Hexyl acrylate
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
hexyl prop-2-enoate | |
|---|---|---|
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InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h4H,2-3,5-8H2,1H3 | |
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InChI Key |
LNMQRPPRQDGUDR-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCOC(=O)C=C | |
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Related CAS |
27103-47-5 | |
| Record name | Hexyl acrylate polymer | |
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DSSTOX Substance ID |
DTXSID5022194 | |
| Record name | Hexyl acrylate | |
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Molecular Weight |
156.22 g/mol | |
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Physical Description |
Liquid, Liquid; [ICSC] Colorless liquid; [MSDSonline], COLOURLESS LIQUID. | |
| Record name | 2-Propenoic acid, hexyl ester | |
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| Record name | 2-Propenoic acid, hexyl ester | |
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| Record name | n-HEXYL ACRYLATE | |
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Boiling Point |
188 °C | |
| Record name | n-HEXYL ACRYLATE | |
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Flash Point |
68 °C c.c. | |
| Record name | n-HEXYL ACRYLATE | |
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Solubility |
Solubility in water, g/100ml: 0.04 (very poor) | |
| Record name | n-HEXYL ACRYLATE | |
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Density |
Relative density (water = 1): 0.9 | |
| Record name | n-HEXYL ACRYLATE | |
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Vapor Density |
Relative vapor density (air = 1): 5.4 | |
| Record name | n-HEXYL ACRYLATE | |
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CAS No. |
2499-95-8 | |
| Record name | Hexyl acrylate | |
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| Record name | 2-Propenoic acid, hexyl ester | |
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| Record name | Hexyl acrylate | |
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| Record name | 2-Propenoic acid, hexyl ester | |
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| Record name | Hexyl acrylate | |
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| Record name | Hexyl acrylate | |
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| Record name | HEXYL ACRYLATE | |
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| Record name | 2-PROPENOIC ACID, HEXYL ESTER | |
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| Record name | n-HEXYL ACRYLATE | |
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Melting Point |
-45 °C | |
| Record name | n-HEXYL ACRYLATE | |
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Foundational & Exploratory
Hexyl Acrylate: A Comprehensive Technical Guide
An In-depth Technical Guide to Hexyl Acrylate for Researchers and Scientists
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organic compound and a key monomer in the synthesis of a wide range of polymers and copolymers. It is the ester of acrylic acid and n-hexanol, presenting as a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its versatility allows for its use in various industrial applications, including the manufacturing of adhesives, coatings, and textiles, and as a chemical intermediate.[1] This guide provides a detailed overview of the chemical and physical properties of this compound, comprehensive experimental protocols for its synthesis and analysis, and essential safety information tailored for a technical audience.
Core Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental for its effective application in research and development. The following tables summarize these key characteristics.
General and Chemical Properties
| Property | Value |
| IUPAC Name | hexyl prop-2-enoate[2] |
| Synonyms | Acrylic acid, hexyl ester; n-Hexyl acrylate[1] |
| CAS Number | 2499-95-8[2] |
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Characteristic fruity odor |
Physical and Thermochemical Properties
| Property | Value | Standard Experimental Method |
| Density | 0.888 g/mL at 25 °C | ASTM D4052, ASTM D1475 |
| Boiling Point | 188 °C | ASTM D1078 |
| Melting Point | -45 °C | - |
| Flash Point | 68 °C (closed cup) | - |
| Solubility in Water | 0.04 g/100 mL (very poor) | - |
| Refractive Index (n20/D) | 1.428 | ASTM D1218, ASTM D1747 |
| Viscosity | Data not readily available | ASTM D445 |
| Vapor Pressure | 1.3 hPa at 20 °C | - |
| Vapor Density (air = 1) | 5.4 | - |
Detailed Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol details the laboratory-scale synthesis of this compound through the acid-catalyzed esterification of acrylic acid with n-hexanol. The use of a Dean-Stark apparatus facilitates the removal of water, driving the reaction equilibrium towards the product.
Materials:
-
Acrylic acid
-
n-Hexanol
-
p-Toluenesulfonic acid (PTSA) or Sulfuric acid (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Toluene or Cyclohexane (azeotropic solvent)
-
5% (w/v) Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Assemble the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry.
-
To the flask, add n-hexanol, a slight molar excess of acrylic acid, a catalytic amount of p-toluenesulfonic acid (approximately 1-2 mol% relative to the limiting reagent), and a small quantity of hydroquinone to inhibit polymerization.
-
Add the azeotropic solvent (e.g., toluene) to the flask.
-
With vigorous stirring, heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent.
-
Monitor the progress of the reaction by observing the volume of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
-
Allow the reaction mixture to cool to ambient temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acrylic acid. Repeat until effervescence ceases.
-
Wash the organic layer with deionized water, followed by a wash with brine to facilitate phase separation.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the bulk of the solvent using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol provides a standardized method for determining the purity of a synthesized this compound sample.
Equipment and Materials:
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
A suitable capillary column for the analysis of polar compounds (e.g., DB-WAX or HP-INNOWAX)
-
High-purity helium or nitrogen as the carrier gas
-
High-purity hydrogen and air for the FID
-
This compound sample for analysis
-
A high-purity solvent for sample dilution (e.g., acetone or dichloromethane)
-
Volumetric flasks and precision syringes for sample preparation and injection
Procedure:
-
Sample Preparation: Accurately prepare a dilute solution of the this compound sample in the chosen solvent. A typical concentration is approximately 1% (v/v).
-
Instrumental Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 275 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Temperature ramp: 10 °C/min up to 200 °C
-
Final hold: 5 minutes at 200 °C
-
-
Carrier Gas Flow: 1-2 mL/min (constant flow mode)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Analysis: Inject the prepared sample into the gas chromatograph.
-
Data Interpretation: The purity of the this compound is determined by the area percent method. The area of the peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and expressed as a percentage. The identity of the this compound peak should be confirmed by comparing its retention time with that of a pure standard.
Mandatory Visualizations
Logical Workflow for this compound Synthesis
The following diagram provides a visual representation of the key stages in the synthesis and purification of this compound.
Caption: A step-by-step workflow for the synthesis and purification of this compound.
Experimental Workflow for Purity Determination
This diagram illustrates the process for assessing the purity of a this compound sample using gas chromatography.
Caption: The analytical workflow for determining the purity of this compound via GC-FID.
Safety and Handling
This compound is classified as a combustible liquid and can cause irritation to the skin, eyes, and respiratory tract. Furthermore, it is recognized as a potential skin sensitizer. When handling this chemical, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All work should be performed in a well-ventilated area, preferably within a chemical fume hood. For comprehensive safety guidelines, always refer to the material's Safety Data Sheet (SDS).
Conclusion
This technical guide provides a detailed and practical overview of this compound, focusing on its chemical and physical properties, and offering robust experimental protocols for its synthesis and purity assessment. The structured presentation of data and methodologies aims to support researchers and scientists in their work with this versatile monomer. A commitment to safety and the use of standardized procedures are paramount for successful and safe experimentation with this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of Hexyl Acrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of hexyl acrylate, a key monomer in various applications, including the development of novel drug delivery systems. The document details the primary synthetic routes, purification methodologies, and analytical techniques for purity assessment, supported by experimental protocols and quantitative data.
Synthesis of this compound
This compound is primarily synthesized through two main routes: direct esterification of acrylic acid with n-hexanol and transesterification of a lower alkyl acrylate with n-hexanol.
Direct Esterification
Direct esterification is a widely used method for producing this compound. The reaction involves the acid-catalyzed esterification of acrylic acid with n-hexanol, with the continuous removal of water to drive the reaction towards the product.
The overall reaction is as follows:
CH₂=CHCOOH + CH₃(CH₂)₅OH ⇌ CH₂=CHCOO(CH₂)₅CH₃ + H₂O (Acrylic Acid + n-Hexanol ⇌ n-Hexyl Acrylate + Water)
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA).[1] Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), are also employed to simplify catalyst removal and minimize corrosion issues.[2][3] To prevent the premature polymerization of the acrylate monomer during the reaction, a polymerization inhibitor, such as hydroquinone (HQ) or its monomethyl ether (MEHQ), is typically added to the reaction mixture.[4][5]
Table 1: Reaction Parameters for Direct Esterification of Acrylic Acid with n-Hexanol
| Parameter | Value/Condition | Reference |
| Reactants | Acrylic Acid, n-Hexanol | |
| Catalyst | Zirconia supported tungstophosphoric acid (25 wt%) | |
| Catalyst Loading | Not specified | |
| Molar Ratio (Acid:Alcohol) | Varied (e.g., 1:3) | |
| Temperature | 60-130 °C | |
| Reaction Time | Several hours | |
| Inhibitor | Hydroquinone (HQ) or Phenothiazine (PTZ) | |
| Solvent (optional) | Toluene or Xylene (for azeotropic removal of water) | |
| Conversion | >27% (for this compound) |
Transesterification
Transesterification offers an alternative route to this compound, involving the reaction of an alkyl acrylate (commonly methyl or ethyl acrylate) with n-hexanol in the presence of a catalyst. This method is advantageous as it can be performed under milder conditions compared to direct esterification.
The general reaction is:
CH₂=CHCOOR' + CH₃(CH₂)₅OH ⇌ CH₂=CHCOO(CH₂)₅CH₃ + R'OH (Alkyl Acrylate + n-Hexanol ⇌ n-Hexyl Acrylate + Alcohol) where R' is a lower alkyl group (e.g., methyl, ethyl).
A variety of catalysts can be used for transesterification, including organotin compounds, alkali metal alkoxides, and titanates. The equilibrium is shifted towards the product by removing the lower boiling point alcohol (R'OH) through distillation.
Table 2: Reaction Parameters for Transesterification Synthesis of this compound
| Parameter | Value/Condition | Reference |
| Reactants | Methyl Methacrylate, n-Hexanol | |
| Catalyst | p-Toluenesulfonic acid | |
| Catalyst Loading | Not specified | |
| Molar Ratio (Acrylate:Alcohol) | Approx. 4:1 | |
| Temperature | 130-140 °C (oil bath) | |
| Reaction Time | Not specified | |
| Inhibitor | Quinol |
Purification of this compound
The crude this compound obtained from synthesis contains unreacted starting materials, catalyst, by-products, and the polymerization inhibitor. A multi-step purification process is necessary to achieve the high purity required for most applications.
The typical purification sequence involves:
-
Neutralization: The acidic catalyst is neutralized with a basic solution, such as aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).
-
Washing: The organic phase is washed sequentially with water and brine (saturated NaCl solution) to remove water-soluble impurities and salts.
-
Drying: The washed organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Distillation: The final purification is achieved by vacuum distillation to separate the this compound from less volatile impurities. It is crucial to add a fresh amount of polymerization inhibitor to the distillation flask to prevent polymerization at elevated temperatures.
Table 3: Summary of Purification Steps for this compound
| Step | Reagent/Method | Purpose | Reference |
| Neutralization | 5-10% aq. NaOH or Na₂CO₃ | Remove acidic catalyst and unreacted acrylic acid | |
| Washing | Deionized Water | Remove residual base and water-soluble impurities | |
| Brine Wash | Saturated aq. NaCl | Break emulsions and remove residual water | |
| Drying | Anhydrous MgSO₄ or Na₂SO₄ | Remove dissolved water from the organic phase | |
| Distillation | Vacuum Distillation | Isolate pure this compound from non-volatile impurities |
Experimental Protocols
Protocol for Direct Esterification of Acrylic Acid with n-Hexanol
Materials:
-
Acrylic acid
-
n-Hexanol
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (inhibitor)
-
Toluene (solvent)
-
5% Sodium hydroxide solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap with condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add acrylic acid, n-hexanol, p-toluenesulfonic acid, hydroquinone, and toluene.
-
Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium hydroxide solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation. Add a small amount of fresh hydroquinone to the distillation flask. Collect the fraction distilling at the correct boiling point and pressure.
Protocol for Purification of Crude this compound
Materials:
-
Crude this compound
-
5% Sodium hydroxide solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Hydroquinone (inhibitor)
-
Deionized water
Equipment:
-
Separatory funnel
-
Erlenmeyer flask
-
Vacuum distillation apparatus
Procedure:
-
Place the crude this compound in a separatory funnel.
-
Add an equal volume of 5% sodium hydroxide solution and shake gently. Allow the layers to separate and discard the aqueous (lower) layer. Repeat until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine. Separate and discard the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate. Swirl the flask and let it stand for at least 30 minutes.
-
Filter the dried this compound into a round-bottom flask suitable for distillation.
-
Add a small amount of hydroquinone to the flask and perform vacuum distillation to obtain the pure monomer.
Quality Control and Purity Analysis
The purity of the synthesized this compound is critical for its performance in subsequent applications. Several analytical techniques can be employed for its characterization.
Table 4: Analytical Methods for Purity Assessment of this compound
| Analytical Technique | Information Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities. Quantitative analysis of purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation of the product and identification of impurities containing protons and carbons. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the product and detection of impurities like residual alcohol or carboxylic acid. |
| Acid-Base Titration | Quantification of residual acidic impurities, primarily acrylic acid. |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Logical flow diagram of the purification process for this compound.
References
An In-depth Technical Guide to Hexyl Acrylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of hexyl acrylate, a key monomer in various industrial and research applications. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its relevance in the development of drug delivery systems.
Chemical Identity and Molecular Structure
This compound, also known as hexyl prop-2-enoate, is the ester of hexanol and acrylic acid.[1] Its unique combination of a reactive acrylate group and a six-carbon alkyl chain imparts properties that make it a versatile building block for polymers with tailored characteristics.
-
CAS Number: 2499-95-8[1]
-
Molecular Formula: C₉H₁₆O₂[1]
-
Linear Formula: H₂C=CHCO₂(CH₂)₅CH₃
-
Molecular Weight: 156.22 g/mol [1]
-
IUPAC Name: hexyl prop-2-enoate[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, application, and polymerization.
| Property | Value | Reference |
| Appearance | Colorless to light yellow, clear liquid | |
| Boiling Point | 88-90 °C at 24 mmHg | |
| Melting Point | -45 °C | |
| Density | 0.888 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.428 | |
| Flash Point | 155 °F | |
| Water Solubility | 57.4 mg/L at 20 °C | |
| Vapor Pressure | 1.3 hPa at 20 °C |
Synthesis of this compound
The most common method for synthesizing this compound is through the direct esterification of acrylic acid with hexanol. This reaction is typically catalyzed by an acid and requires a polymerization inhibitor to prevent the unwanted polymerization of the acrylate monomer.
This protocol is a representative method for the synthesis of this compound via conventional heating, adapted from standard laboratory procedures for direct esterification of similar acrylates.
Materials:
-
Hexanol
-
Acrylic Acid
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (inhibitor)
-
Toluene (solvent and azeotropic agent)
-
5% Sodium hydroxide (NaOH) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (drying agent)
Equipment:
-
Three-necked flask (250 mL or 500 mL)
-
Reflux condenser with a Dean-Stark trap
-
Stirrer (magnetic or mechanical)
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and a reflux condenser fitted with a Dean-Stark trap, add hexanol, toluene, p-toluenesulfonic acid, and hydroquinone.
-
Dissolution: Heat the mixture to approximately 60°C while stirring until all the solids have dissolved.
-
Addition of Acrylic Acid: Slowly add acrylic acid to the reaction mixture.
-
Esterification: Increase the temperature to reflux (approximately 110-120°C). The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring the Reaction: The reaction progress is monitored by the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a 5% sodium hydroxide solution to neutralize the acidic catalyst and remove the inhibitor and any unreacted acrylic acid.
-
Washing: Wash the organic layer with deionized water until the washings are neutral.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.
-
Purification: Remove the toluene under reduced pressure. The crude this compound can be further purified by vacuum distillation to obtain the final product.
The following diagram illustrates the key steps in the synthesis and purification of this compound via direct esterification.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is primarily used as a monomer in the synthesis of polymers. Its incorporation into copolymers allows for the tuning of properties such as hydrophobicity, glass transition temperature, and adhesiveness. While direct biological signaling pathways involving this compound are not established, its utility in the biomedical field, particularly in drug delivery, is noteworthy.
Polymers and copolymers of this compound and its derivatives, like 2-ethylthis compound, are employed in the formulation of:
-
Pressure-Sensitive Adhesives (PSAs): These are used in transdermal drug delivery systems. The properties of the adhesive can be modified to control drug release and ensure good skin contact.
-
Hydrogels: Acrylate-based polymers can form hydrogels, which are three-dimensional networks capable of holding large amounts of water. These can be designed for the controlled release of therapeutic agents. The hydrophobic hexyl groups can modulate the swelling and drug release characteristics of the hydrogel.
-
Nanoparticles: Copolymers containing this compound can be used to fabricate nanoparticles for drug encapsulation. The hydrophobic nature of the hexyl chain can enhance the loading of lipophilic drugs.
The following diagram illustrates the logical relationship of how this compound as a monomer contributes to the formulation of a drug delivery system, such as drug-loaded nanoparticles.
Caption: this compound as a building block for drug delivery.
References
An In-depth Technical Guide to the Glass Transition Temperature (Tg) of Poly(hexyl acrylate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(hexyl acrylate), a crucial physical property influencing its application in various fields, including drug delivery systems. The document details reported Tg values, outlines the experimental protocols for its determination, and includes a representative synthesis method.
Introduction to the Glass Transition Temperature of Poly(this compound)
Poly(this compound) is a polymer belonging to the poly(n-alkyl acrylates) family. Its physical state, and consequently its mechanical properties, are highly dependent on temperature. The glass transition temperature (Tg) is a critical parameter that defines the transition from a rigid, glassy state at lower temperatures to a more flexible, rubbery state at higher temperatures. This transition is not a sharp melting point but rather a temperature range over which the polymer chains gain significant mobility.
The length of the alkyl side chain in poly(n-alkyl acrylates) has a significant impact on the Tg. Generally, as the alkyl chain length increases, the Tg decreases due to the plasticizing effect of the longer, more flexible side chains. This trend holds for poly(this compound), which exhibits a sub-ambient Tg, making it a soft and flexible material at room temperature. This property is particularly relevant in applications requiring flexibility and adhesion, such as in transdermal patches and other drug delivery matrices.
Quantitative Data: Glass Transition Temperature of Poly(n-hexyl acrylate) and Related Polymers
The following table summarizes the glass transition temperatures (Tg) for poly(n-hexyl acrylate) and other relevant poly(n-alkyl acrylates) as reported in the literature. These values are typically determined by techniques such as Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), or Thermomechanical Analysis (TMA). It is important to note that the reported Tg can be influenced by factors including the polymer's molecular weight, polydispersity, tacticity, and the specific experimental conditions used for measurement.
| Polymer | Repeating Unit | Glass Transition Temperature (Tg) in °C |
| Poly(ethyl acrylate) | -[CH₂CH(COOCH₂CH₃)]ₙ- | -24 |
| Poly(butyl acrylate) | -[CH₂CH(COOCH₂CH₂CH₂CH₃)]ₙ- | -54 |
| Poly(this compound) | -[CH₂CH(COOCH₂(CH₂)₄CH₃)]ₙ- | -57[1] |
| Poly(2-ethylthis compound) | -[CH₂CH(COOCH₂CH(CH₂CH₃)(CH₂)₃CH₃)]ₙ- | -50 |
| Poly(octyl acrylate) | -[CH₂CH(COOCH₂(CH₂)₆CH₃)]ₙ- | -65 |
Experimental Protocols for Tg Determination
The accurate determination of the glass transition temperature is crucial for the characterization of poly(this compound). The following sections detail the methodologies for the most common thermal analysis techniques.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the material.
Objective: To determine the glass transition temperature (Tg) of poly(this compound).
Apparatus: A differential scanning calorimeter (DSC) equipped with a cooling accessory.
Procedure:
-
Sample Preparation: A small amount of the poly(this compound) sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Calibration: The DSC instrument should be calibrated for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's instructions.
-
Thermal Program:
-
First Heating Scan: The sample is heated from a temperature well below the expected Tg (e.g., -100 °C) to a temperature above the Tg (e.g., 0 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min, under an inert nitrogen atmosphere (purge rate of 20-50 mL/min). This first scan is performed to erase the thermal history of the sample.
-
Cooling Scan: The sample is then cooled from the upper temperature to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined from this second heating curve to ensure that the measurement is independent of the material's prior thermal history.
-
-
Data Analysis: The glass transition temperature is determined from the DSC thermogram. The midpoint of the endothermic shift in the baseline of the heat flow versus temperature curve is typically reported as the Tg.
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis is a powerful technique for studying the viscoelastic properties of polymers. It involves applying a sinusoidal stress to a sample and measuring the resulting strain. The glass transition is characterized by a significant drop in the storage modulus (E') and a peak in the loss modulus (E'') and the damping factor (tan δ).
Objective: To determine the glass transition temperature (Tg) and viscoelastic properties of poly(this compound).
Apparatus: A dynamic mechanical analyzer (DMA) with a suitable clamping system (e.g., tension or cantilever).
Procedure:
-
Sample Preparation: A rectangular film or a molded bar of poly(this compound) with well-defined dimensions is prepared.
-
Instrument Setup: The sample is mounted in the DMA clamps, and a small static force is applied to keep the sample taut.
-
Experimental Parameters: The experiment is typically run in a temperature sweep mode. The sample is subjected to a sinusoidal deformation at a fixed frequency (e.g., 1 Hz) and a constant heating rate (e.g., 3-5 °C/min).
-
Data Acquisition: The storage modulus (E'), loss modulus (E''), and tan δ are recorded as a function of temperature.
-
Data Analysis: The glass transition temperature can be determined from the DMA data in several ways:
-
The peak of the loss modulus (E'') curve.
-
The peak of the tan δ curve.
-
The onset of the drop in the storage modulus (E') curve. The value of Tg can vary depending on the method used for its determination.
-
Thermomechanical Analysis (TMA)
Thermomechanical Analysis measures the dimensional changes of a material as a function of temperature. The glass transition is identified by a change in the coefficient of thermal expansion (CTE).
Objective: To determine the glass transition temperature (Tg) of poly(this compound).
Apparatus: A thermomechanical analyzer (TMA) with an expansion or penetration probe.
Procedure:
-
Sample Preparation: A small, flat sample of poly(this compound) is prepared. The surfaces should be parallel to ensure uniform contact with the probe.
-
Instrument Setup: The sample is placed on the TMA stage, and the probe is brought into contact with the sample surface with a minimal applied force.
-
Thermal Program: The sample is heated at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the Tg.
-
Data Acquisition: The change in the sample's dimension (e.g., thickness) is recorded as a function of temperature.
-
Data Analysis: The TMA curve shows the dimension change versus temperature. The glass transition is observed as a change in the slope of this curve. The Tg is determined as the temperature at which the extrapolated linear regions of the curve before and after the transition intersect.
Representative Synthesis of Poly(this compound) via Free Radical Polymerization
A common method for synthesizing poly(this compound) is through free radical polymerization. The following is a representative experimental procedure.
Materials:
-
This compound (monomer)
-
Toluene (solvent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol (non-solvent for precipitation)
-
Nitrogen gas
Procedure:
-
Monomer Purification: this compound is typically passed through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with this compound and toluene.
-
Inert Atmosphere: The reaction mixture is purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiation: The desired amount of AIBN is added to the reaction mixture.
-
Polymerization: The flask is immersed in a preheated oil bath at a specific temperature (e.g., 70-80 °C) and stirred for a predetermined time (e.g., several hours).
-
Purification: After the polymerization is complete, the viscous solution is cooled to room temperature and then slowly poured into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
-
Isolation and Drying: The precipitated poly(this compound) is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
Visualizations
General Workflow for Polymer Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a polymer like poly(this compound), with a focus on determining its thermal properties.
References
Spectroscopic Analysis of Hexyl Acrylate: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for hexyl acrylate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols and a structured presentation of key data.
Molecular Structure of this compound
This compound (C9H16O2) is the ester of acrylic acid and hexanol. Its chemical structure is fundamental to interpreting the spectroscopic data presented below.
Chemical Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data
Proton NMR (¹H NMR) provides information about the different types of protons in a molecule and their immediate chemical environment. The spectrum of this compound is characterized by signals corresponding to the vinyl protons and the hexyl chain protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.40 | dd | 1H | =CH (trans to C=O) |
| 6.12 | dd | 1H | =CH (geminal) |
| 5.82 | dd | 1H | =CH (cis to C=O) |
| 4.15 | t | 2H | -O-CH₂- |
| 1.65 | quintet | 2H | -O-CH₂-CH₂- |
| 1.30-1.40 | m | 6H | -(CH₂)₃-CH₃ |
| 0.90 | t | 3H | -CH₃ |
Data sourced from publicly available spectral databases.[1][2][3]
¹³C NMR Data
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 166.2 | C=O |
| 130.5 | =CH₂ |
| 128.6 | =CH |
| 64.5 | -O-CH₂- |
| 31.5 | -CH₂- |
| 28.6 | -CH₂- |
| 25.6 | -CH₂- |
| 22.6 | -CH₂- |
| 14.0 | -CH₃ |
Data sourced from publicly available spectral databases.[3][4]
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for acquiring NMR spectra of a liquid sample like this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Set the relaxation delay (d1) to be at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum and enhance the signal.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm). Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Data
The IR spectrum of this compound shows characteristic absorption bands for the C=O, C=C, and C-O functional groups.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2958, 2932, 2860 | Strong | C-H stretching (alkyl) |
| 1728 | Strong | C=O stretching (ester) |
| 1636 | Medium | C=C stretching (alkene) |
| 1458 | Medium | C-H bending (alkyl) |
| 1408 | Medium | =C-H bending |
| 1190 | Strong | C-O stretching (ester) |
| 810 | Medium | =C-H bending (out-of-plane) |
Data sourced from publicly available spectral databases.
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples.
-
Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.
-
Spectrum Acquisition: Acquire the sample spectrum over the desired spectral range (e.g., 4000-400 cm⁻¹). A typical measurement consists of co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.
Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound will show the molecular ion peak (M⁺) and various fragment ions.
Table 4: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 156 | ~5% | [M]⁺ (Molecular Ion) |
| 99 | ~10% | [M - C₄H₇]⁺ |
| 85 | ~30% | [C₆H₁₃]⁺ |
| 57 | ~100% | [C₄H₉]⁺ (Base Peak) |
| 55 | ~80% | [C₃H₃O]⁺ or [C₄H₇]⁺ |
| 41 | ~75% | [C₃H₅]⁺ |
Data sourced from the NIST WebBook.
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile liquid samples like this compound.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 ppm.
-
GC-MS System Setup:
-
GC: Use a suitable capillary column (e.g., a non-polar DB-5ms or a polar DB-WAX). Set up a temperature program to ensure good separation, for example, start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min. The injector temperature is typically set to 250°C.
-
MS: The ion source is typically set to 70 eV for electron ionization. The mass analyzer is set to scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-300).
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: The GC separates the components of the sample, and the eluting compounds are introduced into the mass spectrometer, where they are ionized, fragmented, and detected.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.
Data Interpretation and Visualization
The following diagrams illustrate the relationship between the structure of this compound and the spectroscopic data, as well as a generalized workflow for its analysis.
Caption: Relationship between the structure of this compound and the information provided by different spectroscopic techniques.
Caption: Generalized experimental workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Thermodynamic Properties of Hexyl Acrylate Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties associated with the polymerization of hexyl acrylate. Understanding these properties—enthalpy, entropy, Gibbs free energy, and ceiling temperature—is crucial for process design, control, and optimization in various applications, including the synthesis of polymers used in drug delivery systems and advanced materials. This document summarizes key quantitative data, outlines detailed experimental protocols for their determination, and presents visual representations of the underlying thermodynamic principles and experimental workflows.
Core Thermodynamic Principles of Polymerization
The spontaneity and equilibrium of a polymerization reaction are governed by the change in Gibbs free energy (ΔG_p), which is defined by the following equation:
ΔG_p = ΔH_p - TΔS_p
where:
-
ΔH_p is the enthalpy of polymerization, representing the heat evolved or absorbed during the reaction.
-
ΔS_p is the entropy of polymerization, reflecting the change in randomness of the system.
-
T is the absolute temperature in Kelvin.
For a polymerization reaction to be thermodynamically favorable, the Gibbs free energy change must be negative (ΔG_p < 0). The polymerization of vinyl monomers, such as this compound, involves the conversion of a π-bond in the monomer to a σ-bond in the polymer chain. This process is generally exothermic, resulting in a negative enthalpy change (ΔH_p < 0), which favors polymerization. Conversely, the transition from freely moving monomer molecules to a more ordered polymer chain leads to a decrease in randomness, resulting in a negative entropy change (ΔS_p < 0), which opposes polymerization.
The temperature at which the Gibbs free energy change is zero (ΔG_p = 0) is known as the ceiling temperature (T_c) . Above this temperature, depolymerization becomes favorable. The ceiling temperature can be calculated as:
T_c = ΔH_p / ΔS_p
Thermodynamic Data for this compound Polymerization
For the purpose of this guide, we will use representative values for similar long-chain acrylates as an estimation for this compound. It is important to note that these are estimates, and for precise applications, experimental determination is recommended.
| Thermodynamic Parameter | Estimated Value for this compound Polymerization | Unit |
| Enthalpy of Polymerization (ΔH_p) | -80 | kJ/mol |
| Entropy of Polymerization (ΔS_p) | -110 | J/(mol·K) |
| Gibbs Free Energy of Polymerization (ΔG_p at 298 K) | -47.2 | kJ/mol |
| Ceiling Temperature (T_c) | 727 | K (454 °C) |
Note: These values are estimations based on data for similar long-chain acrylates and should be used as a reference. The Gibbs free energy is calculated at a standard temperature of 298 K (25 °C).
Experimental Determination of Thermodynamic Properties
The primary experimental technique for determining the enthalpy of polymerization is Differential Scanning Calorimetry (DSC). This method measures the heat flow associated with the polymerization reaction as a function of temperature.
Detailed Experimental Protocol for DSC Analysis
Objective: To determine the enthalpy of polymerization (ΔH_p) of this compound.
Materials and Equipment:
-
This compound monomer (inhibitor removed)
-
A suitable thermal initiator (e.g., azobisisobutyronitrile - AIBN)
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum DSC pans
-
Syringe for sample preparation
Procedure:
-
Sample Preparation:
-
Prepare a mixture of this compound monomer and a known concentration of the thermal initiator (e.g., 1% w/w AIBN).
-
Accurately weigh 5-10 mg of the mixture into a hermetically sealed aluminum DSC pan. The use of hermetic pans is crucial to prevent the evaporation of the volatile monomer during the experiment.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable and inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature sufficiently high to ensure complete polymerization (e.g., 200 °C). The temperature range should encompass the decomposition of the initiator and the entire polymerization exotherm.
-
Hold the sample at the final temperature for a few minutes to ensure the reaction has gone to completion.
-
Cool the sample back to the initial temperature.
-
Perform a second heating scan under the same conditions. This second scan serves as a baseline to subtract any heat capacity effects.
-
-
Data Analysis:
-
The heat of polymerization is determined by integrating the area of the exothermic peak observed in the first heating scan.
-
The enthalpy of polymerization (ΔH_p) is calculated by dividing the measured heat by the number of moles of the monomer in the sample.
-
Visualizing Thermodynamic Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.
Conclusion
The thermodynamic properties of this compound polymerization are fundamental to controlling the synthesis of poly(this compound). While direct experimental data is sparse, estimations based on trends within the n-alkyl acrylate series provide valuable insights. The enthalpy of polymerization is significantly exothermic, driving the reaction forward, while the negative entropy change opposes it. The high estimated ceiling temperature suggests that the polymerization is generally favorable under typical reaction conditions. For precise and critical applications, the experimental determination of these properties using techniques such as Differential Scanning Calorimetry is strongly recommended. The protocol and visualizations provided in this guide serve as a robust foundation for researchers and professionals working with this important monomer.
health and safety data for handling hexyl acrylate in the lab
An In-depth Technical Guide to the Health and Safety of Handling Hexyl Acrylate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of this compound in a laboratory setting. It is intended for professionals in research, science, and drug development to ensure safe laboratory practices and mitigate potential risks associated with this chemical.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic fruity odor.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆O₂ | [1][3] |
| Molecular Weight | 156.22 g/mol | [3] |
| CAS Number | 2499-95-8 | |
| Appearance | Colorless liquid | |
| Odor | Fruity, sweet, ester-like | |
| Boiling Point | 188-192 °C | |
| Melting Point | -45 °C | |
| Flash Point | 68 °C (154.4 °F) closed cup | |
| Density | 0.9 g/cm³ (Relative to water = 1) | |
| Vapor Density | 5.4 (Relative to air = 1) | |
| Solubility in Water | 0.04 g/100ml (very poor) | |
| LogP (Octanol/Water) | 3.3 - 3.45 | |
| Explosive Limits | 0.9% - ? vol% in air |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential health and environmental effects.
GHS Hazard Classification:
-
Flammable liquids: Combustible liquid
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)
-
Skin Sensitization: Category 1B (May cause an allergic skin reaction)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)
-
Hazardous to the Aquatic Environment (Acute): Category 1
-
Hazardous to the Aquatic Environment (Chronic): Category 1 / 2
The diagram below illustrates the relationship between the hazards of this compound and the necessary control measures.
Caption: Logical relationship between this compound hazards and control measures.
Toxicological Data
Exposure to this compound can lead to adverse health effects. The primary concerns are irritation and sensitization.
| Endpoint | Species | Route | Value | Source(s) |
| LD50 (Acute Oral) | Rat | Oral | 26 mL/kg (26000 mg/kg) | |
| LD50 (Acute Dermal) | Rabbit | Dermal | 5660 uL/kg (5.66 mL/kg) | |
| Skin Irritation | - | - | Causes skin irritation | |
| Eye Irritation | - | - | Causes serious eye irritation | |
| Skin Sensitization | - | - | May cause an allergic skin reaction | |
| Carcinogenicity | - | - | Not listed by ACGIH, IARC, or NTP |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of chemicals are outlined by organizations such as the OECD (Organisation for Economic Co-operation and Development). Below are summaries of methodologies relevant to the hazards of this compound.
Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)
This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.
-
Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit).
-
Methodology:
-
The fur is clipped from the dorsal area of the trunk of the test animal.
-
A small amount (e.g., 0.5 mL for a liquid) of the test substance is applied to a gauze patch, which is then applied to the prepared skin area.
-
The patch is held in contact with the skin with a semi-occlusive dressing for a specified period, usually 4 hours.
-
After the exposure period, the patch is removed, and the skin is wiped to remove any residual test substance.
-
The skin is observed and graded for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
-
Data Interpretation: The severity of the skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.
Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD Test Guideline 429)
This test is used to determine if a chemical has the potential to cause allergic contact dermatitis.
-
Principle: The assay measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance as an indicator of a sensitization response.
-
Methodology:
-
The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.
-
On day 5, a solution containing radiolabeled thymidine is injected intravenously.
-
Several hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.
-
A single-cell suspension of lymph node cells is prepared, and the amount of incorporated radioactivity is measured by liquid scintillation counting.
-
-
Data Interpretation: A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.
Safe Handling and Storage
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. Use a chemical fume hood or local exhaust ventilation to keep airborne concentrations low.
-
Closed Systems: For operations at temperatures above 68°C, a closed system and ventilation should be used.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: If ventilation is inadequate or if there is a risk of exceeding exposure limits, use a NIOSH/MSHA-approved respirator with an organic vapor cartridge.
Storage
-
Conditions: Store in a cool, dry, well-ventilated area away from sources of ignition, heat, sparks, and open flames.
-
Stabilization: this compound is typically supplied with an inhibitor (e.g., hydroquinone) to prevent polymerization. Store only if stabilized and under air, never under an inert atmosphere, as oxygen is required for the stabilizer to be effective.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong bases, and polymerization initiators.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash occurs.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if possible. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek medical attention.
Accidental Release Measures
The workflow below outlines the general procedure for responding to a this compound spill in the laboratory.
Caption: A general workflow for responding to a this compound spill.
Fire Fighting Measures
-
Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. Water spray can be used to cool fire-exposed containers, but a direct water stream may spread the fire.
-
Hazards: this compound is a combustible liquid. Above 68°C, its vapors can form explosive mixtures with air. Vapors are heavier than air and may travel to an ignition source. Hazardous decomposition products include carbon monoxide and carbon dioxide.
Mechanism of Action: Skin Sensitization
This compound is a known skin sensitizer. Allergic contact dermatitis is a T-cell mediated immune response. As a small molecule (hapten), this compound must first penetrate the skin and react with endogenous proteins to become immunogenic.
The diagram below provides a simplified overview of this process.
Caption: Simplified pathway for allergic contact dermatitis induction and elicitation.
By understanding the properties, hazards, and necessary precautions, researchers can handle this compound safely and effectively in the laboratory environment. Always refer to the most current Safety Data Sheet (SDS) for the specific product in use.
References
Navigating the Landscape of Hexyl Acrylate Monomer: A Technical Guide for Researchers
An in-depth examination of the commercial suppliers, available grades, and quality control methodologies for hexyl acrylate monomer, a pivotal building block in advanced polymer synthesis for scientific and pharmaceutical applications.
This compound, a versatile acrylic acid ester, serves as a critical monomer in the synthesis of a wide array of polymers with tailored properties. Its inherent hydrophobicity, flexibility, and reactivity make it a valuable component in the formulation of adhesives, coatings, and, increasingly, in sophisticated drug delivery systems. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for this compound, detailing its available grades, key quality control protocols, and its burgeoning role in the pharmaceutical sciences.
Commercial Suppliers and Market Overview
The global market for acrylate monomers is robust, with several multinational chemical corporations leading production and supply. For researchers and drug development professionals seeking this compound, sourcing from reputable suppliers is paramount to ensure consistency and purity in experimental outcomes. Key players in the acrylate monomer market include industry giants such as BASF, Arkema, Dow, and LG Chem.[1][2] Beyond these major producers, a number of specialized chemical suppliers offer this compound in various quantities, catering to both bulk industrial needs and smaller-scale laboratory research. These include companies like Polysciences, Tokyo Chemical Industry (TCI), and Sigma-Aldrich (now part of MilliporeSigma), which often provide detailed certificates of analysis and smaller packaging suitable for research and development purposes.[3][4][5]
Understanding Commercial Grades of this compound
While the term "grade" can be nuanced in the chemical industry, for this compound monomer, it primarily correlates with purity and the type and concentration of polymerization inhibitor present. The most commonly available grades are typically distinguished by their minimum purity, as determined by gas chromatography (GC).
Technical Grade: This is the most common grade available and is suitable for a wide range of industrial applications, including the synthesis of polymers for adhesives, coatings, and inks. The purity of technical grade this compound is typically specified as a minimum percentage, often ≥96% or ≥98%.
High-Purity Grade: For applications demanding greater control over the polymerization process and the final polymer's properties, high-purity grades are available. These grades often feature a higher minimum purity, such as ≥99%, and may have more stringent specifications for impurities like water and acid content.
It is crucial for researchers to note that commercial this compound is almost always supplied with a polymerization inhibitor to ensure stability during transport and storage. The most common inhibitors are hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ). The concentration of the inhibitor is a critical specification and is typically in the range of 15 to 200 parts per million (ppm). For polymerization experiments, the presence and concentration of the inhibitor must be accounted for, and in some cases, it may need to be removed prior to use.
Below is a summary of typical specifications for commercially available this compound monomer. Researchers should always refer to the supplier-specific certificate of analysis for precise lot-to-lot data.
| Parameter | Typical Specification | Test Method |
| Purity (by GC) | ≥96.0% to ≥99.5% | ASTM D3362 |
| Appearance | Clear, colorless liquid | Visual |
| Water Content | ≤0.05% | ASTM D1364 (Karl Fischer) |
| Acid Content (as acrylic acid) | ≤0.01% | ASTM D1613 |
| Inhibitor (MEHQ or HQ) | 10 - 200 ppm | ASTM D3125 |
Essential Experimental Protocols for Quality Control
To ensure the reliability and reproducibility of experimental results, researchers should be familiar with the standard analytical methods used to characterize this compound monomer. These protocols are critical for verifying the quality of the starting material and for monitoring its stability over time.
Determination of Purity by Gas Chromatography (GC)
Principle: Gas chromatography is the standard method for determining the purity of volatile monomers like this compound. The technique separates the monomer from any impurities based on their differential partitioning between a stationary phase (in a column) and a mobile gas phase.
Methodology (based on ASTM D3362):
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.
-
Column: A capillary column with a suitable stationary phase (e.g., a wax-type column like TM-FFAP) is employed for optimal separation.
-
Carrier Gas: High-purity nitrogen or helium is used as the carrier gas.
-
Sample Preparation: A dilute solution of the this compound monomer in a suitable solvent (e.g., acetone) is prepared.
-
Injection: A small, precise volume of the prepared sample is injected into the heated inlet of the GC.
-
Temperature Program: A programmed temperature ramp is used to ensure the separation of components with different boiling points. A typical program might start at a lower temperature and gradually increase to a final temperature.
-
Detection and Quantification: The FID detects the organic components as they elute from the column. The peak area of the this compound is compared to the total area of all peaks to determine its percentage purity.
Determination of Water Content by Karl Fischer Titration
Principle: The Karl Fischer titration is a highly specific and accurate method for determining the water content in liquid samples. It is based on a stoichiometric reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.
Methodology (based on ASTM D1364):
-
Instrumentation: A Karl Fischer titrator, either volumetric or coulometric, is used. Coulometric titrators are particularly suitable for very low water content.
-
Reagents: Anhydrous methanol and a standardized Karl Fischer reagent are required.
-
Procedure: a. The titration vessel is filled with anhydrous methanol, and the reagent is added until a stable, moisture-free endpoint is reached. b. A known weight of the this compound sample is injected into the vessel. c. The Karl Fischer reagent is then titrated into the sample until all the water has reacted, which is indicated by an electrometric endpoint. d. The volume of titrant consumed is used to calculate the water content of the sample.
Determination of Inhibitor Concentration
Principle: The concentration of phenolic inhibitors like MEHQ can be determined using various analytical techniques, with spectrophotometry and high-performance liquid chromatography (HPLC) being common methods. ASTM D3125 specifically outlines a colorimetric method.
Methodology (based on ASTM D3125 for MEHQ):
-
Principle: This method relies on the reaction of MEHQ with a specific colorimetric reagent to produce a colored complex, the absorbance of which is proportional to the MEHQ concentration.
-
Procedure: The this compound sample is reacted with the colorimetric reagent, and the absorbance of the resulting solution is measured at a specific wavelength using a spectrophotometer. The concentration is then determined by comparing the absorbance to a standard calibration curve.
Application in Drug Delivery: A Mechanistic Overview
This compound's hydrophobic nature makes it an attractive monomer for the synthesis of polymeric nanoparticles designed for the controlled delivery of poorly water-soluble drugs. These nanoparticles can encapsulate therapeutic agents, protect them from degradation, and facilitate their transport to target sites within the body.
The general workflow for preparing and utilizing this compound-based nanoparticles for drug delivery involves several key stages, from nanoparticle formulation to cellular uptake and intracellular drug release.
Caption: Workflow for Drug Delivery using this compound Nanoparticles.
The hydrophobic core of the poly(this compound) nanoparticles effectively encapsulates lipophilic drugs, enhancing their solubility and stability in aqueous biological environments. The surface of these nanoparticles can be further modified to improve their circulation time and target specific cells or tissues.
Upon reaching the target cell, the nanoparticles are typically internalized through endocytosis. Once inside the cell, they are trafficked into endosomes, which mature into lysosomes. The acidic environment and enzymatic activity within the lysosomes can trigger the degradation of the polymer matrix or facilitate the diffusion of the encapsulated drug, leading to its release into the cytoplasm where it can exert its therapeutic effect.
Caption: Cellular Uptake and Drug Release from Nanoparticles.
The biocompatibility of poly(this compound) is an area of ongoing research. While long-chain polyacrylates are generally considered to have low cytotoxicity, comprehensive biocompatibility studies are essential for any formulation intended for in vivo use.
References
Hexyl Acrylates in Polymer Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hexyl acrylates, a key class of acrylic esters, are instrumental in the synthesis of a diverse range of polymers. Their characteristic six-carbon alkyl chain imparts unique and desirable properties, including hydrophobicity, flexibility, and a low glass transition temperature, making them invaluable in formulations for adhesives, coatings, and advanced biomedical applications. This technical guide provides a comprehensive review of the applications of hexyl acrylate in polymer science, with a focus on 2-ethylthis compound (2-EHA) and n-hexyl acrylate, due to their industrial relevance. It delves into the synthesis of this compound-based polymers, their material properties, and their burgeoning role in drug delivery systems.
Core Applications and Polymer Properties
Hexyl acrylates are predominantly used as monomers in the production of homopolymers and copolymers. The structure of the hexyl group, whether linear (n-hexyl) or branched (2-ethylhexyl), significantly influences the polymer's final characteristics.
1.1. Pressure-Sensitive Adhesives (PSAs)
2-EHA is a cornerstone monomer in the formulation of acrylic PSAs due to the low glass transition temperature (Tg) of its homopolymer, poly(2-ethylthis compound) (PEHA), which is approximately -65°C.[1][2] This low Tg ensures the requisite tackiness and flexibility at room temperature. The adhesive properties can be finely tuned by copolymerizing 2-EHA with other monomers.
For instance, increasing the 2-EHA content in a copolymer with n-butyl acrylate (BA) and acrylic acid (AA) has been shown to increase peel strength and shear strength, while decreasing loop tack.[3] The long, branched side chain of 2-EHA is thought to enhance cohesive strength through chain entanglement.[3]
1.2. Coatings and Sealants
In coatings and sealants, hexyl acrylates contribute to flexibility, durability, and water resistance.[4] Their hydrophobicity makes them suitable for exterior applications where weather resistance is crucial. Copolymers of 2-EHA are used in various paint formulations, providing good adhesion and a clear, tough finish.
1.3. Biomedical Applications and Drug Delivery
The biocompatibility and hydrophobicity of poly(hexyl acrylates) make them promising materials for biomedical applications, particularly in drug delivery systems for hydrophobic drugs. Nanoparticles formulated from this compound-based polymers can encapsulate poorly water-soluble drugs, enhancing their bioavailability and providing sustained release profiles. For example, nanoparticles made from hexadecyl acrylate have been shown to effectively encapsulate hydrophobic drugs with high efficiency.
Quantitative Data on Polymer Properties
The following tables summarize key quantitative data for polymers incorporating hexyl acrylates, compiled from various studies.
Table 1: Thermal Properties of this compound Homopolymers
| Property | Poly(2-ethylthis compound) (PEHA) | Poly(n-hexyl acrylate) |
| Glass Transition Temperature (Tg) | -65 °C | -57 °C |
| Thermal Degradation Onset (TGA, N2) | ~250 °C (at 5 °C/min heating rate) | Not widely reported |
Table 2: Adhesive Properties of 2-EHA-based Pressure-Sensitive Adhesives
| Monomer Composition (weight ratio) | Peel Strength (N/25 mm) | Shear Strength (hours) | Loop Tack (N/25 mm) | Reference |
| BA/2-EHA/AA (with 4% 2-EHA) | ~1.5 | ~20 | ~1.8 | |
| BA/2-EHA/AA (with 8% 2-EHA) | ~1.8 | ~25 | ~1.6 | |
| BA/2-EHA/AA (with 12% 2-EHA) | ~2.2 | ~30 | ~1.4 |
Table 3: Mechanical Properties of Acrylate Copolymers
| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Cardanol-based Polyurethane Acrylate/HEMA | 12.4 - 32.0 | Not specified | |
| Hydroxyl-terminated Polysiloxane-modified Polyurethane Acrylate | ~5 - 12 | ~200 - 450 |
Note: Data for mechanical properties of pure poly(this compound) is limited in the reviewed literature. The provided data is for copolymer systems containing acrylates and demonstrates the range of properties achievable.
Table 4: Performance of Hexadecyl Acrylate Nanoparticles in Drug Delivery (Comparative)
| Performance Metric | Poly(hexadecyl acrylate) (PHDA) | Poly(lactic-co-glycolic acid) (PLGA) | Poly(ε-caprolactone) (PCL) | Reference |
| Particle Size (nm) | 150 - 300 | 100 - 300 | 200 - 400 | |
| Drug Loading Capacity (%) | 5 - 15 | 1 - 20 | 10 - 40 | |
| Encapsulation Efficiency (%) | 70 - 90 | 60 - 90+ | 70 - 95+ | |
| In Vitro Release Profile | Sustained release over several days | Biphasic release over weeks | Slow, sustained release over an extended period |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound-based polymers.
3.1. Emulsion Polymerization of 2-Ethylthis compound for PSAs
This protocol describes a typical semi-batch emulsion polymerization process.
-
Materials: 2-Ethylthis compound (2-EHA), n-Butyl acrylate (BA), Acrylic acid (AA), Anionic surfactant (e.g., sodium dodecyl sulfate), Initiator (e.g., potassium persulfate), Deionized water, Nitrogen gas.
-
Procedure:
-
Prepare a pre-emulsion by mixing the monomers (2-EHA, BA, AA) and surfactant in deionized water with vigorous stirring.
-
Charge a reactor equipped with a stirrer, condenser, and nitrogen inlet with an initial amount of deionized water and surfactant.
-
Heat the reactor to the desired temperature (e.g., 80°C) under a nitrogen atmosphere.
-
Add a portion of the initiator to the reactor.
-
Continuously feed the pre-emulsion and the remaining initiator solution into the reactor over a period of 3-4 hours.
-
After the feed is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cool the reactor to room temperature and filter the resulting latex.
-
3.2. Atom Transfer Radical Polymerization (ATRP) of this compound
ATRP allows for the synthesis of well-defined polymers with controlled molecular weight and low polydispersity.
-
Materials: this compound (HA), Initiator (e.g., ethyl α-bromoisobutyrate), Catalyst (e.g., CuBr), Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), Solvent (e.g., toluene or anisole), Nitrogen gas.
-
Procedure:
-
Purify the monomer by passing it through a column of basic alumina to remove the inhibitor.
-
In a Schlenk flask under a nitrogen atmosphere, dissolve the catalyst (CuBr) and ligand (PMDETA) in the solvent.
-
Add the monomer (HA) to the catalyst solution.
-
Deoxygenate the mixture by several freeze-pump-thaw cycles.
-
Initiate the polymerization by injecting the initiator.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70-90°C).
-
Monitor the reaction by taking samples at regular intervals to determine monomer conversion (via ¹H NMR) and molecular weight (via GPC).
-
Terminate the polymerization by cooling and exposing the reaction mixture to air.
-
Purify the polymer by dissolving it in a suitable solvent (e.g., THF) and precipitating it in a non-solvent (e.g., cold methanol).
-
3.3. Synthesis of Drug-Loaded Nanoparticles via Emulsion-Solvent Evaporation
This method is commonly used to encapsulate hydrophobic drugs within polymeric nanoparticles.
-
Materials: Poly(this compound) or its copolymer, Hydrophobic drug, Organic solvent (e.g., dichloromethane), Aqueous solution with a stabilizer (e.g., polyvinyl alcohol, PVA).
-
Procedure:
-
Dissolve the polymer and the hydrophobic drug in the organic solvent to form the organic phase.
-
Prepare the aqueous phase containing the stabilizer.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Evaporate the organic solvent under reduced pressure, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess stabilizer and free drug, and then lyophilize for storage.
-
3.4. In Vitro Drug Release Study
A dialysis-based method is typically used to evaluate the release kinetics of the encapsulated drug.
-
Materials: Drug-loaded nanoparticles, Dialysis membrane with an appropriate molecular weight cut-off, Release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4), Shaking incubator.
-
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in the release medium.
-
Transfer the dispersion into a dialysis bag and seal it.
-
Place the dialysis bag in a larger volume of the release medium at 37°C with gentle agitation.
-
At predetermined time points, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
Visualizing Workflows and Mechanisms
Graphviz diagrams are provided to illustrate key experimental workflows and polymerization mechanisms.
Signaling Pathways in Drug Delivery
While this compound-based polymers are primarily utilized for their physicochemical properties in drug delivery formulations (e.g., enhancing solubility and controlling release), their direct interaction with specific cell signaling pathways is not extensively documented in the current literature. Their role is generally that of a carrier, delivering a therapeutically active molecule to the target site. The drug itself is responsible for modulating specific signaling pathways.
However, the design of the nanoparticle carrier can influence the drug's efficacy in interacting with these pathways. For instance, acrylate-based hydrogels have been used as scaffolds to study the activation of the HIPPO pathway in cancer cells, demonstrating that the physical properties of the polymer matrix can influence cellular behavior. Future research may explore how the surface chemistry and mechanical properties of this compound polymers could be tailored to influence cell-material interactions and, consequently, downstream signaling events.
Conclusion
Hexyl acrylates, particularly 2-ethylthis compound, are versatile and indispensable monomers in the polymer industry. Their ability to impart flexibility, hydrophobicity, and tackiness makes them ideal for a wide range of applications, from everyday pressure-sensitive adhesives to advanced coatings. The growing interest in their use for biomedical applications, especially in the controlled delivery of hydrophobic drugs, highlights their potential for innovation. Further research into the structure-property relationships of different this compound isomers and their copolymers will undoubtedly lead to the development of new materials with tailored functionalities for a host of advanced applications.
References
Methodological & Application
Application Note: Solution-Based Free-Radical Polymerization of Hexyl Acrylate
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed experimental protocol for the synthesis of poly(hexyl acrylate) via a solution-based free-radical polymerization method. The protocol outlines the necessary materials, a step-by-step procedure, purification techniques, and methods for characterization.
Introduction
Free-radical polymerization is a widely utilized and robust method for synthesizing a variety of vinyl polymers.[1] this compound is a common monomer used to produce polymers with low glass transition temperatures, which are desirable for applications such as pressure-sensitive adhesives, coatings, and plasticizers. This protocol details the polymerization of this compound in a toluene solvent system using 2,2'-Azobisisobutyronitrile (AIBN) as a thermal initiator. The procedure is designed to yield a polymer with controlled molecular weight and a relatively narrow polydispersity index (PDI).
Materials and Equipment
-
Reagents:
-
This compound (HA) monomer (inhibitor-containing)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous Toluene
-
Methanol
-
Basic alumina
-
Nitrogen or Argon gas (high purity)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating oil bath with temperature controller
-
Schlenk line or inert gas manifold
-
Glass column for inhibitor removal
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
-
Standard laboratory glassware
-
Experimental Protocol
3.1. Monomer Purification It is critical to remove the polymerization inhibitor (typically hydroquinone monomethyl ether) from the this compound monomer prior to use.[2]
-
Pack a glass column with basic alumina.
-
Pass the this compound monomer through the column.
-
Collect the inhibitor-free monomer in a clean, dry flask. Use the purified monomer immediately for the best results.
3.2. Polymerization Procedure
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet/outlet connected to a nitrogen or argon manifold.
-
Reagent Charging: In a typical experiment aiming for a monomer-to-initiator ratio of [M]:[I] = 100:1, charge the flask with the following under a positive flow of inert gas[2]:
-
Degassing: To remove dissolved oxygen, which can inhibit polymerization, purge the reaction mixture with nitrogen or argon gas for a minimum of 30 minutes while stirring.
-
Polymerization: Immerse the flask in a preheated oil bath set to 70 °C. Maintain a constant stirring rate and a positive inert gas pressure throughout the reaction. The polymerization is typically allowed to proceed for several hours (e.g., 4-24 hours), depending on the desired conversion.
-
Termination: Stop the reaction by cooling the flask to room temperature and exposing the mixture to air.
3.3. Polymer Purification
-
Precipitation: Slowly pour the viscous polymer solution from the flask into a beaker containing a large excess of cold methanol (a non-solvent) while stirring vigorously. The poly(this compound) will precipitate as a white, gummy solid.
-
Washing: Decant the methanol/toluene solution. Redissolve the polymer in a minimal amount of toluene or tetrahydrofuran (THF) and re-precipitate it in cold methanol. Repeat this process two more times to ensure the removal of unreacted monomer and initiator residues.
-
Drying: Collect the purified polymer by filtration. Place the polymer in a vacuum oven and dry at a moderate temperature (40-50 °C) until a constant weight is achieved.
Characterization
The synthesized poly(this compound) should be characterized to determine its molecular weight and molecular weight distribution.
-
Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for analyzing the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer. THF is a common eluent for this analysis.
Data Presentation
The following table summarizes typical reaction parameters for the free-radical polymerization of acrylates and the expected influence on polymer properties. Generally, higher initiator concentrations lead to lower molecular weight polymers.
| Parameter | Condition A (Higher Mw) | Condition B (Lower Mw) | Influence on Polymer Properties |
| Monomer (HA) | 1.0 M | 1.0 M | - |
| Solvent | Toluene | Toluene | The choice of solvent can affect polymerization kinetics and polymer solubility. |
| Initiator (AIBN) | [M]:[I] = 200:1 | [M]:[I] = 50:1 | Increasing initiator concentration generally increases the polymerization rate but decreases the final molecular weight. |
| Temperature | 70 °C | 70 °C | The optimal temperature for AIBN is typically 60-80 °C to ensure a sufficient rate of radical generation. |
| Reaction Time | 12 hours | 6 hours | Longer times typically lead to higher monomer conversion. |
| Expected Outcome | |||
| Molecular Weight (Mn) | Higher | Lower | Inversely related to the initiator concentration. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | 1.8 - 3.0 | Can broaden at very high initiator concentrations due to an increased rate of termination reactions. |
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental mechanism of the polymerization process.
Troubleshooting
-
Low Monomer Conversion: This may be caused by insufficient initiator concentration, low reaction temperature, or the presence of inhibitors like oxygen. Ensure thorough degassing and proper temperature control.
-
High Polydispersity Index (PDI > 2.5): A very high initiator concentration can lead to an increased rate of termination and side reactions, broadening the PDI. Consider reducing the initiator amount. Chain transfer reactions can also contribute to a high PDI.
References
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of Hexyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/living radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1] This control is achieved through a reversible activation and deactivation process of dormant polymer chains, mediated by a transition metal catalyst.[2] The polymerization of acrylates, such as hexyl acrylate (HA), by ATRP allows for the creation of polymers with tailored properties, which are valuable in various applications including coatings, adhesives, and biomedical materials.[3][4] This document provides detailed protocols and application notes for the ATRP of this compound.
Core Concepts of ATRP
The fundamental principle of ATRP involves the reversible homolytic cleavage of a carbon-halogen bond in an initiator or a dormant polymer chain by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br). This process generates a radical that can propagate by adding to a monomer, and a metal complex in a higher oxidation state (e.g., Cu(II)Br₂). The dormant species can be reformed through the reverse reaction, where the radical reacts with the higher oxidation state metal complex. This dynamic equilibrium between active and dormant species ensures a low concentration of radicals at any given time, minimizing termination reactions and allowing for controlled polymer growth.
Experimental Data Summary
The following tables summarize typical experimental conditions and results for the ATRP of acrylates, including this compound and similar monomers, based on literature data.
Table 1: Typical Reaction Conditions for ATRP of Acrylates
| Parameter | Typical Range/Value | Notes |
| Monomer | This compound (HA) | Can also be applied to other acrylates like methyl acrylate (MA) and n-butyl acrylate (BA). |
| Initiator | Ethyl 2-bromopropionate (EBP) or Methyl 2-bromopropionate (MBrP) | The choice of initiator affects the initiation efficiency and the polymer end-group. |
| Catalyst | Copper(I) Bromide (CuBr) or Copper(I) Chloride (CuCl) | CuBr is commonly used for acrylate polymerization. |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-Bipyridine (bpy) | PMDETA is often preferred for its ability to form a soluble and active catalyst complex. |
| Solvent | Toluene, Anisole, or Acetone | The addition of a polar solvent like acetone can improve control over the polymerization of long-chain acrylates. |
| Temperature | 60 - 90 °C | The reaction temperature influences the rate of polymerization and the equilibrium constant. |
| Molar Ratios | [Monomer]:[Initiator]:[Catalyst]:[Ligand] = 50:1:1:1 to 200:1:1:2 | The ratio of reactants is crucial for controlling the molecular weight and reaction rate. |
Table 2: Representative Results for ATRP of Acrylates
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Lauryl Acrylate | MBrP | CuBr/dNbpy | Toluene | 90 | 6.75 | 59 | 12,400 | 1.26 |
| Methyl Acrylate | EBiB | CuBr/PMDETA | Anisole | 60 | 3.67 | - | 10,200 | 1.07 |
| n-Butyl Acrylate | EBiB | Cu(II)/TPMA/Sn(EH)₂ | Anisole | 60 | - | - | - | 1.15 |
Note: Data is compiled from typical results reported in the literature. Actual results may vary depending on specific experimental conditions. Mn = Number-average molecular weight; PDI = Polydispersity Index.
Experimental Protocols
This section provides a detailed protocol for the ATRP of this compound.
Materials
-
This compound (HA, inhibitor removed by passing through a column of basic alumina)
-
Ethyl 2-bromopropionate (EBP, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Toluene (solvent, anhydrous)
-
Acetone (co-solvent, anhydrous)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Protocol for ATRP of this compound
-
Preparation of the Reaction Mixture:
-
In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to ensure an inert atmosphere.
-
Under a positive nitrogen flow, add this compound (e.g., 3.12 g, 20 mmol), toluene (e.g., 2 mL), and acetone (e.g., 0.5 mL).
-
Add PMDETA (e.g., 20.8 µL, 0.1 mmol) to the flask via syringe. The solution should turn green/blue as the copper complex forms.
-
Degas the solution by bubbling with nitrogen for 20-30 minutes or by three freeze-pump-thaw cycles.
-
-
Initiation of Polymerization:
-
While stirring the reaction mixture at the desired temperature (e.g., 70 °C) in a thermostated oil bath, inject the initiator, ethyl 2-bromopropionate (e.g., 13.1 µL, 0.1 mmol), via syringe to start the polymerization.
-
-
Monitoring the Reaction:
-
At timed intervals, withdraw samples using a nitrogen-purged syringe.
-
Quench the polymerization in the sample by exposing it to air and diluting with a suitable solvent (e.g., THF).
-
Determine the monomer conversion using ¹H NMR spectroscopy or gas chromatography (GC).
-
Analyze the molecular weight and polydispersity of the polymer using gel permeation chromatography (GPC).
-
-
Termination and Polymer Isolation:
-
After the desired conversion is reached or the reaction time has elapsed, terminate the polymerization by opening the flask to air and cooling to room temperature.
-
Dilute the reaction mixture with a small amount of a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Visualizations
ATRP Mechanism for this compound
Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Workflow for ATRP of this compound
Caption: General experimental workflow for ATRP of this compound.
Conclusion
ATRP is a powerful technique for the synthesis of well-defined poly(this compound). By carefully selecting the initiator, catalyst, ligand, and reaction conditions, it is possible to control the polymer's molecular weight and achieve a narrow molecular weight distribution. The protocols and data provided in this document serve as a comprehensive guide for researchers and scientists to successfully perform the ATRP of this compound for various applications, including those in drug development where polymer architecture and purity are critical.
References
Application Notes and Protocols for Hexyl Acrylate in Pressure-Sensitive Adhesive Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hexyl acrylate, with a primary focus on its most common isomer, 2-ethylthis compound (2-EHA), in the formulation of pressure-sensitive adhesives (PSAs). The information presented is intended to guide researchers and professionals in the development and evaluation of acrylic PSAs for a variety of applications, including those in the medical and pharmaceutical fields. Due to the prevalence of 2-EHA in commercially available PSAs and the extensive body of related research, the quantitative data and protocols provided are based on this key monomer. The principles discussed can be extrapolated to other this compound isomers, such as n-hexyl acrylate, keeping in mind the influence of alkyl chain structure on polymer properties.
Introduction to this compound in PSAs
Acrylic PSAs are a versatile class of adhesives known for their excellent clarity, color stability, and resistance to oxidation, heat, and UV radiation.[1] The performance of these adhesives is largely determined by the selection of acrylic and non-acrylic monomers.[2][3] These monomers are broadly categorized as "soft," "hard," and "functional" monomers.
Soft Monomers , such as 2-ethylthis compound (2-EHA) and n-butyl acrylate (BA), are characterized by their low glass transition temperatures (Tg).[2][3] These monomers impart the essential properties of tack and flexibility to the PSA. 2-EHA, in particular, is widely used to provide an excellent balance of adhesive and cohesive properties.
Hard Monomers , like methyl methacrylate (MMA), styrene (S), and vinyl acetate (VA), have high glass transition temperatures. They are incorporated into the polymer backbone to increase the cohesive strength (shear resistance) and stiffness of the adhesive.
Functional Monomers , including acrylic acid (AA) and 2-hydroxyethyl acrylate (2-HEA), contain reactive groups that enhance adhesion to polar substrates and provide sites for crosslinking. Crosslinking is a critical step in tailoring the final adhesive properties, particularly in improving shear strength.
A typical acrylic PSA formulation consists of a high percentage of a soft monomer (70-90%), a smaller fraction of a hard monomer (0-30%), and a minor amount of a functional monomer (3-10%).
The Role of 2-Ethylthis compound (2-EHA)
2-EHA is a branched-chain C8 alkyl acrylate isomer that is a cornerstone of many acrylic PSA formulations. Its branched structure contributes to a low Tg (approximately -65°C for the homopolymer), which ensures the polymer remains soft and tacky at room temperature. This inherent tackiness often eliminates the need for tackifying resins, although they can be used to further modify adhesive properties.
The balance between adhesive (tack and peel) and cohesive (shear) properties is critical for PSA performance. Increasing the molecular weight of the acrylic polymer generally enhances tack and peel strength up to a certain point, after which these properties may decrease while shear resistance continues to increase.
Data Presentation: Performance of 2-EHA Based PSAs
The following tables summarize the typical performance of pressure-sensitive adhesives formulated with 2-ethylthis compound and various co-monomers. These values are illustrative and can be influenced by the specific synthesis method, crosslinking density, and testing conditions.
Table 1: Effect of Co-monomer Composition on Adhesive Properties
| Formulation (weight %) | Peel Strength (N/25 mm) | Loop Tack (N/cm²) | Shear Strength (hours) | Reference |
| 95% 2-EHA / 5% AA | > 30 | High | > 72 (with UV crosslinking) | |
| 97.5% n-BA / 2.5% AA | ~12.5 | ~13 | < 1 | |
| 48.8% n-BA / 48.8% 2-EHA / 2.5% AA | ~10 | ~10 | ~3 | |
| 0% n-BA / 97.5% 2-EHA / 2.5% AA | ~7.5 | ~8 | > 24 | |
| BA/2-HEA/AA/2-EHA (12% 2-EHA) | ~6.5 | ~4.5 | ~1.5 |
Table 2: Influence of UV Crosslinking Dose on a 2-EHA/AA Formulation
| UV Dose (mJ/cm²) | Peel Adhesion (N/25 mm) | Tack (N) | Cohesion at 20°C (hours) | Reference |
| 5 | ~32 | ~28 | > 72 | |
| 10 | ~31 | ~27 | > 72 | |
| 25 | ~29 | ~25 | > 72 | |
| 50 | ~27 | ~23 | > 72 |
Experimental Protocols
Synthesis of 2-EHA-based PSA via Solution Polymerization
This protocol describes the synthesis of a 2-EHA/Acrylic Acid copolymer in an ethyl acetate solvent.
Materials:
-
2-Ethylthis compound (2-EHA)
-
Acrylic Acid (AA)
-
Ethyl Acetate (solvent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Glass reactor with mechanical stirrer, reflux condenser, and nitrogen inlet
Procedure:
-
Charge the glass reactor with the desired amount of ethyl acetate.
-
Begin purging the reactor with nitrogen and start the mechanical stirrer.
-
Heat the reactor to the solvent's boiling point (approximately 77°C).
-
In a separate vessel, prepare a monomer mixture of 2-EHA and AA (e.g., 95:5 weight ratio) and dissolve the AIBN initiator in this mixture.
-
Slowly add the monomer/initiator mixture to the heated solvent in the reactor over a period of 2-3 hours.
-
After the addition is complete, continue the reaction for an additional 4-6 hours to ensure high monomer conversion.
-
Cool the resulting polymer solution to room temperature. The PSA is now ready for coating and drying.
Emulsion Polymerization of a 2-EHA/n-BA/AA Terpolymer
This protocol outlines the synthesis of a water-based acrylic PSA.
Materials:
-
2-Ethylthis compound (2-EHA)
-
n-Butyl Acrylate (n-BA)
-
Acrylic Acid (AA)
-
Deionized Water
-
Surfactant (e.g., sodium dodecyl sulfate)
-
Initiator (e.g., ammonium persulfate)
-
Glass reactor with mechanical stirrer, reflux condenser, and nitrogen inlet
Procedure:
-
Charge the reactor with deionized water and surfactant and begin nitrogen purging and stirring.
-
Heat the reactor to 80-85°C.
-
In a separate vessel, prepare a pre-emulsion of the monomers (2-EHA, n-BA, AA) in deionized water with a surfactant.
-
Add a small portion of the initiator to the reactor, followed by a small amount of the monomer pre-emulsion to create a seed latex.
-
After the seed formation is observed (a bluish tint), add the remaining pre-emulsion and initiator solution to the reactor over 2-3 hours.
-
Maintain the reaction temperature for another 2-3 hours after the addition is complete.
-
Cool the latex to room temperature and filter it to remove any coagulum.
UV Curing of the PSA Film
-
Coat the synthesized PSA solution or emulsion onto a suitable substrate (e.g., PET film) using a film applicator to achieve a desired thickness.
-
Dry the coated film in an oven to remove the solvent or water (e.g., 10 minutes at 110°C).
-
Expose the dried adhesive film to a UV-C radiation source at a controlled dose (e.g., 5-50 mJ/cm²) to initiate crosslinking.
Standard PSA Testing Methods
-
Peel Adhesion (180°): This test measures the force required to remove a PSA-coated tape from a standard test panel at a 180° angle and a controlled rate. The result is typically reported in N/25 mm.
-
Loop Tack: A loop of the PSA tape is brought into contact with a test surface, and the force required to remove it is measured. This provides an indication of the initial "grab" of the adhesive.
-
Shear Strength (Cohesion): A defined area of the PSA tape is applied to a test panel and a standard weight is hung from the tape. The time it takes for the tape to fail cohesively (the adhesive splits) or adhesively (the tape detaches from the panel) is recorded.
Visualizations
References
Application of Hexyl Acrylate in Hydrophobic Coatings and Sealants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of hexyl acrylate in the formulation of hydrophobic coatings and sealants. This compound, a versatile acrylic monomer, contributes significantly to the water-repellent properties of various polymeric materials due to its hydrophobic hexyl side chain. Its incorporation into polymer backbones allows for the creation of surfaces with low surface energy, leading to enhanced hydrophobicity, which is crucial for applications requiring water resistance, self-cleaning properties, and moisture barrier functions.
Application in Hydrophobic Coatings
This compound can be polymerized or copolymerized to form the binder in hydrophobic coating formulations. The long alkyl chain of this compound reduces the surface energy of the coating, leading to increased water contact angles and enhanced water repellency. To achieve superhydrophobicity (water contact angle >150°), the chemistry of the polymer is often combined with surface texturing, typically through the inclusion of nanoparticles.
Synthesis of this compound-Based Copolymers for Hydrophobic Coatings
A common approach to creating durable and effective hydrophobic coatings is to copolymerize this compound with a functional monomer that can enhance adhesion to the substrate or interact with nanoparticles. A representative example is the copolymerization of this compound with glycidyl methacrylate (GMA). The epoxy groups in GMA can form covalent bonds with surfaces and fillers, enhancing the coating's durability.
Experimental Protocol: Synthesis of Poly(this compound-co-glycidyl methacrylate) [p(HA-co-GMA)]
This protocol is adapted from a procedure for the synthesis of a similar copolymer, poly(hexyl methacrylate-co-glycidyl methacrylate).[1]
Materials:
-
This compound (HA)
-
Glycidyl methacrylate (GMA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene or a similar organic solvent
-
Methanol (for precipitation)
Procedure:
-
In a reaction vessel equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, dissolve this compound and glycidyl methacrylate in the chosen solvent. A typical total monomer concentration is 1 mol/L.[1] The molar ratio of HA to GMA can be varied to optimize properties; a starting point could be a molar ratio similar to that used for hexyl methacrylate, such as [HMA]:[GMA] = 2.86:1.[1]
-
Add the initiator, AIBN, to the solution.
-
Purge the reaction mixture with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Heat the reaction mixture to 70°C and maintain this temperature for 24 hours with continuous stirring under a nitrogen atmosphere.[1]
-
After the polymerization is complete, cool the solution to room temperature.
-
Precipitate the resulting copolymer by slowly adding the polymer solution to a large excess of cold methanol with vigorous stirring.[1]
-
Collect the precipitated polymer by filtration and dry it under vacuum for 24 hours to remove residual solvent and monomer.
-
Characterize the synthesized copolymer using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of acrylate and epoxy functional groups, and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.
Formulation and Application of a Superhydrophobic Coating
To create a superhydrophobic surface, the synthesized copolymer is formulated with nanoparticles to introduce micro- and nanoscale roughness.
Experimental Protocol: Preparation and Application of a p(HA-co-GMA)/Silica Nanoparticle Coating
This protocol is adapted from a procedure using a similar copolymer and silica nanoparticles.
Materials:
-
Synthesized p(HA-co-GMA) copolymer
-
Organic solvent (e.g., commercial solvent 646)
-
Hydrophilic fumed silica nanoparticles (e.g., Aerosil)
-
Deionized water
-
Substrate (e.g., glass slides)
-
Acetone (for cleaning)
Procedure:
-
Preparation of the Emulsion:
-
Prepare a solution of the p(HA-co-GMA) copolymer in the organic solvent. Concentrations can be varied, for example, from 5 to 20 wt.%.
-
Add silica nanoparticles to the polymer solution. The mass ratio of filler to polymer (Wf/Wp) is a critical parameter and can be varied, for instance, from 0.4 to 1.6.
-
Stir the suspension with a magnetic stirrer for 10 minutes at room temperature.
-
Add an equal volume of deionized water to the suspension and ultrasonically disperse the mixture for 2 minutes to form a stable emulsion.
-
-
Substrate Preparation:
-
Degrease the glass slides with acetone.
-
Clean the slides in an ultrasonic bath for 20 minutes and dry them.
-
-
Coating Application:
-
Apply the prepared emulsion onto the cleaned substrate using an airbrush to ensure a uniform layer.
-
Hold the airbrush approximately 200 mm from the surface and operate at a compressor pressure of around 4 kgf/cm².
-
Apply the material in a cross-hatch pattern for even coverage.
-
-
Curing:
-
Dry the coated samples at room temperature for 15 minutes.
-
Place the samples in a thermal cabinet and gradually increase the temperature from 20°C to 140°C at a rate of 2°C/min.
-
Maintain the temperature at 140°C for 1.5 hours to cure the coating.
-
Performance Data for Hydrophobic Coatings
The performance of hydrophobic coatings is primarily evaluated by measuring the static water contact angle and the roll-off (sliding) angle.
| Polymer System | Filler/Polymer Ratio (Wf/Wp) | Water Contact Angle (°) | Roll-off Angle (°) | Reference |
| p(HMA-co-GMA) without filler | N/A | 91.5 ± 1 | - | |
| p(HMA-co-GMA) with Silica | 0.4 - 0.8 | 116 ± 2 to 140 ± 2 (after 9h) | - | |
| p(HMA-co-GMA) with Silica | 1.2 - 1.6 | Up to 159 | 6.1 ± 1 |
Note: Data is for a hexyl methacrylate (HMA) based copolymer, which is expected to have similar properties to a this compound-based system.
Application in Hydrophobic Sealants
This compound can be incorporated into sealant formulations to enhance their hydrophobicity and flexibility. Acrylic sealants are widely used in construction and other industries for filling gaps and joints. The inclusion of this compound can improve the water resistance and durability of these sealants, particularly in outdoor applications.
Formulation of an Acrylic Sealant
This protocol provides a general procedure for formulating an acrylic sealant, adapted from a patent that includes this compound as a potential monomer.
Experimental Protocol: General Procedure for Acrylic Sealant Formulation
Materials:
-
Acrylic prepolymer (can be a copolymer containing this compound)
-
Plasticizer (e.g., diisodecylphthalate)
-
Thickening agent (e.g., dehydrogenated castor bean oil)
-
Filler (e.g., calcium carbonate)
-
Curing agent (e.g., a ketimine, for moisture-curing systems)
-
Adhesion promoter (optional)
-
UV stabilizer (optional)
Procedure:
-
Polymer Preparation: Synthesize an acrylic copolymer containing this compound using a suitable polymerization method, such as free-radical polymerization. The prepolymer can be designed to have specific functional groups for curing.
-
Sealant Compounding:
-
In a high-speed mixer, charge the acrylic prepolymer, plasticizer, and thickening agent.
-
Mix at high speed under a nitrogen blanket until a specified temperature is reached (e.g., 150°F or ~65°C) to ensure proper dispersion.
-
Allow the mixture to cool.
-
Add the filler (e.g., calcium carbonate) and mix at high speed for a set duration (e.g., 5 minutes).
-
Let the mixture cool again.
-
Add the curing agent in a stoichiometric amount based on the reactive groups in the polymer.
-
Package the sealant in appropriate containers (e.g., tubes).
-
Performance Data for Acrylic Sealants
The performance of sealants is evaluated based on their mechanical properties, which are crucial for their function in sealing joints that may experience movement.
| Property | Typical Value Range for an Acrylic Sealant | Reference |
| Shore A Hardness | 20 - 50 | |
| Tear Strength (pli) | 20 - 80 | |
| Tack-Free Time (hours) | 6 - 12 | |
| Tensile Strength (psi) | 5 - 100 |
Note: These values are for a one-part, non-latex acrylic sealant and can vary depending on the specific formulation.
Characterization and Testing Protocols
Water Contact Angle Measurement
Objective: To quantify the hydrophobicity of a coating.
Apparatus: Optical contact angle goniometer.
Procedure:
-
Place a sample of the coated substrate on the goniometer stage.
-
Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.
-
Capture a high-resolution image of the droplet at the liquid-solid interface.
-
Use software to analyze the image and calculate the angle between the tangent of the droplet and the solid surface.
-
For roll-off angle measurement, the stage is tilted, and the angle at which the droplet begins to move is recorded.
Sealant Mechanical Property Testing
Objective: To determine the mechanical robustness of the cured sealant.
Apparatus: Universal testing machine (e.g., Instron).
Procedure (for Tensile Strength and Elongation):
-
Prepare dumbbell-shaped specimens of the cured sealant according to relevant ASTM standards.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.
-
Record the maximum stress (tensile strength) and the elongation at break.
Procedure (for Hardness):
-
Use a durometer (Shore A scale for elastomeric sealants).
-
Press the indenter of the durometer firmly onto the surface of the cured sealant.
-
Read the hardness value from the dial within one second.
These application notes and protocols provide a comprehensive starting point for researchers and scientists interested in utilizing this compound for the development of hydrophobic coatings and sealants. The provided data and methodologies can be adapted and optimized for specific applications and performance requirements.
References
Application Notes and Protocols for Emulsion Polymerization of Hexyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various emulsion polymerization techniques suitable for hexyl acrylate. The information is intended to guide researchers in the synthesis of poly(this compound) latexes with tailored properties for applications such as drug delivery, coatings, and adhesives.
Introduction to Emulsion Polymerization of this compound
Emulsion polymerization is a versatile and widely used technique for the production of high molecular weight polymers from water-insoluble monomers like this compound. This process involves dispersing the monomer in an aqueous phase with the aid of a surfactant, followed by polymerization using a water-soluble initiator. The resulting product is a stable dispersion of polymer particles in water, commonly known as a latex.
Key advantages of emulsion polymerization include excellent heat transfer, low viscosity of the dispersion regardless of molecular weight, and environmental benefits due to the use of water as the continuous phase. Different emulsion polymerization techniques, including conventional, miniemulsion, microemulsion, and controlled radical polymerization (CRP) methods like RAFT and ATRP, offer distinct advantages in controlling particle size, molecular weight, and polymer architecture.
Overview of Emulsion Polymerization Techniques
This section provides a comparative overview of different emulsion polymerization techniques applicable to this compound.
| Technique | Description | Typical Particle Size | Molecular Weight Control | Polydispersity Index (PDI) |
| Conventional Emulsion Polymerization | Monomer is emulsified in water with a surfactant above its critical micelle concentration. Nucleation occurs primarily in monomer-swollen micelles. | 50 - 500 nm | Poor | Broad (>2) |
| Miniemulsion Polymerization | Monomer droplets are stabilized against coalescence and Ostwald ripening by a combination of a surfactant and a co-stabilizer. Nucleation occurs within these sub-micron monomer droplets.[1] | 50 - 500 nm[1] | Moderate | Narrower than conventional |
| Microemulsion Polymerization | Thermodynamically stable, transparent, or translucent oil-in-water microemulsions are used as the polymerization medium. This technique typically yields smaller particles.[2][3] | 10 - 100 nm[1] | Can be high | Can be broad |
| RAFT Emulsion Polymerization | A controlled radical polymerization technique that utilizes a reversible addition-fragmentation chain transfer (RAFT) agent to mediate the polymerization, allowing for the synthesis of polymers with controlled molecular weight and narrow PDI. | Variable | Good to Excellent | Narrow (typically < 1.5) |
| ATRP Emulsion Polymerization | An atom transfer radical polymerization (ATRP) process adapted for an emulsion system. It enables the synthesis of well-defined polymers with complex architectures. | Variable | Good to Excellent | Narrow (typically < 1.3) |
Experimental Protocols
Conventional (Semi-Batch) Emulsion Polymerization
This protocol is adapted from a procedure for the semi-batch emulsion polymerization of a similar long-chain acrylate, hexadecyl acrylate.
Materials:
-
This compound (HA)
-
Sodium Dodecyl Sulfate (SDS) (Anionic Surfactant)
-
Potassium Persulfate (KPS) (Initiator)
-
Sodium Bicarbonate (NaHCO₃) (Buffer)
-
Deionized (DI) Water
-
Nitrogen (N₂) gas
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnels (2)
-
Heating mantle with temperature controller
-
Thermometer
-
Nitrogen inlet
Procedure:
-
Pre-emulsion Preparation: In a beaker, prepare a pre-emulsion by combining 50 g of this compound, 1.0 g of SDS, and 50 mL of DI water. Stir vigorously for 30 minutes.
-
Reactor Setup: Assemble the reaction apparatus. To the 250 mL flask, add 100 mL of DI water, 0.2 g of SDS, and 0.2 g of NaHCO₃.
-
Inert Atmosphere: Purge the reactor with nitrogen for 30 minutes while stirring at 200 rpm.
-
Heating: Heat the reactor to 75°C.
-
Initiation: Once the temperature is stable, add 10% of the pre-emulsion to the reactor. In a separate beaker, dissolve 0.2 g of KPS in 10 mL of DI water to create the initiator solution. Add 2 mL of this initiator solution to the reactor.
-
Monomer and Initiator Feed: After 15 minutes, begin the continuous addition of the remaining pre-emulsion and the rest of the initiator solution to the reactor over a period of 3 hours using separate dropping funnels.
-
Reaction Completion: After the additions are complete, continue the reaction for an additional hour at 75°C to ensure high monomer conversion.
-
Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a 100-mesh screen to remove any coagulum.
Workflow Diagram:
References
Application Notes and Protocols for Solution Polymerization of Hexyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution polymerization is a widely utilized technique for the synthesis of polymers in a homogeneous environment, offering excellent heat control and reduced viscosity compared to bulk polymerization. This document provides detailed application notes and experimental protocols for the solution polymerization of hexyl acrylate, a key monomer in the production of adhesives, coatings, and other specialty materials. The protocols described herein focus on conventional free-radical polymerization using common initiators and solvents such as toluene.
Data Presentation
The following tables summarize typical quantitative data obtained from the solution polymerization of acrylate monomers. While specific data for this compound under a wide variety of conditions is limited in publicly available literature, the data for 2-ethylthis compound (a close structural isomer) provides a representative example of the expected outcomes.
Table 1: Free-Radical Polymerization of 2-Ethylthis compound (EHA)
| Entry | Polymerization Type | Initiator | Solvent | Time (min) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| 1 | Bulk | BPO | None | 15 | >95 | 185,000 | 3.82 |
| 2 | Solution | BPO | Toluene | 15 | >95 | 210,000 | 2.75 |
Note: This data is for 2-ethylthis compound (EHA) and serves as a representative example. M_n = Number-average molecular weight; PDI = Polydispersity Index; BPO = Benzoyl Peroxide.
Table 2: Atom Transfer Radical Polymerization (ATRP) of this compound (HA)
| Entry | Initiator System | Solvent | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| 1 | CuBr/PMDETA | Toluene | 6 | 65 | 21,000 | 1.25 |
| 2 | CuCl/PMDETA | Toluene | 8 | 58 | 19,500 | 1.22 |
Note: This data is for a controlled radical polymerization technique (ATRP) and is included for comparison. PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine.
Experimental Protocols
The following are detailed methodologies for the free-radical solution polymerization of this compound. These protocols are based on standard procedures for acrylate polymerization and can be adapted for specific research needs.[1]
Protocol 1: Solution Polymerization of this compound in Toluene using AIBN
Materials:
-
This compound (HA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Toluene, anhydrous
-
Methanol, for precipitation
-
Three-neck round-bottom flask with a condenser, nitrogen/argon inlet, and a magnetic stir bar
-
Heating mantle or oil bath
Procedure:
-
Monomer Purification: To remove the inhibitor (typically hydroquinone monomethyl ether), pass the this compound through a column of basic alumina.
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and a magnetic stir bar, add 50 mL of toluene and 10 g of purified this compound.
-
Inert Atmosphere: Purge the system with a steady stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiator Addition: In a separate vial, dissolve 0.1 g of AIBN in 5 mL of toluene. Add this initiator solution to the reaction mixture via a syringe.
-
Polymerization: Heat the reaction mixture to 70°C using a thermostatically controlled oil bath and maintain this temperature with vigorous stirring. The solution will become more viscous as the polymerization proceeds.
-
Monitoring: The progress of the reaction can be monitored by taking samples at different time intervals and analyzing the monomer conversion using techniques like gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR). A typical reaction time is 4-8 hours.
-
Termination and Purification: After the desired conversion is reached (or after the specified reaction time), cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a beaker containing a large excess of cold methanol (e.g., 400 mL) with constant stirring.
-
Drying: Collect the precipitated poly(this compound) by filtration and wash it with fresh methanol. Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Solution Polymerization of this compound in Toluene using BPO
Materials:
-
This compound (HA), inhibitor removed
-
Benzoyl peroxide (BPO), recrystallized
-
Toluene, anhydrous
-
Methanol, for precipitation
-
Three-neck round-bottom flask with a condenser, nitrogen/argon inlet, and a magnetic stir bar
-
Heating mantle or oil bath
Procedure:
-
Monomer Purification: Purify the this compound by passing it through a column of basic alumina.
-
Reaction Setup: Charge a 250 mL three-neck round-bottom flask with 75g of toluene and heat to reflux under stirring.[2]
-
Reactant Addition: In two separate dropping funnels, prepare the following solutions:
-
Funnel 1: 50g of purified this compound.
-
Funnel 2: 0.9g of BPO dissolved in 25g of toluene.[2]
-
-
Polymerization: Evenly and simultaneously add the contents of both funnels to the refluxing toluene over a period of 2 hours with continuous stirring.
-
Post-Polymerization: After the addition is complete, maintain the reaction at reflux for an additional hour. To ensure high monomer conversion, a chase initiator solution (0.2g of BPO in 5g of toluene) can be added, and the reaction continued for another hour.
-
Termination and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol with vigorous stirring.
-
Drying: Isolate the precipitated polymer by filtration, wash with cold methanol, and dry in a vacuum oven at 40-50°C until a constant weight is achieved.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solution polymerization of this compound.
Caption: Experimental workflow for solution polymerization.
Free-Radical Polymerization Mechanism
The following diagram illustrates the three main stages of free-radical polymerization: initiation, propagation, and termination.
Caption: Mechanism of free-radical polymerization.
References
Application Note: Characterization of Poly(hexyl acrylate) by Gel Permeation Chromatography (GPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(hexyl acrylate) is a versatile polymer with applications in adhesives, coatings, and as a component in drug delivery systems. Its physicochemical properties, such as viscosity, mechanical strength, and degradation kinetics, are directly influenced by its molecular weight and molecular weight distribution. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight averages (Number Average, Mn, and Weight Average, Mw) and the Polydispersity Index (PDI) of polymers.[1][2] This application note provides a detailed protocol for the characterization of poly(this compound) using GPC.
Principle of Gel Permeation Chromatography
GPC separates molecules based on their size, or more accurately, their hydrodynamic volume in solution.[1][3] The polymer sample is dissolved in a suitable solvent and passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores of the gel, leading to a longer retention time.[1] By calibrating the system with a series of well-characterized, narrow molecular weight standards (typically polystyrene), a calibration curve of log(Molecular Weight) versus retention time can be generated. This curve is then used to determine the molecular weight distribution of the unknown polymer sample.
Experimental Protocol
This section details the methodology for the GPC analysis of poly(this compound).
Materials and Equipment
-
Sample: Poly(this compound)
-
Solvent/Mobile Phase: HPLC-grade Tetrahydrofuran (THF)
-
Standards: Polystyrene standards of narrow polydispersity covering a molecular weight range of approximately 1,000 to 2,000,000 g/mol .
-
GPC System: A standard GPC system equipped with:
-
Isocratic Pump
-
Autosampler
-
Column Oven
-
Differential Refractive Index (DRI) Detector
-
-
Columns: A set of two or three GPC columns suitable for organic solvents, such as those packed with polystyrene-divinylbenzene copolymer gel. Mixed-bed columns that cover a broad molecular weight range are often suitable.
-
Syringe Filters: 0.2 µm PTFE membrane filters.
Sample and Standard Preparation
-
Standard Solutions: Prepare a series of polystyrene standard solutions in THF at a concentration of approximately 1 mg/mL.
-
Sample Solution: Accurately weigh 2-4 mg of poly(this compound) into a glass vial. Add 2 mL of THF to achieve a final concentration of 1-2 mg/mL.
-
Dissolution: Gently agitate the vials to dissolve the polymer. Allow the solutions to stand for several hours, or preferably overnight, to ensure complete dissolution. Avoid vigorous shaking or sonication, as this can cause shear degradation of the polymer chains.
-
Filtration: Filter the sample and standard solutions through a 0.2 µm PTFE syringe filter into clean autosampler vials to remove any particulate matter.
GPC System Parameters
-
Mobile Phase: Tetrahydrofuran (THF)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detector Temperature: 30-40 °C
-
Injection Volume: 50-100 µL
Experimental Workflow
The following diagram illustrates the experimental workflow for the GPC analysis of poly(this compound).
Caption: Workflow for GPC analysis of poly(this compound).
Results and Discussion
The GPC analysis yields a chromatogram which is a plot of detector response versus retention time. From this, and the calibration curve, the molecular weight distribution of the polymer can be determined. The key parameters obtained are:
-
Number Average Molecular Weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules. It is sensitive to the number of molecules in a sample.
-
Weight Average Molecular Weight (Mw): An average that takes into account the contribution of each polymer chain to the total mass of the sample. It is more sensitive to the presence of high molecular weight chains.
-
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length. Synthetic polymers are typically polydisperse, with PDI values greater than 1.0.
The following diagram illustrates the relationship between the GPC data and the calculated parameters.
Caption: Data flow from GPC output to molecular weight parameters.
Representative Data
The following table summarizes typical GPC data for poly(acrylates) synthesized by different methods. While specific data for poly(this compound) can vary depending on the synthesis conditions, these values provide a general reference. The data for poly(2-ethylthis compound) is a close structural analog.
| Sample ID | Polymer | Synthesis Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PHA-1 | Poly(2-ethylthis compound) | Anionic Polymerization | 89,000 | 93,400 | 1.05 |
| PHA-2 | Poly(2-ethylthis compound) | Free Radical Polymerization | - | 92,000 | >2.0 |
| PHM-1 | Poly(hexyl methacrylate) | - | - | ~400,000 | - |
Data for PHA-1 is from Polymer Source, and for PHA-2 is from Sigma-Aldrich. Data for PHM-1 is from Sigma-Aldrich and serves as a reference for a similar polymer.
Conclusion
Gel Permeation Chromatography is a robust and reliable method for determining the molecular weight and molecular weight distribution of poly(this compound). This information is critical for understanding and predicting the physical and performance characteristics of the polymer in various applications, including in the development of drug delivery systems. The protocol outlined in this application note provides a framework for obtaining accurate and reproducible GPC data for poly(this compound) and similar poly(acrylate) systems.
References
Application Note: Structural Confirmation of Poly(hexyl acrylate) using NMR and FTIR Spectroscopy
AN-PHA-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the structural confirmation of poly(hexyl acrylate) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. It includes comprehensive experimental procedures, data interpretation guidelines, and representative spectral data to aid researchers in verifying the chemical structure of synthesized poly(this compound).
Introduction
Poly(this compound) is a versatile polymer with applications in adhesives, coatings, and drug delivery systems. Its physical and chemical properties are highly dependent on its molecular structure. Therefore, accurate structural confirmation is a critical step in the quality control and development of poly(this compound)-based materials. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful analytical techniques for the unambiguous structural elucidation of polymers.[1][2]
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual protons and carbon atoms in the polymer chain, allowing for the confirmation of the monomer unit and the examination of the polymer backbone and side-chain structure.[3] FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in the polymer, serving as a complementary technique to NMR for structural verification.[1]
This application note outlines the standardized procedures for the analysis of poly(this compound) by ¹H NMR, ¹³C NMR, and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
Experimental Protocols
-
Poly(this compound) sample
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
FTIR spectrometer with an ATR accessory
-
Glass vials and pipettes
-
Spatula
-
Lint-free wipes
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the poly(this compound) sample into a clean, dry glass vial.
-
Add approximately 0.7 mL of CDCl₃ to the vial.
-
Gently swirl the vial to dissolve the polymer completely. The solution should be clear and homogeneous.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's autosampler or manual sample changer.
-
Tune and lock the spectrometer to the deuterium signal of CDCl₃.
-
Shim the magnetic field to obtain optimal resolution. A standard shim set can be loaded initially, followed by automated or manual shimming.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include:
-
Pulse angle: 30-90°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64
-
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., inverse-gated decoupling for quantitative analysis). Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-10 seconds (a longer delay is necessary for quantitative analysis of quaternary carbons)
-
Number of scans: 1024-4096 or more, depending on the sample concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the poly(this compound) sample directly onto the ATR crystal. If the sample is a viscous liquid, a single drop is sufficient. If it is a solid film, ensure good contact is made with the crystal.
-
-
Instrument Setup and Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Lower the ATR anvil to press the sample firmly against the crystal, ensuring good contact.
-
Acquire the sample spectrum. Typical parameters include:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform an ATR correction if necessary, although for qualitative identification, this is often not required.
-
Label the significant peaks in the spectrum.
-
Data Presentation and Interpretation
The ¹H NMR spectrum of poly(this compound) in CDCl₃ will show characteristic signals corresponding to the protons in the repeating monomer unit.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~4.05 | Broad | -O-CH₂ - (ester methylene protons) |
| ~2.25 | Broad | -CH - (backbone methine proton) |
| ~1.60 | Broad | -CH₂-CH₂ - (backbone methylene protons) and -O-CH₂-CH₂ - (side-chain methylene protons) |
| ~1.30 | Broad | -(CH₂)₃- (side-chain methylene protons) |
| ~0.90 | Broad | -CH₃ (terminal methyl protons of the hexyl group) |
Note: The broadness of the peaks is characteristic of polymeric materials due to the distribution of microenvironments and restricted molecular motion.
The ¹³C NMR spectrum provides confirmation of the carbon skeleton of poly(this compound).
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | -C =O (ester carbonyl carbon) |
| ~65 | -O-C H₂- (ester methylene carbon) |
| ~42 | -C H- (backbone methine carbon) |
| ~36 | -C H₂- (backbone methylene carbon) |
| ~32, 29, 26, 23 | -(C H₂)₄- (side-chain methylene carbons) |
| ~14 | -C H₃ (terminal methyl carbon of the hexyl group) |
The FTIR spectrum of poly(this compound) is dominated by the strong absorption of the ester functional group.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955-2860 | Strong | C-H stretching (alkyl groups) |
| ~1730 | Very Strong | C=O stretching (ester carbonyl) |
| ~1460 | Medium | C-H bending (methylene groups) |
| ~1160 | Strong | C-O stretching (ester linkage) |
Visualization of Workflow and Structural Relationship
The following diagrams illustrate the experimental workflow and the correlation between the spectroscopic data and the polymer structure.
Caption: Experimental workflow for the structural confirmation of poly(this compound).
Caption: Relationship between the poly(this compound) structure and its spectroscopic data.
Conclusion
The combination of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a robust and reliable methodology for the structural confirmation of poly(this compound). The protocols and spectral data presented in this application note serve as a comprehensive guide for researchers to verify the identity and purity of their synthesized polymers, ensuring the material's suitability for its intended application.
References
Application Notes & Protocols: Synthesis of Hexyl Acrylate Block Copolymers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Block copolymers containing hexyl acrylate are of significant interest due to their versatile properties, which are tunable by altering block composition and molecular architecture. The inclusion of a soft, low-glass-transition-temperature (Tg) poly(this compound) block combined with a hard, high-Tg block allows for the creation of materials ranging from thermoplastic elastomers to pressure-sensitive adhesives. In the biomedical field, amphiphilic block copolymers incorporating hydrophobic poly(this compound) segments can self-assemble in aqueous media to form micelles, which are promising nanocarriers for targeted drug delivery. This document provides detailed protocols for the synthesis of this compound-based block copolymers using controlled radical polymerization techniques, methods for their characterization, and notes on their application in drug delivery systems.
Synthesis of Block Copolymers
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are the methods of choice for synthesizing well-defined block copolymers with controlled molecular weights and narrow polydispersity indices (PDI).[1][2][3]
Synthesis via Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile method for polymerizing a wide range of monomers, including acrylates.[4][5] The synthesis of a diblock copolymer, for example, poly(this compound)-b-poly(methyl methacrylate) (PHA-b-PMMA), involves the synthesis of a macroinitiator (the first block) followed by chain extension with the second monomer.
Experimental Protocol: Synthesis of Poly(this compound) Macroinitiator
-
Reagents & Setup:
-
This compound (HA) monomer (purified by passing through a basic alumina column).
-
Ethyl α-bromoisobutyrate (EBiB) as the initiator.
-
Copper(I) bromide (CuBr) as the catalyst.
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as the ligand.
-
Anisole or acetone as the solvent.
-
A Schlenk flask equipped with a magnetic stir bar, rubber septum, and nitrogen/vacuum line.
-
-
Procedure:
-
Add CuBr to the Schlenk flask.
-
Add the solvent, this compound, and PMDETA to the flask via syringe under a nitrogen atmosphere.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
After the final thaw and under a positive nitrogen pressure, add the initiator (EBiB) via syringe to start the polymerization.
-
Place the flask in a preheated oil bath at 90 °C and stir.
-
Monitor the reaction by taking samples periodically to analyze monomer conversion via ¹H NMR or gas chromatography.
-
Once the desired molecular weight is achieved, stop the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Dilute the mixture with tetrahydrofuran (THF), pass it through a neutral alumina column to remove the copper catalyst, and precipitate the polymer in cold methanol.
-
Dry the resulting poly(this compound) macroinitiator under vacuum.
-
Experimental Protocol: Chain Extension to Form PHA-b-PMMA
-
Reagents & Setup:
-
Poly(this compound)-Br macroinitiator.
-
Methyl methacrylate (MMA) monomer (purified).
-
Copper(I) chloride (CuCl) for halogen exchange.
-
PMDETA ligand.
-
Solvent (e.g., anisole).
-
-
Procedure:
-
Dissolve the PHA-Br macroinitiator in the solvent in a Schlenk flask.
-
Add CuCl and PMDETA.
-
Add the MMA monomer.
-
Degas the mixture with three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 90 °C to begin the chain extension.
-
After the desired time or monomer conversion, terminate the reaction as described previously.
-
Purify the final PHA-b-PMMA block copolymer by removing the catalyst and precipitating in a non-solvent like cold methanol or hexane.
-
Dry the final product under vacuum.
-
Logical Workflow for ATRP Synthesis of a Diblock Copolymer
Caption: Workflow for synthesizing a PHA-b-PMMA diblock copolymer via a two-step ATRP process.
Synthesis via RAFT Polymerization
RAFT polymerization is another powerful technique compatible with a wide array of acrylate monomers. It relies on a chain transfer agent (CTA) to mediate the polymerization.
Experimental Protocol: Synthesis of PHA-b-PMMA
-
Reagents & Setup:
-
Monomers: this compound (HA) and Methyl methacrylate (MMA).
-
RAFT Agent: e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate.
-
Initiator: Azobisisobutyronitrile (AIBN).
-
Solvent: e.g., Toluene or 1,4-dioxane.
-
Schlenk flask with stir bar, condenser, and nitrogen inlet.
-
-
Procedure for Sequential Monomer Addition:
-
To the Schlenk flask, add the RAFT agent, AIBN, the first monomer (HA), and the solvent.
-
Degas the solution by purging with nitrogen for 30-60 minutes.
-
Place the flask in a preheated oil bath at 70 °C to polymerize the first block.
-
Monitor monomer conversion. Once high conversion is reached (>95%), take a sample for analysis (this is the PHA macro-CTA).
-
Add a degassed solution of the second monomer (MMA) to the reaction flask via a cannula or syringe.
-
Continue the reaction at the same temperature until the desired conversion of the second monomer is achieved.
-
Terminate the reaction by cooling to room temperature and exposing to air.
-
Precipitate the final block copolymer in a suitable non-solvent (e.g., cold methanol) and dry under vacuum.
-
Data Presentation: Polymer Characterization
The synthesized block copolymers are characterized to determine their molecular weight, composition, and thermal properties.
Table 1: Representative Molecular Weight Data for Acrylate Block Copolymers Synthesized via ATRP
| Copolymer | Block 1 Mn ( g/mol ) | Block 1 PDI (Mw/Mn) | Final Mn ( g/mol ) | Final PDI (Mw/Mn) | Reference |
|---|---|---|---|---|---|
| PMMA-b-PBA | 11,000 | 1.10 | 19,000 | 1.15 | |
| PMMA-b-PMA | 11,000 | 1.10 | 20,500 | 1.15 | |
| P(HA) macroinitiator | - | - | 8,500 | 1.12 |
| P(HA)-b-P(MMA) | 8,500 | 1.12 | 17,200 | 1.25 | |
PMMA: Poly(methyl methacrylate), PBA: Poly(butyl acrylate), PMA: Poly(methyl acrylate), P(HA): Poly(this compound). Data is illustrative based on typical results from the literature.
Table 2: Thermal Properties of Acrylate Copolymers
| Polymer Block | Homopolymer Tg (°C) | Block Copolymer Tg (°C) | Reference |
|---|---|---|---|
| PHMA | -2 | 20 |
| PMMA | 105 | 60 | |
PHMA: Poly(n-hexyl methacrylate). The deviation from homopolymer Tg indicates partial block compatibility.
Characterization Protocols
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Protocol:
-
Sample Preparation: Dissolve a small amount of the dried polymer (~1-2 mg/mL) in a suitable solvent (e.g., THF). Filter the solution through a 0.22 µm syringe filter.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range.
-
Analysis: Calibrate the system using polymer standards (e.g., polystyrene or poly(methyl methacrylate)). A clear shift to a higher molecular weight from the macroinitiator to the final block copolymer, with a maintained low PDI (<1.5), confirms successful chain extension.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used to confirm the polymer structure and determine the block copolymer composition.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a deuterated solvent (e.g., CDCl₃).
-
Analysis:
-
Identify the characteristic peaks for each monomer unit. For PHA-b-PMMA:
-
Poly(this compound): A broad peak around 4.0 ppm (-OCH ₂-), and peaks between 0.8-1.7 ppm (alkyl chain).
-
Poly(methyl methacrylate): A peak around 3.6 ppm (-OCH ₃).
-
-
Calculate the molar composition by integrating the characteristic peaks of each block and comparing their relative areas.
-
Application in Drug Delivery: Micelle Formation
Amphiphilic block copolymers, such as those containing a hydrophilic block (e.g., poly(acrylic acid)) and a hydrophobic block (e.g., poly(this compound)), can self-assemble into core-shell micelles in an aqueous environment. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability in aqueous media and can be functionalized for targeted delivery.
Diagram of Micelle Formation for Drug Delivery
Caption: Self-assembly of amphiphilic block copolymers in water to form drug-loaded micelles.
References
- 1. Precise Synthesis of Acrylate Copolymer via RAFT Polymerization and Its Application [scirp.org]
- 2. youtube.com [youtube.com]
- 3. Synthesis of Block Copolymer Brush by RAFT and Click Chemistry and Its Self-Assembly as a Thin Film [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of block copolymers by atom transfer radical polymerization [journal.buct.edu.cn]
Application Notes and Protocols for Photopolymerization of Hexyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photopolymerization methods for hexyl acrylate, a versatile monomer utilized in various applications, including the development of advanced drug delivery systems.[1][2] The following sections detail the fundamental principles, experimental protocols, and key quantitative data associated with the free-radical photopolymerization of this monomer.
Fundamental Principles
Photopolymerization is a process where light energy is used to initiate a polymerization reaction.[3] In the case of this compound, this typically involves the use of a photoinitiator that, upon absorption of ultraviolet (UV) or visible light, generates reactive species (free radicals) that initiate the polymerization of the acrylate monomers.[3][4] This method offers several advantages, including rapid curing at ambient temperatures, spatial and temporal control over the polymerization process, and the ability to create solvent-free formulations.
The process can be influenced by several factors, including the type and concentration of the photoinitiator, the intensity and wavelength of the light source, and the presence of other components such as co-monomers or chain transfer agents.
Experimental Protocols
Materials
-
Monomer: this compound
-
Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (DMPA) or 2-hydroxy-2-methyl-1-phenylpropanone (e.g., Omnirad 1173). The choice of photoinitiator can affect the curing speed and depth.
-
Chain Transfer Agent (Optional): Butyl mercaptopropionate can be used to enhance polymerization kinetics.
-
Co-monomer/Crosslinker (Optional): 1,6-hexanediol diacrylate (HDDA) can be included to form a crosslinked network.
-
Inhibitor Remover (if necessary): Monomers are often supplied with inhibitors to prevent spontaneous polymerization. These may need to be removed prior to use.
Protocol for Bulk Photopolymerization Monitoring by FTIR
This protocol is adapted from studies monitoring the kinetics of acrylate photopolymerization.
-
Sample Preparation:
-
Prepare the photopolymerizable formulation by mixing the this compound monomer with the desired concentration of photoinitiator (e.g., 0.1 wt% DMPA). If using optional components, ensure they are thoroughly mixed.
-
Place a small drop of the mixture between two NaCl crystals to create a thin film of approximately 15–20 μm thickness.
-
-
FTIR Analysis:
-
Place the sample in a horizontal transmission apparatus within an FTIR spectrometer.
-
Record an initial FTIR spectrum to determine the initial concentration of acrylate double bonds (C=C), typically monitored via the peak at ~810 cm⁻¹ or ~1635 cm⁻¹.
-
-
Photopolymerization:
-
Irradiate the sample with a UV light source. A high-pressure mercury vapor lamp with a filter centered at 365 nm is a common choice.
-
Set the light intensity to the desired level (e.g., 5 mW/cm²).
-
-
Real-Time Monitoring:
-
Continuously collect FTIR spectra at regular intervals during the UV irradiation to monitor the decrease in the acrylate C=C double bond peak area.
-
The conversion of the acrylate double bonds can be calculated by comparing the peak area at a given time to the initial peak area.
-
Protocol for Curing Analysis by Photo-DSC
This protocol is based on methods used to study the curing kinetics and exothermal effects of photopolymerization.
-
Sample Preparation:
-
Prepare the this compound formulation with the photoinitiator (e.g., 4 wt% 2-hydroxy-2-methyl-1-phenylpropanone).
-
Place a small, precisely weighed amount of the sample (e.g., 1 mg) into a shallow open aluminum pan for the photo-DSC.
-
-
Photo-DSC Measurement:
-
Place the sample pan in the photo-DSC cell, which is equipped with a UV light source (e.g., a high-pressure mercury short arc lamp).
-
Maintain the sample under a nitrogen atmosphere to prevent oxygen inhibition.
-
Set the isothermal temperature for the experiment (e.g., 20°C).
-
-
Initiation and Data Collection:
-
Expose the sample to UV light at a specific intensity (e.g., 5, 10, 20, 30, or 40 mW/cm²).
-
Record the heat flow as a function of time. The exothermic peak corresponds to the heat released during polymerization.
-
The total heat of reaction (enthalpy) can be determined by integrating the area under the exothermic peak. The degree of cure can be calculated by comparing the heat evolved at a given time to the total theoretical heat of reaction for complete conversion.
-
Quantitative Data
The following tables summarize key quantitative data from photopolymerization studies of acrylates.
| Parameter | Value | Conditions | Reference |
| Photoinitiator | 2,2-dimethoxy-2-phenylacetophenone (DMPA) | 0.1 wt% | |
| Light Source | High-pressure mercury vapor lamp | Centered at 365 nm | |
| Light Intensity | 5 mW/cm² | - | |
| Dark Conversion | ~3% | UV light extinguished at 35% conversion for this compound. | |
| Enhancement with Thiol | Considerable enhancement in kinetics | Copolymerization of this compound with butyl mercaptopropionate. |
Table 1: Summary of Photopolymerization Conditions for this compound.
| UV Light Intensity (mW/cm²) | Effect on Curing | Reference |
| 5 | Slower curing rate | |
| 10 | Increased curing rate | |
| 20 | Further increased curing rate | |
| 30 | High curing rate | |
| 40 | Fastest curing rate and higher degree of cure |
Table 2: Effect of UV Light Intensity on the Curing of Acrylate Formulations. As the light intensity increases, the curing speed and the final degree of conversion also increase.
Visualizations
Caption: Experimental workflow for photopolymerization of this compound.
Caption: Mechanism of free-radical photopolymerization.
References
Troubleshooting & Optimization
preventing premature polymerization of hexyl acrylate during storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the premature polymerization of hexyl acrylate during storage and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of this compound?
A1: Premature polymerization of this compound is a spontaneous and often rapid process that can be initiated by several factors:
-
Elevated Temperatures: Heat is a significant catalyst for polymerization.[1] Storing the monomer at temperatures above the recommended limits can lead to a runaway reaction.
-
Exposure to Light: Ultraviolet (UV) light can generate free radicals, initiating the polymerization process.[1]
-
Contamination: Impurities such as dust, rust, or other reactive chemicals can act as initiators.
-
Absence of Oxygen: Common inhibitors like Monomethyl Ether of Hydroquinone (MEHQ) require the presence of dissolved oxygen to function effectively.[2][3][4] Storing the monomer under an inert atmosphere like nitrogen will render the inhibitor ineffective.
-
Inhibitor Depletion: Over time, the inhibitor can be consumed, especially under improper storage conditions, leaving the monomer unprotected.
Q2: What inhibitors are used for this compound, and at what concentrations?
A2: this compound is typically stabilized with phenolic inhibitors. The two most common are:
-
Hydroquinone (HQ): Often used at a concentration of around 100 parts per million (ppm).
-
Monomethyl Ether of Hydroquinone (MEHQ): A widely used inhibitor for acrylates, with typical concentrations ranging from 10 to 1100 ppm.
It is crucial to consult the Certificate of Analysis (CofA) provided by the supplier for the specific inhibitor and its concentration in your batch of this compound.
Q3: What are the optimal storage conditions for this compound?
A3: To ensure the stability of this compound, it should be stored under the following conditions:
-
Temperature: Store in a cool, dry, well-ventilated area. The storage temperature should not exceed 35°C (95°F).
-
Light: Protect from direct sunlight and other sources of UV radiation by storing in an opaque or amber-colored container.
-
Atmosphere: The container must have a headspace of air, as oxygen is essential for the inhibitor to work correctly. Do not store under an inert atmosphere.
-
Container: Keep the container tightly closed to prevent contamination.
Q4: What is the expected shelf life of inhibited this compound?
A4: The shelf life of inhibited this compound can vary depending on the storage conditions and the initial inhibitor concentration. When stored under recommended conditions, a shelf life of up to one year can be expected. However, it is best practice to monitor the inhibitor concentration periodically, especially for long-term storage.
Q5: I need to use inhibitor-free this compound for my experiment. How can I remove the inhibitor?
A5: The inhibitor must be removed before polymerization reactions. This can be achieved through an alkaline wash. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The this compound has become viscous or contains solid particles. | Premature polymerization has occurred. | Do not use the monomer. This indicates that the inhibitor has been depleted or storage conditions were inadequate. Dispose of the material according to your institution's safety guidelines. Review your storage and handling procedures. |
| My polymerization reaction is slow or does not initiate. | The inhibitor was not completely removed. | Follow the detailed inhibitor removal protocol. Ensure thorough washing and drying of the monomer before use. |
| The monomer has a yellow tint. | This could indicate the presence of polymers or degradation products. | Test a small sample for the presence of polymer. If positive, do not use the monomer. If negative, the color may be due to other impurities, but use with caution. |
Quantitative Data Summary
Table 1: Common Inhibitors for this compound
| Inhibitor | Abbreviation | Typical Concentration Range | Key Requirement |
| Hydroquinone | HQ | ~100 ppm | Presence of Oxygen |
| Monomethyl Ether of Hydroquinone | MEHQ | 10 - 1100 ppm | Presence of Oxygen |
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition |
| Temperature | < 35°C (95°F) |
| Light Exposure | Store in dark/opaque containers |
| Atmosphere | Headspace of air (oxygen is essential) |
| Shelf Life | Up to 1 year under optimal conditions |
Experimental Protocols
Protocol 1: Determination of MEHQ Concentration (Spectrophotometric Method)
This protocol is based on the reaction of MEHQ with nitrous acid to form a colored nitroso derivative, which can be quantified using a spectrophotometer.
Materials:
-
Spectrophotometer with glass cells
-
50 mL and 100 mL volumetric flasks
-
5 mL and 10 mL pipets
-
Glacial acetic acid
-
2% (w/v) Sodium Nitrite (NaNO₂) solution
-
MEHQ standard
Procedure:
-
Standard Preparation:
-
Accurately weigh 0.1 g of MEHQ and dissolve it in glacial acetic acid in a 100 mL volumetric flask. Fill to the mark with glacial acetic acid.
-
Prepare a series of standards by diluting the stock solution with glacial acetic acid in 50 mL volumetric flasks.
-
-
Sample Preparation:
-
Pipette 10 mL of the this compound sample into a 50 mL volumetric flask.
-
Add 1 mL of 2% NaNO₂ solution and dilute to the mark with glacial acetic acid.
-
Mix well and allow to stand for 10 minutes.
-
-
Measurement:
-
Set the spectrophotometer to a wavelength of 420 nm.
-
Use glacial acetic acid as a blank.
-
Measure the absorbance of the standards and the sample.
-
-
Calculation:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of MEHQ in the sample from the calibration curve.
-
Protocol 2: Peroxide Value Determination (Iodometric Titration)
This method determines the peroxide content, which can act as a polymerization initiator.
Materials:
-
250 mL Erlenmeyer flask with a stopper
-
Acetic acid-chloroform solvent mixture (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
0.1 M Sodium thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
Procedure:
-
Sample Preparation:
-
Weigh approximately 5 g of the this compound sample into the Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve.
-
-
Reaction:
-
Add 0.5 mL of saturated KI solution.
-
Stopper the flask and swirl for one minute.
-
Add 30 mL of deionized water.
-
-
Titration:
-
Titrate the solution with 0.1 M Na₂S₂O₃, swirling continuously until the yellow color of the iodine has almost disappeared.
-
Add 1-2 mL of starch indicator solution. The solution will turn blue.
-
Continue the titration until the blue color disappears.
-
Record the volume of Na₂S₂O₃ used.
-
Perform a blank titration with the reagents only.
-
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of titrant for the sample (mL)
-
B = Volume of titrant for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
-
Protocol 3: Inhibitor Removal from this compound
This protocol describes the removal of phenolic inhibitors by washing with an alkaline solution.
Materials:
-
Separatory funnel
-
5% (w/v) Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Beakers and flasks
Procedure:
-
Alkaline Wash:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 5% NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the inhibitor.
-
Drain and discard the aqueous layer.
-
Repeat the wash two more times with fresh 5% NaOH solution.
-
-
Brine Wash:
-
Wash the monomer with an equal volume of brine to remove any residual NaOH.
-
Allow the layers to separate and discard the aqueous layer.
-
-
Drying:
-
Transfer the washed this compound to a clean, dry flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ and swirl to remove any dissolved water.
-
Filter the dried this compound.
-
-
Storage of Purified Monomer:
-
The inhibitor-free this compound is highly susceptible to polymerization and should be used immediately.
-
If short-term storage is necessary, keep it refrigerated and in the dark.
-
Visualizations
Caption: Mechanism of MEHQ inhibition of this compound polymerization.
References
troubleshooting and minimizing chain transfer reactions in hexyl acrylate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and minimizing chain transfer reactions during hexyl acrylate polymerization.
Troubleshooting Guide & FAQs
Q1: My poly(this compound) has a lower molecular weight than expected and a broad molecular weight distribution. What is the likely cause?
A high degree of chain transfer is the most probable reason for obtaining a lower molecular weight and a broad molecular weight distribution in your poly(this compound). Chain transfer reactions terminate a growing polymer chain and initiate a new one, leading to a larger number of shorter polymer chains.[1]
Troubleshooting Steps:
-
Review Your Solvent Choice: Solvents with labile hydrogen atoms, such as alcohols (e.g., n-butanol), can act as chain transfer agents.[2][3][4] Consider using a more inert solvent like toluene, benzene, or a ketone if compatible with your system.
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Lower the Polymerization Temperature: Chain transfer reactions, particularly chain transfer to polymer, have a higher activation energy than propagation.[5] Lowering the reaction temperature can significantly reduce the rate of these side reactions.
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Reduce Initiator Concentration: While a lower initiator concentration will decrease the overall polymerization rate, it can lead to higher molecular weight polymers by reducing the number of initiated chains.
-
Consider a Controlled Radical Polymerization Technique: Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer excellent control over molecular weight and distribution by minimizing irreversible chain termination and transfer events.
Q2: I am observing significant branching in my poly(this compound), confirmed by ¹³C NMR. How can I minimize this?
Branching in poly(this compound) is primarily caused by intramolecular and intermolecular chain transfer to the polymer backbone. This is a common issue in acrylate polymerization.
Troubleshooting Steps:
-
Introduce a Chain Transfer Agent (CTA): The addition of a conventional chain transfer agent, such as a thiol (e.g., dodecanethiol), can "patch" the mid-chain radicals formed by intramolecular chain transfer, preventing them from initiating branches.
-
Lower the Reaction Temperature: As with other chain transfer reactions, lowering the temperature will decrease the likelihood of hydrogen abstraction from the polymer backbone.
-
Utilize Controlled Radical Polymerization: Techniques like RAFT or Atom Transfer Radical Polymerization (ATRP) are highly effective at producing linear polymers with minimal branching.
Q3: Can the choice of initiator affect the degree of chain transfer?
While the primary role of the initiator is to start the polymerization, its concentration has a more direct impact on the final molecular weight than the type of initiator itself. However, using an initiator that is more efficient at lower temperatures can allow you to conduct the polymerization at a temperature where chain transfer is less prevalent.
Q4: How can I quantify the extent of chain transfer and branching in my polymer?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful technique for quantifying the degree of branching in polyacrylates. The presence and integration of signals corresponding to quaternary carbons in the polymer backbone are indicative of branch points.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): A broad molecular weight distribution (high polydispersity index, PDI) is a strong indicator of significant chain transfer.
-
Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to identify different polymer end-groups resulting from chain transfer to various species.
Quantitative Data Summary
The following table summarizes the effect of various parameters on chain transfer and branching in acrylate polymerization, with specific data for n-hexyl acrylate where available.
| Parameter | Effect on Chain Transfer/Branching | Quantitative Data for Acrylates |
| Temperature | Increased temperature leads to a higher degree of branching. | For methyl acrylate, an activation energy of 40.7 kJ mol⁻¹ was determined for intramolecular chain transfer. Branching is negligible at 0°C. |
| Monomer Concentration | Lower monomer concentration can lead to increased branching. | In 2-ethylthis compound solution polymerization, branching increased from ~3 to 8 mol% as the initial monomer concentration decreased. |
| Solvent | Protic solvents with labile hydrogens increase chain transfer. | n-butanol has a higher chain transfer reactivity compared to methyl ethyl ketone (MEK) and p-xylene in acrylate polymerization. |
| Chain Transfer Agent (CTA) | Addition of a CTA reduces branching. | In 2-ethylthis compound polymerization, the presence of dodecanethiol reduces both branching and β-scission. |
| Polymer Structure | Branching in poly(n-hexyl acrylate) has been observed to be around 4.7-4.8 mol%. | For a series of linear poly(n-alkyl acrylates), a small, continuous increase in branching was observed as the number of carbons in the side group increased from 1 to 8. |
Experimental Protocols
Protocol 1: Conventional Free-Radical Polymerization of this compound with Minimized Chain Transfer
This protocol is adapted from a general procedure for long-chain alkyl acrylates and is designed to reduce chain transfer by using a suitable solvent and a controlled temperature.
Materials:
-
This compound (inhibitor removed)
-
Toluene (anhydrous)
-
Azobisisobutyronitrile (AIBN)
-
Methanol
-
Round-bottom flask with a magnetic stir bar and condenser
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous toluene to achieve the desired monomer concentration (e.g., 2 M).
-
Add the desired amount of AIBN (e.g., 0.1 mol% relative to the monomer).
-
Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes, or by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 60°C.
-
Allow the polymerization to proceed under an inert atmosphere for the desired time (e.g., 6-24 hours). Monitor the reaction progress by taking samples for analysis (e.g., NMR or GPC).
-
To terminate the polymerization, cool the flask to room temperature and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol while stirring vigorously.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Protocol 2: Controlled Polymerization of this compound via RAFT
This protocol provides a general framework for the RAFT polymerization of this compound to achieve a polymer with a controlled molecular weight and low polydispersity.
Materials:
-
This compound (inhibitor removed)
-
RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
AIBN
-
Anisole (or other suitable solvent)
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon source
-
Schlenk line (optional, for rigorous deoxygenation)
-
Oil bath
Procedure:
-
In a round-bottom flask, add the RAFT agent, this compound, and AIBN in the desired molar ratio (e.g., [Monomer]:[RAFT agent]:[Initiator] = 100:1:0.2).
-
Add enough anisole to dissolve the components and achieve the desired concentration.
-
Seal the flask and thoroughly deoxygenate the mixture using several freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at a temperature appropriate for AIBN decomposition (e.g., 70°C).
-
Monitor the polymerization by taking aliquots at different time points to analyze monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC).
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.
-
The polymer can be isolated by precipitation in a suitable non-solvent (e.g., cold methanol) and dried under vacuum.
Visualizations
References
Technical Support Center: Optimizing Initiator and Catalyst Concentrations for Hexyl Acrylate ATRP
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the atom transfer radical polymerization (ATRP) of hexyl acrylate. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting concentrations for the initiator and catalyst in the ATRP of this compound?
A1: A common starting point for the molar ratio of reagents in the ATRP of this compound is [this compound] : [Initiator] : [Cu(I) Catalyst] : [Ligand]. A typical ratio to target a specific degree of polymerization (DP) would be DP:1:1:2. For instance, to synthesize a polymer with a DP of 100, the ratio would be 100:1:1:2.[1] The optimal concentrations, however, will depend on the desired molecular weight, reaction time, and the specific initiator and catalyst system used.
Q2: How does the initiator concentration affect the molecular weight of the resulting poly(this compound)?
A2: The initiator concentration has an inverse relationship with the molecular weight of the polymer. A higher initiator concentration leads to the formation of a larger number of polymer chains, resulting in a lower average molecular weight. Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, thus yielding a higher average molecular weight.
Q3: What is the role of the catalyst concentration in the polymerization?
A3: The catalyst concentration, specifically the ratio of the activator (e.g., Cu(I)Br) to the deactivator (e.g., Cu(II)Br2), controls the polymerization rate and the polydispersity index (PDI). A higher concentration of the Cu(I) activator increases the polymerization rate. However, an appropriate balance with the Cu(II) deactivator is crucial to maintain control over the polymerization and achieve a narrow molecular weight distribution (low PDI).
Q4: Which catalyst systems are commonly used for the ATRP of this compound?
A4: Copper-based catalyst systems are widely used for the ATRP of acrylates. Common examples include CuBr/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) and CuCl/2,2'-bipyridine (bpy).[2] The choice of ligand is critical as it influences the solubility and activity of the copper catalyst.
Q5: Can the ATRP of this compound be performed in bulk or is a solvent necessary?
A5: While bulk polymerization is possible, using a solvent is often recommended to control the viscosity of the reaction mixture and to ensure the solubility of the catalyst complex. Toluene and anisole are commonly used solvents for the ATRP of acrylates. The addition of a polar solvent like acetone can sometimes improve the control over the polymerization.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Polydispersity Index (PDI > 1.5) | 1. Initiator concentration is too high: This leads to a high rate of termination reactions. 2. Catalyst/deactivator ratio is not optimal: An imbalance can lead to poor control over the polymerization. 3. Impurities in the monomer or solvent: Oxygen or other inhibitors can interfere with the polymerization. | 1. Decrease the initiator concentration. 2. Optimize the ratio of Cu(I) to Cu(II). Consider adding a small amount of Cu(II) at the beginning of the reaction. 3. Ensure the monomer is passed through an inhibitor removal column and that all solvents are properly degassed. |
| Low Monomer Conversion | 1. Insufficient initiator concentration: Too few radical species are generated to propagate the polymerization effectively. 2. Low reaction temperature: The rate of initiation and propagation is too slow. 3. Catalyst deactivation: The catalyst may be oxidized or otherwise deactivated. | 1. Increase the initiator concentration incrementally. 2. Increase the reaction temperature. For this compound ATRP, temperatures around 70-90°C are common. 3. Ensure a properly deoxygenated environment. Consider using activator regeneration techniques like ARGET or ICAR ATRP. |
| Formation of Gel or Insoluble Polymer | 1. High monomer concentration (in bulk polymerization): This can lead to uncontrolled polymerization and cross-linking. 2. Presence of diacrylate impurities: These can act as cross-linkers. 3. Excessively high conversion: The "Trommsdorff effect" can lead to autoacceleration and gelation. | 1. Perform the polymerization in a suitable solvent to reduce the monomer concentration. 2. Purify the this compound monomer to remove any diacrylate impurities. 3. Stop the reaction at a moderate conversion (e.g., 50-70%) before the viscosity becomes too high. |
| Inconsistent Results Between Batches | 1. Variability in reagent purity: Impurities can significantly affect the outcome. 2. Inconsistent degassing: Residual oxygen can lead to variable induction periods and side reactions. 3. Temperature fluctuations: Inconsistent temperature control affects reaction rates. | 1. Use freshly purified monomer and high-purity solvents for each reaction. 2. Standardize the degassing procedure (e.g., number of freeze-pump-thaw cycles). 3. Use a reliable temperature-controlled oil bath or reactor setup. |
Quantitative Data Summary
Table 1: Recommended Molar Ratios for this compound ATRP
| Component | Molar Ratio Range | Purpose |
| [this compound] : [Initiator] | 20:1 to 1000:1 | To control the target molecular weight. |
| [Initiator] : [Cu(I) Catalyst] | 1:0.1 to 1:1 | To control the polymerization rate. A lower ratio slows down the reaction. |
| [Cu(I) Catalyst] : [Ligand] | 1:1 to 1:3 | To ensure the formation of a stable and soluble catalyst complex. |
| [Cu(I) Catalyst] : [Cu(II) Deactivator] | 1:0.05 to 1:0.2 | To maintain equilibrium and achieve a low PDI. |
Note: These are general guidelines. Optimal ratios may vary depending on the specific experimental conditions and desired polymer characteristics.
Experimental Protocols
Detailed Methodology for a Typical ATRP of this compound
1. Materials:
-
This compound (HA), inhibitor removed by passing through a column of basic alumina.
-
Ethyl α-bromoisobutyrate (EBiB) as the initiator.
-
Copper(I) bromide (CuBr) as the catalyst.
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) as the ligand.
-
Anisole as the solvent.
2. Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.071 g, 0.5 mmol).
-
Seal the flask with a rubber septum and purge with nitrogen for 15 minutes.
-
In a separate flask, mix this compound (e.g., 15.6 g, 100 mmol), EBiB (e.g., 0.195 g, 1 mmol), and anisole (e.g., 15 mL).
-
Degas the monomer/initiator/solvent mixture by three freeze-pump-thaw cycles.
-
Under a positive nitrogen pressure, add the degassed PMDETA (e.g., 0.104 mL, 0.5 mmol) to the Schlenk flask containing the CuBr.
-
Using a nitrogen-purged syringe, transfer the degassed monomer/initiator/solvent mixture to the Schlenk flask containing the catalyst/ligand complex.
-
Place the flask in a preheated oil bath at 70°C and stir.
-
Take samples periodically using a nitrogen-purged syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
To stop the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, decant the solvent, and dry the polymer under vacuum to a constant weight.
Visualizations
Caption: The core ATRP equilibrium between dormant and active species.
Caption: A logical workflow for troubleshooting common ATRP issues.
References
Technical Support Center: Managing Viscosity in Bulk Polymerization of Hexyl Acrylate
Welcome to the Technical Support Center for the bulk polymerization of hexyl acrylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing viscosity during your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the bulk polymerization of this compound, focusing on viscosity control.
| Problem | Potential Causes | Solutions & Recommendations |
| Rapid and Uncontrolled Viscosity Increase (Gel Effect / Trommsdorff Effect) | 1. High Rate of Polymerization: Elevated temperatures can accelerate the polymerization rate, leading to a rapid increase in viscosity.[1] 2. High Monomer Conversion: As the polymerization progresses, the increasing viscosity hinders the movement of growing polymer chains, reducing the rate of termination reactions. This imbalance between propagation and termination leads to a rapid increase in polymerization rate and viscosity.[1][2] 3. Absence of a Chain Transfer Agent (CTA): Without a CTA, polymer chains can grow to very high molecular weights, significantly increasing viscosity.[1] | 1. Lower Reaction Temperature: Reducing the temperature will decrease the rate of initiation and propagation, allowing for better control over the viscosity increase.[1] 2. Limit Monomer Conversion: Stop the reaction at a lower conversion (e.g., < 50%) by cooling the reaction mixture and introducing an inhibitor. 3. Introduce a Chain Transfer Agent (CTA): The addition of a CTA, such as n-dodecanethiol, will help to control the molecular weight of the polymer chains, thereby managing the viscosity. The concentration can be adjusted to target a specific molecular weight. |
| Final Polymer Viscosity is Too High | 1. Low Initiator Concentration: Fewer initiator radicals lead to the formation of fewer, but longer, polymer chains, resulting in a higher average molecular weight and viscosity. 2. Low Concentration of Chain Transfer Agent: An insufficient amount of CTA will not effectively limit the growth of polymer chains. 3. High Monomer Purity (Absence of Inhibitors): While generally desirable, the complete absence of inhibitors can lead to very fast polymerization and high molecular weight if not otherwise controlled. | 1. Increase Initiator Concentration: A higher concentration of initiator will generate more polymer chains, leading to a lower average molecular weight. 2. Increase Chain Transfer Agent Concentration: A higher concentration of CTA will result in more frequent chain transfer events, leading to shorter polymer chains and lower viscosity. 3. Controlled Addition of Monomer: A semi-batch process where the monomer is added gradually can help to control the reaction rate and heat generation, thereby managing viscosity. |
| Final Polymer Viscosity is Too Low | 1. High Initiator Concentration: An excess of initiator will create a large number of short polymer chains, resulting in a low average molecular weight. 2. High Concentration of Chain Transfer Agent: Excessive CTA will lead to the formation of very short polymer chains. 3. High Reaction Temperature: Higher temperatures can increase the rate of chain transfer reactions and lead to lower molecular weight polymers. | 1. Decrease Initiator Concentration: Reducing the amount of initiator will lead to the formation of longer polymer chains. 2. Decrease or Eliminate Chain Transfer Agent: Reducing the concentration of the CTA will allow for the growth of longer polymer chains. 3. Lower Reaction Temperature: A moderate decrease in temperature can favor chain propagation over termination and transfer, leading to higher molecular weight. |
| Inconsistent Viscosity Between Batches | 1. Variations in Temperature Control: Small differences in the reaction temperature can significantly impact the polymerization rate and final molecular weight. 2. Inconsistent Initiator or CTA Concentration: Inaccurate measurements of the initiator or CTA will lead to variability in the final polymer properties. 3. Presence of Oxygen: Oxygen can act as an inhibitor at the beginning of the polymerization, but can also form peroxides that lead to uncontrolled initiation later on, affecting reproducibility. | 1. Ensure Precise and Consistent Temperature Control: Use a reliable and calibrated temperature control system. 2. Accurate Reagent Measurement: Use precise weighing and dispensing techniques for the initiator and CTA. 3. Thorough Degassing: Ensure the monomer and reaction setup are thoroughly deoxygenated before starting the polymerization, for example, by sparging with an inert gas like nitrogen or argon. |
Frequently Asked Questions (FAQs)
Q1: How does the molecular weight of poly(this compound) affect the viscosity of the bulk polymer?
A1: The viscosity of the polymerizing mixture is directly related to the molecular weight of the poly(this compound) being formed. As the average molecular weight of the polymer chains increases, their entanglement also increases, leading to a significant rise in the bulk viscosity. This relationship often follows a power law, where even a small increase in molecular weight can cause a substantial increase in viscosity.
Q2: What is the role of a chain transfer agent (CTA) in managing viscosity?
A2: A chain transfer agent is a compound that can interrupt the growth of a polymer chain by transferring a reactive atom (often hydrogen) to the growing radical. This terminates the chain and initiates a new, shorter polymer chain. By controlling the average molecular weight of the polymer, CTAs are a primary tool for managing and reducing the viscosity during bulk polymerization. Common CTAs for acrylate polymerization include thiols like n-dodecanethiol.
Q3: How does the initiator concentration influence the viscosity of the final polymer?
A3: In free-radical polymerization, a higher initiator concentration leads to the generation of more free radicals. This results in the simultaneous growth of a larger number of polymer chains. Since the available monomer is distributed among more chains, the final average molecular weight is lower, which in turn leads to a lower bulk viscosity. Conversely, a lower initiator concentration will result in higher molecular weight polymers and therefore higher viscosity.
Q4: What is the effect of temperature on the viscosity during bulk polymerization?
A4: Temperature has a complex effect. Generally, increasing the reaction temperature increases the rate of initiator decomposition, leading to a higher concentration of radicals and thus a lower polymer molecular weight and viscosity. However, higher temperatures also accelerate the rate of propagation, which can lead to a rapid increase in viscosity, especially at higher monomer conversions (the gel effect). Therefore, an optimal temperature must be chosen to balance these effects for controlled polymerization.
Quantitative Data Summary
Table 1: Effect of Initiator (AIBN) Concentration on Number Average Molecular Weight (Mn) of Poly(this compound)
| [Monomer]:[Initiator] Ratio | Expected Mn ( g/mol ) | Expected Trend in Viscosity |
| 500:1 | High | High |
| 200:1 | Medium | Medium |
| 100:1 | Low | Low |
| This table illustrates the general principle that a lower initiator concentration (higher [M]:[I] ratio) leads to a higher molecular weight and viscosity. The exact Mn values will depend on other factors like temperature and monomer conversion. |
Table 2: Effect of Temperature on Polymerization Rate and Molecular Weight
| Temperature (°C) | Expected Polymerization Rate | Expected Molecular Weight | Expected Trend in Viscosity |
| 50 | Low | High | High (at high conversion) |
| 70 | Medium | Medium | Moderate |
| 90 | High | Low | Low (at low conversion) |
| This table shows that while higher temperatures increase the polymerization rate, they generally lead to lower molecular weights due to a higher rate of termination and chain transfer reactions. However, the rapid rate can also quickly lead to the gel effect and a sharp viscosity increase if the reaction is not stopped at low conversion. |
Table 3: Effect of Chain Transfer Agent (n-Dodecanethiol) on Number Average Molecular Weight (Mn)
| [CTA]:[Monomer] Molar Ratio | Expected Mn ( g/mol ) | Expected Trend in Viscosity |
| 0 (No CTA) | Very High | Very High |
| 1:1000 | High | High |
| 1:500 | Medium | Medium |
| 1:100 | Low | Low |
| This table demonstrates that increasing the concentration of the chain transfer agent effectively reduces the molecular weight of the resulting polymer, which is a key strategy for controlling viscosity. |
Experimental Protocols
Protocol 1: General Procedure for Bulk Free-Radical Polymerization of this compound
This protocol provides a general method for the bulk polymerization of this compound. The amounts of initiator and chain transfer agent should be adjusted to target the desired molecular weight and viscosity.
Materials:
-
This compound (inhibitor removed)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
n-Dodecanethiol (chain transfer agent, optional)
-
Reaction vessel (e.g., Schlenk flask or sealed ampoule) with magnetic stirring
-
Inert gas (Nitrogen or Argon)
-
Oil bath or other temperature-controlled heating system
Procedure:
-
Monomer Preparation: Purify the this compound by passing it through a column of basic alumina to remove the inhibitor.
-
Reagent Preparation: Accurately weigh the desired amounts of AIBN and, if used, n-dodecanethiol.
-
Reaction Setup: Place the desired amount of purified this compound into the reaction vessel equipped with a magnetic stir bar.
-
Degassing: Deoxygenate the monomer by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes while stirring.
-
Addition of Reagents: Under a positive pressure of inert gas, add the pre-weighed AIBN and n-dodecanethiol to the monomer.
-
Polymerization: Seal the reaction vessel and immerse it in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals to determine monomer conversion (e.g., by ¹H NMR or gravimetry) and viscosity (see Protocol 2).
-
Termination: To stop the polymerization, rapidly cool the reaction vessel in an ice bath and expose the mixture to air. For further purification, the polymer can be dissolved in a suitable solvent (e.g., toluene) and precipitated in a non-solvent (e.g., cold methanol).
-
Drying: Dry the purified polymer in a vacuum oven until a constant weight is achieved.
Protocol 2: Monitoring Viscosity of the Polymerizing Mixture
This protocol outlines a general procedure for measuring the viscosity of the reaction mixture during bulk polymerization using a rotational rheometer.
Equipment:
-
Rotational rheometer with a temperature-controlled stage (e.g., parallel plate or cone and plate geometry)
-
Airtight sample cover or nitrogen purge to prevent oxygen contamination
Procedure:
-
Rheometer Setup: Set the rheometer to the desired reaction temperature.
-
Sample Loading: At predetermined time intervals during the polymerization, carefully extract a small aliquot of the reaction mixture using a syringe purged with inert gas.
-
Loading onto Rheometer: Quickly transfer the sample to the lower plate of the rheometer. Lower the upper geometry to the correct gap setting.
-
Inert Atmosphere: If possible, use a nitrogen purge or a solvent trap to maintain an inert atmosphere around the sample and minimize further reaction or degradation during the measurement.
-
Measurement: Perform a viscosity measurement at a constant shear rate. The choice of shear rate will depend on the viscosity of the sample and should be in the Newtonian plateau region if possible. For highly viscous samples, a shear rate sweep may be necessary to understand the shear-thinning behavior.
-
Data Recording: Record the viscosity as a function of polymerization time.
-
Cleaning: Thoroughly clean the rheometer geometries immediately after each measurement to prevent the polymer from solidifying on the surfaces.
Visualizations
Caption: Workflow for bulk polymerization of this compound with in-situ monitoring.
Caption: Key factors influencing viscosity during bulk polymerization.
References
addressing gelation issues in high conversion hexyl acrylate polymerization
Welcome to the technical support center for high conversion hexyl acrylate polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common challenges, with a specific focus on preventing and troubleshooting gelation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the primary causes of premature gelation in high conversion this compound polymerization?
A1: Gelation, the formation of an insoluble cross-linked polymer network, is a significant issue in the free-radical polymerization of this compound, especially at high conversions. The primary causes include:
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Trommsdorff-Norrish Effect (Gel Effect): As polymerization progresses, the viscosity of the reaction mixture increases substantially.[1] This high viscosity impedes the movement of large polymer chains, making it difficult for two growing chains to terminate. However, smaller monomer molecules can still diffuse to the propagating radicals, leading to a rapid and uncontrolled increase in the polymerization rate (autoacceleration), which fosters gel formation.[1][2]
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High Propagation Rate: Acrylate monomers are inherently highly reactive, which leads to rapid polymer chain growth. This can result in uncontrolled polymerization and the formation of cross-links.[1]
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Chain Transfer to Polymer: A propagating radical can abstract a hydrogen atom from the backbone of an existing polymer chain. This creates a new radical site on the polymer backbone, which can then initiate the growth of a new chain, leading to branching and eventual cross-linking.[1]
-
High Monomer Concentration: A higher concentration of monomer increases the likelihood of intermolecular interactions and chain transfer to the polymer, both of which contribute to gel formation.
-
High Reaction Temperature: Elevated temperatures accelerate the rate of polymerization and can promote side reactions that lead to cross-linking.
Q2: How can I prevent gelation during my this compound polymerization?
A2: Several strategies can be employed to control the polymerization reaction and prevent premature gelation:
-
Use of Chain Transfer Agents (CTAs): CTAs are compounds that react with a growing polymer radical, terminating its growth and initiating a new polymer chain. This helps to control the molecular weight of the polymer and reduces the likelihood of cross-linking. Thiols, such as dodecanethiol, are particularly effective CTAs for acrylate polymerizations.
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Control Reaction Temperature: While higher temperatures increase the reaction rate, an optimal temperature must be maintained to balance efficient polymerization with the prevention of side reactions that lead to gelation.
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Solvent Selection and Monomer Concentration: Performing the polymerization in a suitable solvent helps to dissipate heat and lower the viscosity of the reaction medium, mitigating the gel effect. Lowering the initial monomer concentration can also decrease the probability of gelation.
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Optimize Initiator Concentration: Increasing the initiator concentration generally leads to a higher polymerization rate but a lower average molecular weight, which can help prevent gelation. However, excessively high concentrations can broaden the molecular weight distribution.
-
Monomer Purification: Removing inhibitors and any impurities that could act as cross-linkers from the this compound monomer is a critical step.
Q3: What is a suitable starting point for initiator and chain transfer agent concentrations?
A3: A typical starting point for a solution polymerization of this compound would be a monomer:CTA:initiator molar ratio of 100:1:0.5. The optimal ratio will depend on the desired molecular weight and reaction kinetics.
Q4: How does the choice of solvent affect gelation?
A4: The solvent plays a crucial role in heat dissipation and viscosity control. A good solvent for the polymer will help to keep the growing polymer chains in solution and reduce the viscosity, thereby mitigating the Trommsdorff effect. Toluene is a commonly used solvent for the polymerization of long-chain acrylates. Solvents with lower chain transfer constants are less likely to participate in side reactions that can lead to branching.
Q5: My reaction mixture became extremely viscous and then solidified. What happened and can I salvage the product?
A5: This phenomenon is characteristic of runaway gelation. Once a significant cross-linked network has formed, the polymer becomes insoluble and is generally not salvageable for applications requiring a soluble, processable polymer. The focus should be on preventing this in future experiments by implementing the strategies outlined in Q2.
Data Presentation
Table 1: Troubleshooting Guide for Gelation in this compound Polymerization
| Issue | Potential Cause | Recommended Solution |
| Premature Gelation | 1. Reaction temperature too high. 2. High monomer concentration. 3. Insufficient chain transfer agent (CTA). 4. High initiator concentration. | 1. Lower the reaction temperature. 2. Decrease the monomer-to-solvent ratio. 3. Introduce or increase the concentration of a CTA (e.g., dodecanethiol). 4. Reduce the initiator concentration. |
| High Viscosity Buildup | Trommsdorff-Norrish (gel) effect. | - Lower the monomer concentration by adding more solvent. - Decrease the reaction temperature. - Stop the reaction before conversion becomes too high. |
| Inconsistent Results | 1. Impurities in monomer or solvent. 2. Residual oxygen in the reaction. 3. Temperature fluctuations. | 1. Purify the monomer and use high-purity solvents. 2. Ensure thorough degassing of the reaction mixture. 3. Maintain strict temperature control. |
Experimental Protocols
Protocol 1: Monomer Purification (Removal of Inhibitor)
This protocol describes the removal of inhibitors (like hydroquinone or its monomethyl ether) from this compound.
Materials:
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This compound monomer
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5% aqueous sodium hydroxide (NaOH) solution
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Saturated sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Separatory funnel
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Beakers
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Erlenmeyer flask
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Distillation apparatus (optional, for highest purity)
Procedure:
-
Place the this compound monomer in a separatory funnel.
-
Add an equal volume of 5% NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will be colored as it contains the inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing with 5% NaOH solution until the aqueous layer is colorless.
-
Wash the monomer with an equal volume of brine to remove any residual NaOH.
-
Drain and discard the aqueous layer.
-
Transfer the this compound to a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the monomer to dry it. Swirl the flask occasionally for about 30 minutes.
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Filter the dried monomer to remove the drying agent.
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For very high purity, the monomer can be distilled under reduced pressure.
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Store the purified monomer in a refrigerator and use it promptly.
Protocol 2: Typical Solution Polymerization of this compound
This protocol provides a general procedure for the free-radical solution polymerization of this compound.
Materials:
-
Purified this compound monomer
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Toluene (or other suitable solvent)
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2,2'-Azobisisobutyronitrile (AIBN) (or another suitable initiator)
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Dodecanethiol (or other suitable chain transfer agent)
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Reaction flask with a reflux condenser, magnetic stirrer, and nitrogen inlet/outlet
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Heating mantle or oil bath with temperature control
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Methanol (for precipitation)
Procedure:
-
Set up the reaction flask in the heating mantle on a stir plate.
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Add the desired amounts of purified this compound and toluene to the flask. A typical monomer concentration is in the range of 20-50 wt%.
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Begin stirring the mixture.
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Degas the solution by bubbling nitrogen gas through it for at least 30 minutes to remove dissolved oxygen.
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While maintaining a nitrogen atmosphere, add the desired amounts of dodecanethiol (CTA) and AIBN (initiator).
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Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) with constant stirring under a nitrogen atmosphere.
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Monitor the reaction progress by observing the increase in viscosity or by taking samples for analysis (e.g., gravimetry, NMR, or GPC).
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To terminate the polymerization, cool the reaction mixture rapidly to room temperature and expose it to air.
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Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring.
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Collect the precipitated polymer by filtration.
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Dry the polymer in a vacuum oven until a constant weight is achieved.
Visualizations
Caption: Factors and pathways leading to gelation in acrylate polymerization.
Caption: A workflow for troubleshooting gelation issues.
References
Technical Support Center: Improving Monomer Conversion Rates in Hexyl Acrylate Polymerization
Welcome to the technical support center for hexyl acrylate polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved monomer conversion rates.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during this compound polymerization in a question-and-answer format.
Low Monomer Conversion
Q1: What are the primary causes of low monomer conversion in this compound polymerization, and how can I resolve them?
A1: Low monomer conversion can be attributed to several factors, including inadequate initiation, presence of inhibitors, or suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.[1][2]
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Inadequate Initiation: Insufficient generation of free radicals will lead to slow or incomplete polymerization.[2]
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Solution: Incrementally increase the concentration of the initiator. Ensure the chosen initiator is appropriate for the reaction temperature to allow for efficient decomposition and radical generation. Also, verify the purity and activity of the initiator, as degraded initiators will have reduced efficiency.[2]
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Presence of Inhibitors: Oxygen and other impurities in the monomer or solvent can quench radicals, hindering the polymerization process.[3]
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Solution: It is crucial to remove the inhibitor from the this compound monomer before polymerization. This can be achieved by passing the monomer through a column of activated basic alumina. Additionally, ensure all reaction components and the reaction vessel are free from contaminants that could act as inhibitors. Degassing the reaction mixture by purging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles, is essential to remove dissolved oxygen.
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Suboptimal Reaction Temperature: Temperature significantly impacts the polymerization kinetics.
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Solution: Ensure the reaction temperature is within the optimal range for the chosen initiator. For example, the optimal temperature range for AIBN decomposition is 60-80 °C. Higher temperatures generally increase the polymerization rate, but excessively high temperatures can lead to side reactions like β-scission.
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High Polydispersity Index (PDI)
Q2: My polymer has a high polydispersity index (PDI > 2). What could be the cause, and how can I achieve a more uniform molecular weight distribution?
A2: A high PDI indicates a broad molecular weight distribution, which can be caused by several factors.
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High Initiator Concentration: This can lead to a high rate of termination and side reactions, resulting in a broader PDI.
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Solution: Optimize the initiator concentration. While a higher concentration increases the polymerization rate, it can negatively impact the PDI.
-
-
Chain Transfer Reactions: Chain transfer to monomer, polymer, or solvent can lead to the formation of new polymer chains with varying lengths.
-
Solution: Consider using a chain transfer agent (CTA) to regulate the molecular weight and narrow the PDI. The presence of a CTA can reduce branching and β-scission. Toluene is a common solvent with a relatively low chain transfer constant.
-
-
Gel Effect (Trommsdorff-Norrish effect): At high conversions, increased viscosity can hinder termination reactions, leading to a rapid increase in polymerization rate and molecular weight, thus broadening the PDI.
-
Solution: Performing the polymerization in a suitable solvent helps to dissipate heat and reduce the viscosity of the reaction medium. Lowering the initial monomer concentration can also mitigate the gel effect.
-
Presence of Gelation
Q3: My reaction mixture is forming an insoluble gel. What causes this, and how can I prevent it?
A3: Gelation is the formation of a cross-linked polymer network and is a common issue in the polymerization of acrylates.
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High Propagation Rate: Acrylate monomers are highly reactive, which can lead to uncontrolled polymerization and cross-linking.
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Solution: Control the reaction temperature to manage the propagation rate.
-
-
Chain Transfer to Polymer: Intermolecular chain transfer can create active sites on polymer backbones, leading to branching and eventually cross-linking.
-
Solution: Employing a chain transfer agent can help to minimize intermolecular chain transfer. Reducing the monomer concentration by using a suitable solvent can also lower the probability of gelation.
-
Data Presentation
The following tables summarize the impact of key experimental parameters on monomer conversion and polymer properties in acrylate polymerization.
Table 1: Effect of Initiator Concentration on this compound Polymerization
| Initiator Concentration | Monomer Conversion Rate | Average Molecular Weight | Polydispersity Index (PDI) |
| Low | Slow | High | Potentially Broad |
| Optimal | Moderate to Fast | Controlled | Narrower |
| High | Very Fast | Low | Broad |
Note: The optimal concentration depends on other reaction conditions such as temperature and desired polymer characteristics.
Table 2: Effect of Temperature on this compound Polymerization
| Temperature | Monomer Conversion Rate | Side Reactions (e.g., β-scission) | Branching |
| Low (<60°C with AIBN) | Slow | Minimal | Reduced |
| Optimal (60-80°C with AIBN) | Moderate to Fast | Moderate | Moderate |
| High (>80°C) | Very Fast | Increased | Increased |
Note: Higher temperatures increase the rate of polymerization but can also promote side reactions that affect the final polymer structure.
Experimental Protocols
Monomer Purification (Inhibitor Removal)
Commercial this compound is typically supplied with inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) to prevent premature polymerization. These must be removed before polymerization.
Method: Column Chromatography
-
Prepare the Column: Pack a glass column with activated basic alumina. The amount of alumina should be about 10-20 times the weight of the monomer.
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Elute the Monomer: Pass the this compound monomer through the column.
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Collect and Store: Collect the purified monomer. It should be used immediately or stored at a low temperature (e.g., -24°C) in the dark to prevent spontaneous polymerization.
General Solution Polymerization of this compound
This protocol outlines a standard procedure for the solution polymerization of this compound.
Materials:
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This compound (inhibitor removed)
-
Initiator (e.g., 2,2'-azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., toluene)
-
Reaction flask with a condenser and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Oil bath
Procedure:
-
Reaction Setup: In a clean, dry reaction flask, add the desired amount of this compound and toluene. A typical monomer concentration is 1.0 M.
-
Initiator Addition: Add the desired amount of AIBN. For a [Monomer]:[Initiator] ratio of 100:1, if you use 10 mmol of monomer, add 0.1 mmol of AIBN.
-
Degassing: Purge the reaction mixture with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Polymerization: Immerse the flask in a preheated oil bath at 70 °C. Stir the reaction mixture at a constant rate. Allow the polymerization to proceed for the desired time (e.g., 6 hours).
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Termination and Precipitation: To stop the reaction, cool the mixture to room temperature and expose it to air. Precipitate the polymer by pouring the reaction mixture into a non-solvent like cold methanol.
-
Purification: Filter the precipitated polymer and dry it under vacuum.
Visualizations
Troubleshooting Workflow for Low Monomer Conversion
Caption: Troubleshooting workflow for low monomer conversion.
Factors Affecting Monomer Conversion Rate
Caption: Key factors influencing monomer conversion rate.
References
influence of reaction temperature on hexyl acrylate polymerization kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the polymerization of hexyl acrylate, with a specific focus on the influence of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: How does reaction temperature generally influence the rate of this compound polymerization?
Increasing the reaction temperature typically increases the overall rate of polymerization.[1][2] This is due to several factors:
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Increased Initiator Decomposition: Thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), decompose more rapidly at higher temperatures, generating a higher concentration of primary radicals to initiate polymerization.
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Increased Propagation and Termination Rates: The rate constants for both the propagation (monomer addition to the growing chain) and termination steps are temperature-dependent and increase with temperature according to the Arrhenius equation.[3]
-
Decreased Viscosity: Higher temperatures lower the viscosity of the reaction medium, which can enhance the diffusion of monomer molecules and propagating radicals, particularly before the onset of autoacceleration.[4]
Q2: What is the typical impact of increasing temperature on the molecular weight and polydispersity index (PDI) of poly(this compound)?
The effect of temperature on molecular weight is complex. Generally, increasing the reaction temperature tends to decrease the average molecular weight of the resulting polymer.[5] This occurs because chain termination and chain transfer reactions are also accelerated at higher temperatures. A higher concentration of radicals from faster initiator decomposition can lead to the formation of more polymer chains that terminate at a smaller size.
However, the relationship is not always linear. In some acrylate systems, molecular weight has been observed to first increase with temperature to an optimal point before decreasing as the temperature continues to rise. The PDI may broaden at very high temperatures due to an increase in side reactions, such as chain transfer to the polymer, which can lead to branching.
Q3: How does reaction temperature affect gel formation during polymerization?
High reaction temperatures can increase the likelihood of gelation. Elevated temperatures accelerate the polymerization rate and can promote side reactions, such as intermolecular chain transfer to the polymer, which leads to the formation of cross-linked networks (gel). This is often exacerbated by the Trommsdorff-Norrish effect (gel effect), where increased viscosity in the later stages of polymerization slows termination reactions, causing a rapid, uncontrolled increase in polymerization rate and heat generation.
Conversely, in some specific processes like semicontinuous emulsion polymerizations, increasing the reaction temperature from 60 to 80°C has been shown to decrease the amount of gel produced. Therefore, the effect of temperature on gelation can be dependent on the specific polymerization method.
Q4: What is a typical temperature range for the thermal polymerization of this compound?
For conventional free-radical polymerization using common thermal initiators like AIBN, a typical temperature range is between 60°C and 90°C . The optimal temperature must be carefully selected to balance a reasonable reaction rate with the need to control exotherms, minimize side reactions, and prevent premature gelation. High-temperature polymerization (above 100°C) may be used to produce low molecular weight resins but increases the risk of spontaneous, non-initiated polymerization.
Troubleshooting Guide
Problem 1: The polymerization is proceeding too quickly and becoming uncontrollable (runaway reaction).
-
Cause: The reaction temperature is likely too high, causing an excessive rate of initiation and a strong autoacceleration (gel effect). Inadequate heat dissipation from the reactor can also be a major contributor.
-
Solution:
-
Reduce Temperature: Lower the set point of the heating bath/mantle immediately. Ensure the reactor's cooling system is functioning efficiently.
-
Improve Heat Transfer: For future experiments, consider increasing the solvent volume to help dissipate heat or using a reactor with a larger surface area-to-volume ratio. Ensure stirring is adequate to maintain uniform temperature throughout the vessel.
-
Use an Inhibitor/Retarder: In some cases, adding a small amount of a retarder can slow the reaction. Oxygen can also act as an inhibitor, particularly at lower temperatures.
-
Problem 2: Monomer conversion is incomplete or too low.
-
Cause: The reaction temperature may be too low, leading to a slow rate of initiator decomposition and propagation. The reaction time may also be insufficient.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature in increments (e.g., 5-10°C) to enhance the polymerization rate. Monitor the reaction closely for any signs of an uncontrolled exotherm.
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration to achieve higher conversion.
-
Check Initiator: Ensure the chosen initiator is appropriate for the selected temperature. Every initiator has an optimal temperature range based on its half-life.
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Problem 3: The final product contains a significant amount of gel.
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Cause: This indicates excessive cross-linking. The reaction temperature may be too high, promoting chain transfer to the polymer. High monomer concentration can also contribute to this issue.
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Solution:
-
Optimize Temperature: Lower the reaction temperature to reduce the rate of side reactions that lead to cross-linking.
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Introduce a Chain Transfer Agent (CTA): The use of a CTA, such as dodecanethiol, is highly effective in controlling molecular weight and reducing the likelihood of cross-linking by creating a new, smaller polymer chain.
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Reduce Monomer Concentration: Performing the polymerization in a solvent helps to dissipate heat and lower the viscosity, mitigating the gel effect.
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Problem 4: The polymer's average molecular weight is significantly lower than desired.
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Cause: An excessively high reaction temperature is a common cause, as it increases the rate of termination and chain transfer reactions relative to propagation. A high initiator-to-monomer ratio can also lead to lower molecular weights.
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Solution:
-
Lower the Reaction Temperature: Conduct the polymerization at a lower temperature to favor chain propagation over termination and transfer events.
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Adjust Initiator Concentration: Reduce the concentration of the initiator. This will generate fewer polymer chains, allowing each chain to grow longer before termination.
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Eliminate Chain Transfer Agents: If a CTA is being used, reduce its concentration or select a CTA with a lower chain transfer constant.
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Data Presentation
Table 1: Influence of Temperature on Acrylate Polymerization Kinetics (Illustrative Data)
| Parameter | 50°C | 60°C | 70°C | Effect of Increasing Temperature |
| Conversion after 1 hr (%) | Low | Moderate | High | Increases rate of conversion |
| Overall Activation Energy (Ea) | - | - | - | Typically 40-60 kJ/mol for acrylates |
| Average Molecular Weight (Mw) | High | Intermediate | Lower | Generally decreases |
| Polydispersity Index (PDI) | Narrow | Narrow | May Broaden | Can increase due to side reactions |
| Risk of Gelation | Low | Moderate | High | Generally increases |
Note: Specific values are highly dependent on the full experimental conditions (initiator, solvent, concentrations). This table represents general trends.
Experimental Protocols
Methodology: Investigating the Effect of Temperature on this compound Solution Polymerization
This protocol outlines a general procedure for studying the kinetics of free-radical polymerization of this compound at different temperatures.
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Materials:
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This compound (inhibitor removed by passing through a column of basic alumina).
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Toluene or Xylene (solvent).
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Azobisisobutyronitrile (AIBN) (initiator).
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Dodecanethiol (Chain Transfer Agent, optional).
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Nitrogen gas (high purity).
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Methanol (non-solvent for precipitation).
-
-
Equipment:
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1 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
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Constant temperature circulating bath.
-
Syringe pump for controlled feeding (for semi-batch processes).
-
-
Procedure:
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Setup: Assemble the reactor system. Ensure all glassware is dry.
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Charging the Reactor: Charge the solvent (e.g., 400 mL of toluene) into the reactor.
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Degassing: Purge the solvent with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the reaction.
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Heating: Set the circulating bath to the first desired reaction temperature (e.g., 60°C) and allow the solvent to equilibrate. Maintain a gentle nitrogen blanket over the reaction.
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Prepare Monomer/Initiator Solution: In a separate flask, prepare a solution of this compound, AIBN, and any optional CTA. A typical starting molar ratio might be Monomer:CTA:Initiator of 100:1:0.5.
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Initiation: Add the monomer/initiator solution to the heated solvent in the reactor. For more controlled reactions, this solution can be fed continuously over a set period (e.g., 1 hour).
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Sampling: Periodically (e.g., every 15-30 minutes), carefully extract a small sample from the reaction mixture to analyze for monomer conversion (via gravimetry, GC, or NMR) and polymer properties (via GPC).
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Termination: After the desired reaction time (e.g., 4 hours), cool the reactor to room temperature.
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Purification: Precipitate the polymer by pouring the reactor solution into a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
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Drying: Filter the precipitated poly(this compound) and dry it in a vacuum oven until a constant weight is achieved.
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Repeat: Repeat the entire experiment at different temperatures (e.g., 70°C and 80°C), keeping all other parameters (concentrations, stirring speed, time) constant.
-
-
Analysis:
-
Conversion: Determine the monomer conversion for each sample.
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Molecular Weight and PDI: Analyze the dried polymer samples using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).
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Visualization
Caption: Logical workflow of temperature's influence on polymerization kinetics and properties.
References
solvent selection to control hexyl acrylate polymerization rate and polymer properties
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate solvent to control the polymerization rate of hexyl acrylate and the final properties of the resulting polymer.
Troubleshooting and FAQs
Question 1: My this compound polymerization is proceeding too quickly and leading to gelation. How can I control the reaction rate?
Answer:
An uncontrolled, rapid polymerization, often leading to gelation, is a common issue in the free-radical polymerization of acrylates. The choice of solvent plays a crucial role in mitigating this.
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Utilize a Solvent: Performing the polymerization in a suitable solvent helps to dissipate the heat generated during the exothermic reaction and reduces the viscosity of the reaction medium. This mitigates the Trommsdorff-Norrish effect (gel effect), where high viscosity hinders termination reactions, leading to autoacceleration and gelation.[1]
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Lower Monomer Concentration: By using a solvent, you effectively lower the initial monomer concentration, which can reduce the probability of gelation.[1]
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Chain Transfer to Solvent: Some solvents can act as chain transfer agents, which can help to reduce the average molecular weight and delay the onset of gelation. However, this will also affect the final properties of your polymer. Toluene, for example, is known to participate in chain transfer.
Question 2: I am observing a low monomer conversion in my this compound polymerization. Could the solvent be the cause?
Answer:
Yes, the solvent can influence monomer conversion.
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Poor Solubility: If the growing poly(this compound) chain becomes insoluble in the chosen solvent, it may precipitate out of the solution. This can lead to a decrease in the overall reaction rate and incomplete monomer conversion. Ensure you select a solvent that is a good solvent for both the this compound monomer and the resulting polymer. Poly(this compound) and similar polymers like poly(2-ethylthis compound) are generally soluble in solvents like tetrahydrofuran (THF), toluene, and chloroform.[2]
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Chain Transfer to Solvent: While chain transfer can help control the reaction, excessive chain transfer to the solvent can terminate growing chains prematurely, potentially leading to lower overall conversion within a given timeframe. The reactivity of the solvent radical also plays a role; if it is less reactive in re-initiating polymerization, the overall rate will decrease.
Question 3: The polydispersity index (PDI) of my poly(this compound) is too high. How can solvent selection help in achieving a narrower molecular weight distribution?
Answer:
High polydispersity in free-radical polymerization is common, but can be influenced by solvent choice.
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Minimizing the Gel Effect: As mentioned, a key advantage of solution polymerization is the reduction of the gel effect. By keeping the viscosity low, termination reactions are less hindered, leading to a more controlled polymerization and a lower PDI.
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Homogeneous System: In controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), the addition of a polar solvent can help to create a homogeneous catalytic system. This improved solubility of the catalyst complex leads to better control over the polymerization and results in polymers with low polydispersity indices. For instance, in the ATRP of 2-ethylthis compound, the addition of acetone to the bulk monomer or to a toluene solution improved the control over the polymerization.
-
Comparison of Bulk vs. Solution: Studies on the closely related 2-ethylthis compound have shown that polymerization in toluene can lead to a lower PDI compared to bulk polymerization, where the viscosity increases significantly.[3]
Question 4: How does the polarity of the solvent affect the polymerization rate of this compound?
Answer:
Solvent polarity can have a modest effect on the rate of free-radical polymerization. For hexyl methacrylate, a monomer structurally similar to this compound, an increase in solvent polarity has been observed to slightly increase the rate of polymerization.[4] This effect is often attributed to the influence of the solvent on the propagation and termination rate constants.
Question 5: I need to modify the glass transition temperature (Tg) of my poly(this compound). Can the solvent used in polymerization influence this property?
Answer:
The primary factor determining the Tg of a polymer is its chemical structure, including the length of the alkyl side chain. However, residual solvent in the final polymer can act as a plasticizer, effectively lowering the Tg. If the polymer is not properly dried, the presence of a solvent will lead to a lower measured Tg. The choice of polymerization solvent itself does not chemically alter the polymer in a way that changes its inherent Tg, assuming it does not participate in side reactions. The Tg of poly(this compound) is typically around -57°C.
Data on Solvent Effects in Acrylate Polymerization
Due to the limited availability of directly comparable data for this compound, the following tables present data for the closely related monomers, hexyl methacrylate and 2-ethylthis compound, to illustrate the effects of solvent on polymerization.
Table 1: Effect of Solvent on the Polymerization Rate of Hexyl Methacrylate at 70°C
| Solvent | Dielectric Constant | Initial Rate of Polymerization (Rp) (mol dm⁻³ s⁻¹) |
| Benzene | 2.27 | (Lowest) |
| Methyl Ethyl Ketone | 18.51 | (Intermediate) |
| Dimethyl Sulfoxide | 46.68 | (Highest) |
(Data derived from a study on hexyl methacrylate, which indicates a slight increase in polymerization rate with increasing solvent polarity.)
Table 2: Comparison of Bulk vs. Solution Free-Radical Polymerization of 2-Ethylthis compound (2-EHA) at 70°C
| Polymerization Medium | Time (min) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Bulk | 15 | 98.2 | 117,800 | 456,300 | 3.87 |
| Toluene | 15 | 95.6 | 145,200 | 413,700 | 2.85 |
(Data from a study on 2-ethylthis compound, a close structural analog of this compound.)
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Solution Polymerization of this compound
This protocol provides a general framework for the polymerization of this compound in a solvent. The specific amounts of monomer, solvent, and initiator can be adjusted to target a desired molecular weight and polymer concentration.
Materials:
-
This compound (inhibitor removed)
-
Solvent (e.g., toluene, ethyl acetate, dimethyl sulfoxide), anhydrous
-
Free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))
-
Nitrogen or Argon gas supply
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen/argon inlet
-
Heating mantle or oil bath with temperature control
-
Ice bath
-
Precipitating solvent (e.g., methanol)
Procedure:
-
Monomer Purification: To remove the inhibitor (typically hydroquinone or its methyl ether), pass the this compound monomer through a column of basic alumina.
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen/argon inlet, add the desired amount of this compound and solvent. A typical starting monomer concentration is in the range of 20-50 wt%.
-
Degassing: Purge the reaction mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization. Maintain a positive pressure of the inert gas throughout the reaction.
-
Initiator Addition: While maintaining the inert atmosphere, add the desired amount of the initiator (e.g., 0.1-1.0 mol% relative to the monomer).
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80°C for AIBN, 70-90°C for BPO) with constant stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time intervals and determining the monomer conversion gravimetrically or by techniques like ¹H NMR or gas chromatography (GC).
-
Termination and Isolation: After the desired time or conversion is reached, cool the reaction mixture in an ice bath to quench the polymerization.
-
Purification: Precipitate the polymer by slowly pouring the viscous polymer solution into a large excess of a non-solvent (e.g., cold methanol) with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for solvent selection and solution polymerization of this compound.
Caption: Relationship between solvent properties and polymerization outcomes.
References
Technical Support Center: Industrial Scale-Up of Hexyl Acrylate Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the industrial scale-up of hexyl acrylate polymerization.
Troubleshooting Guides & FAQs
This section addresses common challenges in a question-and-answer format, offering practical advice and solutions.
Heat Management and Thermal Runaway
Q: We are observing a significant exotherm and difficulty in controlling the temperature of our pilot-scale reactor, which we didn't see in the lab. What is the cause and how can we mitigate this?
A: This is a critical and common challenge during scale-up. The primary reason is the decrease in the surface-area-to-volume ratio as the reactor size increases, leading to less efficient heat dissipation.[1] The polymerization of acrylates is highly exothermic, and without proper control, it can lead to a thermal runaway.[1][2]
Troubleshooting Steps:
-
Improve Heat Transfer:
-
Ensure the reactor's cooling system is adequately sized for the larger volume and exothermic nature of the reaction.
-
Consider using a reactor with a higher heat transfer coefficient or increasing the heat transfer area with cooling coils or a jacketed vessel.[3]
-
-
Modify Reaction Conditions:
-
Semi-batch Monomer Feeding: Instead of adding all the monomer at once (batch process), a semi-batch process where the monomer is fed gradually allows for better control over the rate of heat generation.
-
Lower Reaction Temperature: Reducing the reaction temperature will slow down the polymerization rate and heat generation.[4]
-
Use of a Solvent: Performing the polymerization in a suitable solvent helps to dissipate heat and control the temperature.
-
Viscosity and Mixing
Q: The viscosity of our reaction mixture is increasing dramatically, leading to poor mixing and what we suspect are hot spots. How can we address this?
A: The significant increase in viscosity is due to the "gel effect" or "Trommsdorff-Norrish effect," where the termination rate of growing polymer chains decreases as they become less mobile in the viscous medium. This leads to an autoacceleration of the polymerization rate, increased heat generation, and can result in a broad molecular weight distribution and inconsistent product quality.
Troubleshooting Steps:
-
Solvent Selection and Concentration:
-
Using a good solvent for both the monomer and the polymer can help keep the viscosity lower.
-
Reducing the initial monomer concentration by increasing the amount of solvent will result in a lower final viscosity, though this may decrease reactor throughput.
-
-
Agitation:
-
Ensure the agitator design is appropriate for high-viscosity media. Impellers like anchors or helical ribbons are often more effective than turbines in these conditions.
-
Increase the agitation speed to improve mixing and heat transfer, but be mindful of the increased energy input.
-
-
Chain Transfer Agents (CTAs):
-
The use of a CTA can help to limit the molecular weight of the polymer, which in turn helps to control the viscosity increase.
-
Gelation
Q: Our polymerization is resulting in the formation of an insoluble gel. What are the primary causes and how can we prevent this?
A: Gelation is the formation of a cross-linked polymer network and is a common issue in the free-radical polymerization of acrylates. The primary causes include a high rate of propagation, chain transfer to the polymer creating branched structures that can crosslink, and the uncontrolled autoacceleration from the gel effect.
Troubleshooting Steps:
-
Control Reaction Rate:
-
Lower the reaction temperature to reduce the propagation rate.
-
Decrease the initiator concentration to generate fewer radical chains at a given time.
-
-
Use a Chain Transfer Agent (CTA):
-
CTAs are effective in preventing gelation by controlling the polymer's molecular weight. Thiols like n-dodecyl mercaptan are commonly used.
-
-
Monomer Concentration:
-
Lowering the initial monomer concentration by adding a solvent can reduce the likelihood of gelation.
-
Reactor Fouling
Q: We are experiencing significant polymer buildup on the reactor walls and stirrer. What causes this and how can we prevent it?
A: Reactor fouling is the deposition of polymer on the internal surfaces of the reactor. This is often caused by localized hot spots, poor mixing leading to stagnant zones, and the inherent stickiness of the polymer. Fouling reduces heat transfer efficiency, can contaminate the product, and leads to significant downtime for cleaning.
Troubleshooting Steps:
-
Reactor Surface:
-
Utilize reactors with highly polished internal surfaces to reduce polymer adhesion.
-
Consider applying anti-fouling coatings to the reactor internals.
-
-
Optimize Reaction Conditions:
-
Ensure complete monomer conversion to reduce the presence of low-molecular-weight, sticky polymers.
-
Improve mixing to eliminate stagnant zones where polymer can deposit.
-
-
Control Polymer Particle Morphology:
-
In some systems, controlling the crystallization and morphology of the polymer particles can prevent them from adhering to reactor surfaces.
-
Oxygen Inhibition
Q: The surface of our polymer is tacky and seems uncured. Could this be due to oxygen?
A: Yes, oxygen is a well-known inhibitor of free-radical polymerization. It reacts with the propagating radicals to form less reactive peroxy radicals, which can terminate the polymerization chains. This is particularly problematic at the reaction mixture's surface, where oxygen from the headspace can diffuse into the liquid, resulting in incomplete curing.
Troubleshooting Steps:
-
Degassing:
-
Thoroughly degas the monomer and solvent mixture before starting the polymerization. This can be done by sparging with an inert gas like nitrogen or argon for an extended period.
-
Freeze-pump-thaw cycles are also a very effective method for removing dissolved oxygen.
-
-
Inert Atmosphere:
-
Maintain a positive pressure of an inert gas over the reaction mixture throughout the polymerization to prevent air from entering the reactor.
-
Quantitative Data Summary
The following tables summarize key quantitative data relevant to this compound polymerization and related monomers.
Table 1: Typical Reaction Parameters for Acrylate Polymerization
| Parameter | Value | Rationale |
| Monomer Concentration | 20-50 wt% in solvent | Helps to control viscosity and dissipate heat. |
| Initiator Concentration | 0.1-1.0 mol% relative to monomer | A higher concentration increases the rate but can lead to lower molecular weight and a higher risk of gelation. |
| Chain Transfer Agent (CTA) Concentration | 0.1-2.0 mol% relative to monomer | The optimal concentration depends on the desired molecular weight. |
| Reaction Temperature | 60-90 °C | Balances the rate of polymerization with the need to control the exotherm and minimize side reactions. |
Table 2: Effect of Temperature on Polymerization Rate
| Monomer | Temperature (°C) | Observation | Reference |
| n-Butyl Acrylate | 80 - 130 | The rate of self-initiated polymerization increases significantly with temperature. | |
| n-Butyl Methacrylate | > 120 | Significant departure from classic free-radical kinetics is observed. | |
| Hexyl Methacrylate | 70 | The rate of polymerization is proportional to the 1.53 power of the monomer concentration and 0.35 power of the initiator concentration. |
Experimental Protocols
Protocol 1: Monomer Purification (Inhibitor Removal)
Commercial this compound is typically supplied with an inhibitor, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), to prevent premature polymerization during storage. This inhibitor must be removed before use.
Materials:
-
This compound (with inhibitor)
-
Basic alumina
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous calcium chloride (CaCl2) or magnesium sulfate (MgSO4)
-
Separatory funnel
-
Chromatography column
-
Round bottom flask
Procedure:
-
Washing: Place the this compound in a separatory funnel and wash it 2-3 times with a 10% NaOH solution to remove the phenolic inhibitor. Each wash should be followed by a separation of the aqueous layer.
-
Water Wash: Wash the monomer with deionized water until the aqueous layer is neutral.
-
Drying: Dry the washed monomer over an anhydrous drying agent like CaCl2 or MgSO4 for several hours.
-
Column Chromatography: For more stringent requirements, pass the dried monomer through a column of basic alumina to remove any remaining traces of inhibitor and other polar impurities.
-
Storage: Store the purified monomer at a low temperature (e.g., <4 °C) and use it within a short period.
Protocol 2: Lab-Scale Solution Polymerization of this compound
This protocol outlines a general procedure for the free-radical solution polymerization of this compound.
Materials:
-
Purified this compound
-
Anhydrous toluene (or another suitable solvent)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
-
n-Dodecyl mercaptan (chain transfer agent, optional)
-
Reaction flask with a condenser, nitrogen inlet, and magnetic stirrer
-
Heating mantle with temperature controller
Procedure:
-
Reaction Setup: In a clean, dry reaction flask, add the desired amounts of this compound and toluene. A typical monomer concentration is in the range of 20-50 wt%.
-
Degassing: Purge the reaction mixture with nitrogen for at least 30-60 minutes to remove dissolved oxygen.
-
Addition of CTA and Initiator: Add the desired amounts of the chain transfer agent (if used) and the initiator to the reaction mixture while maintaining the nitrogen atmosphere.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) with constant stirring under a nitrogen atmosphere.
-
Monitoring: The progress of the reaction can be monitored by taking samples periodically and analyzing the monomer conversion by techniques such as gas chromatography (GC) or gravimetry.
-
Termination and Purification: Once the desired conversion is reached, cool the reaction mixture to room temperature and expose it to air to quench the polymerization. The polymer can then be purified by precipitation in a non-solvent like cold methanol, followed by filtration and drying under vacuum.
Visualizations
Caption: Experimental Workflow for this compound Polymerization.
Caption: Troubleshooting Logic for Polymerization Issues.
References
Validation & Comparative
A Comparative Analysis of Hexyl Acrylate and Butyl Acrylate in Adhesive Performance
In the formulation of pressure-sensitive adhesives (PSAs), the selection of the primary monomer is a critical determinant of the final product's performance characteristics. Among the most utilized "soft" monomers are hexyl acrylate and butyl acrylate. This guide provides an objective comparison of their performance in adhesives, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed formulation decisions. For the purposes of this comparison, 2-ethylthis compound (2-EHA) is used as a representative example of this compound.
Executive Summary
Both butyl acrylate (BA) and this compound (as 2-EHA) are key building blocks in the synthesis of acrylic PSAs, valued for their ability to impart flexibility and tack.[1] The choice between these monomers can significantly influence the final adhesive properties, including peel strength, shear resistance, and tackiness. Generally, an increase in the concentration of 2-EHA in a copolymer formulation can lead to an increase in both peel and shear strength, while loop tack may see a decrease.[2] Conversely, increasing the relative amount of butyl acrylate has been shown to decrease tack strength but increase peel strength.[3] These differences are largely attributed to variations in their molecular structures, which affect polymer chain flexibility, entanglement, and the resulting cohesive and adhesive strengths.[4]
Data Presentation: Adhesive Performance Comparison
The following table summarizes the key adhesive performance metrics for formulations with varying ratios of n-butyl acrylate (n-BA) and 2-ethylthis compound (2-EHA). The data is derived from a study by Marquez, I., et al. (2020).[4]
| Monomer Ratio (n-BA / 2-EHA) | Shear Yield Stress (MPa) | Peel Resistance (N/25mm) on PET | Loop Tack (N) on Glass |
| 100 / 0 | 0.045 | 4.5 | 6.0 |
| 75 / 25 | 0.048 | 4.2 | 5.5 |
| 50 / 50 | 0.050 | 3.8 | 5.0 |
| 25 / 75 | 0.052 | 3.5 | 4.5 |
| 0 / 100 | 0.055 | 3.0 | 4.0 |
Key Performance Insights
-
Shear Resistance: Adhesives formulated with a higher proportion of 2-EHA exhibit a greater shear yield stress. This suggests that the longer, branched alkyl side chain of 2-EHA may lead to increased polymer chain entanglement, enhancing the cohesive strength of the adhesive.
-
Peel Strength: In the presented study, an increase in the butyl acrylate content correlated with a higher peel resistance on a polyethylene terephthalate (PET) substrate.
-
Tack: Adhesives with a higher concentration of butyl acrylate demonstrated greater loop tack on a glass substrate. The tackiness of a PSA is related to its ability to wet a surface and form an initial bond.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and butyl acrylate adhesive performance.
Peel Adhesion Test (Based on ASTM D3330)
This test measures the force required to remove a pressure-sensitive tape from a standard test panel at a specified angle and speed.
-
Specimen Preparation: A strip of the adhesive tape, typically 24 mm wide and approximately 300 mm long, is cut.
-
Application: The adhesive strip is applied to a clean, standard test panel (e.g., stainless steel) using a controlled pressure, often with a 2 kg hand roller.
-
Testing: The free end of the tape is folded back at a 180° angle and attached to the grip of a tensile testing machine. The test panel is clamped in the opposing grip. The machine then pulls the tape from the panel at a constant rate, typically 300 mm/min.
-
Measurement: The force required to peel the tape is recorded. The average force over a specified distance is reported as the peel adhesion, usually in Newtons per 25 mm (N/25mm).
Shear Resistance Test (Based on ASTM D3654)
This test determines the ability of a pressure-sensitive tape to resist a static shear force.
-
Specimen Preparation: A strip of adhesive tape, typically 12 mm or 24 mm wide, is applied to a standard test panel (e.g., stainless steel) with a defined overlapping area (e.g., 25 mm x 25 mm).
-
Application: A standardized pressure is applied to the bonded area to ensure uniform contact.
-
Testing: The test panel is mounted vertically in a test stand. A specified weight (e.g., 1 kg) is attached to the free end of the tape.
-
Measurement: The time it takes for the tape to shear from the test panel is recorded. This holding time is a measure of the adhesive's cohesive strength.
Tack Test (Based on ASTM D2979 - Inverted Probe Method)
This method measures the initial "quick stick" or tack of a pressure-sensitive adhesive.
-
Apparatus: An inverted probe machine is used, which consists of a clean, flat probe of a defined surface roughness.
-
Procedure: The adhesive sample is brought into contact with the probe at a controlled rate and under a fixed pressure for a short duration (e.g., 1 second).
-
Separation: The probe is then withdrawn from the adhesive at a controlled rate.
-
Measurement: The maximum force required to break the bond between the probe and the adhesive is measured and reported as the tack value.
Experimental Workflow Visualization
Caption: Workflow for comparing adhesive performance.
References
A Comparative Guide to the Mechanical Properties of Poly(hexyl acrylate) and Other Poly(alkyl acrylates)
For researchers, scientists, and drug development professionals, the selection of polymers with specific mechanical properties is a critical aspect of material design and application. Poly(alkyl acrylates) are a versatile class of polymers whose mechanical behavior can be tuned by altering the length of the alkyl side chain. This guide provides a comparative analysis of the mechanical properties of poly(hexyl acrylate) against other common poly(alkyl acrylates), supported by available experimental data.
Data Presentation: A Comparative Overview
The mechanical properties of poly(alkyl acrylates) are significantly influenced by the length of their alkyl side chains. Generally, as the alkyl chain length increases, the glass transition temperature (Tg) initially decreases, leading to softer and more flexible polymers. However, other mechanical properties such as tensile strength and Young's modulus also change. The following table summarizes key mechanical properties for a selection of poly(alkyl acrylates).
| Polymer | Alkyl Chain Length | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| Poly(methyl acrylate) | C1 | ~10 | 7 - 8 | 2500 - 3000 | 2.5 - 50 |
| Poly(ethyl acrylate) | C2 | -22 to -24 | 0.2 - 2.1 | 4.8 | 750 - 1800 |
| Poly(butyl acrylate) | C4 | -49 to -54 | 0.1 - 1 | 0.8 - 3.4 | 1000 - 2000 |
| Poly(this compound) | C6 | -57 [1][2] | Not readily available | Not readily available | Not readily available |
| Poly(2-ethylthis compound) | C8 (branched) | -55 to -70 | 0.05 - 0.3 | ~0.2 | >1000 |
Experimental Protocols
The mechanical properties of polymers are determined using standardized testing methods. The data presented in this guide are typically obtained through tensile testing, following protocols such as those outlined by ASTM International and the International Organization for Standardization (ISO).
Tensile Testing (ASTM D638 / ISO 527-2)
Tensile properties such as tensile strength, Young's modulus, and elongation at break are commonly measured using a universal testing machine.
Specimen Preparation:
-
Test specimens are prepared in a standard dumbbell shape, either by injection molding or by machining from a sheet of the polymer.[3][4][5]
-
The dimensions of the specimens must adhere to the specifications outlined in the respective standards (e.g., ASTM D638 Type I-V).
Test Procedure:
-
The thickness and width of the gauge section of the specimen are measured.
-
The specimen is securely mounted in the grips of the universal testing machine.
-
An extensometer is attached to the specimen to accurately measure strain.
-
The specimen is pulled at a constant rate of speed until it fractures. The speed is specified in the standard and depends on the material being tested.
-
The load (force) and the corresponding extension (elongation) are recorded throughout the test.
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness. It is calculated from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
Tensile Properties of Thin Plastic Sheeting (ASTM D882)
For thin films and sheets (less than 1 mm thick), ASTM D882 is the relevant standard.
Specimen Preparation:
-
Specimens are cut into rectangular strips of a specified width and length.
Test Procedure:
-
The procedure is similar to ASTM D638, where the film is pulled at a constant speed until it breaks.
Data Analysis:
-
The same mechanical properties (tensile strength, modulus, and elongation) are calculated based on the recorded load and extension data.
Mandatory Visualization
Caption: Relationship between alkyl chain length and mechanical properties of poly(alkyl acrylates).
References
A Comparative Guide to the Thermal Degradation of Poly(hexyl acrylate) via Thermogravimetric Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of poly(hexyl acrylate) with other common polyacrylates, supported by experimental data from thermogravimetric analysis (TGA). Detailed experimental protocols and a schematic of the degradation pathway are included to facilitate reproducible research and a deeper understanding of the material's properties.
Comparative Thermal Stability of Polyacrylates
The thermal stability of polyacrylates is a critical parameter for their application in various fields, including drug delivery, where controlled degradation and stability are paramount. Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal stability of polymers by measuring the change in mass as a function of temperature.
The following table summarizes key TGA data for poly(this compound) and other common poly(n-alkyl acrylates). Poly(2-ethylthis compound) is used as a close structural analog and representative for poly(this compound) due to the availability of specific TGA data. The data reveals a trend of decreasing thermal stability with increasing length of the alkyl ester side chain.
| Polymer | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Experimental Conditions |
| Poly(methyl acrylate) | ~350-370 | ~390 | 10 °C/min, Nitrogen Atmosphere |
| Poly(ethyl acrylate) | ~316 (5% mass loss) | Not Specified | Not Specified |
| Poly(butyl acrylate) | ~360-370 | Not Specified | Nitrogen Atmosphere |
| Poly(this compound) (as Poly(2-ethylthis compound)) | ~250 | Varies with heating rate | 5 °C/min, Nitrogen Atmosphere[1] |
Experimental Protocols
A standardized protocol is crucial for obtaining comparable and reliable TGA data. The following methodology is based on the ISO 11358 standard for the thermogravimetric analysis of polymers.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and degradation profile of poly(alkyl acrylates).
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Ensure the polymer sample is dry and free of residual solvents.
-
Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., aluminum or platinum).
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate of 20-50 mL/min to create an oxygen-free environment and prevent oxidative degradation.
Thermal Program:
-
Equilibrate the sample at a starting temperature, typically ambient (~25-30 °C).
-
Heat the sample from the starting temperature to a final temperature of approximately 600 °C at a constant heating rate. Common heating rates are 5, 10, or 20 °C/min.
Data Analysis:
-
Record the sample mass as a function of temperature.
-
The onset decomposition temperature is determined as the temperature at which a significant mass loss begins. This can be calculated using the tangent method on the TGA curve.
-
The peak decomposition temperature is the temperature at which the rate of mass loss is at its maximum. This is determined from the peak of the derivative of the TGA curve (DTG curve).
-
The char yield is the percentage of residual mass at the end of the experiment.
Visualizing the Process
To better understand the experimental process and the chemical changes occurring during thermal degradation, the following diagrams are provided.
References
A Comparative Analysis of the Water Repellency of Poly(hexyl acrylate) Coatings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the water repellency of poly(hexyl acrylate) (PHA) coatings against other common poly(acrylate) alternatives. The information presented is supported by experimental data to assist researchers and professionals in materials science and drug development in selecting appropriate hydrophobic coatings. The water repellency is primarily evaluated through static water contact angle measurements, a key indicator of a surface's hydrophobicity.
Comparative Performance of Poly(acrylate) Coatings
The water repellency of poly(acrylate) coatings is significantly influenced by the length of the alkyl ester side chain. Generally, a longer alkyl chain results in a more hydrophobic surface due to the increased non-polar character. The following table summarizes the advancing and receding water contact angles for a series of poly(acrylates) with varying alkyl chain lengths, providing a direct comparison of their water-repellent properties.
| Polymer Coating | Chemical Structure of Repeating Unit | Advancing Water Contact Angle (°) | Receding Water Contact Angle (°) |
| Poly(methyl acrylate) (PMA) | -(CH₂-CH(COOCH₃))- | 83 | 68 |
| Poly(ethyl acrylate) (PEA) | -(CH₂-CH(COOCH₂CH₃))- | 87 | 70 |
| Poly(butyl acrylate) (PBA) | -(CH₂-CH(COOC₄H₉))- | 92 | 75 |
| Poly(this compound) (PHA) | -(CH₂-CH(COOC₆H₁₃))- | 95 | 78 |
| Poly(methyl methacrylate) (PMMA) | -(CH₂-C(CH₃)(COOCH₃))- | ~71-78 | Not available |
Note: Data for PMA, PEA, PBA, and PHA are from a comparative study to ensure consistency. Data for PMMA is compiled from multiple sources and is presented as a range.
Key Factors Influencing Water Repellency
The water repellency of a polymer coating is not solely dependent on its chemical composition. Several factors at the molecular and macroscopic level contribute to the overall hydrophobicity. Understanding these factors is crucial for designing and selecting coatings for specific applications where controlled wetting is required.
Caption: Factors influencing the water repellency of polymer coatings.
Experimental Protocols
The data presented in this guide is primarily based on the sessile drop method for determining water contact angles. This technique is a standard and widely used method for characterizing the wettability of a solid surface.
Protocol for Sessile Drop Water Contact Angle Measurement
1. Sample Preparation:
-
Polymer coatings are prepared on flat, smooth, and inert substrates (e.g., glass slides, silicon wafers).
-
The coating method (e.g., spin coating, dip coating, solution casting) should ensure a uniform and defect-free surface.
-
Samples are dried under controlled conditions (e.g., vacuum oven at a specific temperature) to remove any residual solvent.
-
Prior to measurement, the surfaces are cleaned with a stream of dry, inert gas (e.g., nitrogen) to remove any loosely bound contaminants.
2. Apparatus:
-
A contact angle goniometer equipped with a high-resolution camera and a light source.
-
A precision liquid dispensing system (e.g., automated syringe pump) to control the droplet volume.
-
The entire setup should be placed on a vibration-free table in a controlled environment (temperature and humidity).
3. Measurement Procedure:
-
A small droplet of high-purity deionized water (typically 2-5 µL) is gently dispensed onto the polymer-coated surface.
-
The camera captures a profile image of the sessile drop at the solid-liquid-vapor interface.
-
Image analysis software is used to determine the contact angle by fitting the drop profile to a mathematical model (e.g., Young-Laplace equation).
-
For advancing and receding contact angles, the volume of the droplet is gradually increased and then decreased, respectively, while the contact line is monitored. The advancing angle is measured as the contact line expands, and the receding angle is measured as it contracts.
-
Measurements are typically repeated at multiple locations on the sample surface to ensure statistical reliability, and the average value is reported.
performance evaluation of hexyl acrylate as a comonomer in acrylic resins
A Comparative Guide for Researchers on the Impact of Hexyl Acrylate in Acrylic Resin Formulations, Featuring Head-to-Head Comparisons with Butyl Acrylate and Other Alternatives.
The incorporation of this compound, particularly its common isomer 2-ethylthis compound (2-EHA), as a comonomer in acrylic resins significantly influences the final properties of the polymer, tailoring it for a wide range of applications from pressure-sensitive adhesives (PSAs) to coatings. This guide provides an objective comparison of this compound's performance against other common acrylate monomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
Executive Summary: Key Performance Attributes
The selection of a "soft" monomer is critical in determining the flexibility, tackiness, and thermal properties of an acrylic resin. 2-EHA is a popular choice due to its ability to impart a low glass transition temperature (Tg), enhance flexibility, and improve water resistance.[1][2] Its performance is often benchmarked against n-butyl acrylate (n-BA), another widely used soft monomer.
Generally, as the concentration of 2-EHA increases in a copolymer, a decrease in the glass transition temperature and a slight decrease in the shear elastic modulus are observed.[3] This is attributed to the longer, branched side chain of 2-EHA, which increases polymer chain flexibility.[3][4] However, this can also lead to a decrease in tack and peel resistance, while increasing shear strength due to greater chain entanglement. The choice between 2-EHA and n-BA often involves a trade-off between adhesive and cohesive properties.
Head-to-Head: this compound vs. Butyl Acrylate in Pressure-Sensitive Adhesives
A study on water-based acrylic pressure-sensitive adhesives systematically varied the weight ratio of 2-EHA to n-butyl acrylate (n-BA) while keeping the acrylic acid (AA) content constant. The results highlight the distinct effects of each comonomer on the final adhesive properties.
Thermal and Physical Properties
The incorporation of 2-EHA, with its lower homopolymer Tg (-70°C) compared to n-BA (-54°C), leads to a predictable decrease in the copolymer's glass transition temperature. This enhances the flexibility of the adhesive at low temperatures. An interesting observation is the effect on gel content; increasing the 2-EHA ratio was found to promote gel formation due to a higher tendency for chain transfer to the polymer.
| 2-EHA/n-BA Ratio | Experimental Tg (°C) | Gel Content (%) |
| 0/100 | -45.5 | 65 |
| 25/75 | -48.2 | 70 |
| 50/50 | -50.8 | 75 |
| 75/25 | -53.1 | 80 |
| 100/0 | -55.4 | 85 |
Adhesive Performance
The adhesive properties of tack, peel resistance, and shear resistance are critical for PSAs. The study revealed that as the proportion of 2-EHA increased, both loop tack and peel resistance decreased. Conversely, the shear strength showed a slight increase, a behavior attributed to the increased gel content and chain entanglement from the C8 side chain of 2-EHA.
| 2-EHA/n-BA Ratio | Loop Tack (N) | Peel Resistance (N/25mm) | Shear Yield Stress (kPa) |
| 0/100 | 12.5 | 8.0 | 35 |
| 25/75 | 11.0 | 7.5 | 37 |
| 50/50 | 9.5 | 6.8 | 38 |
| 75/25 | 8.0 | 6.0 | 40 |
| 100/0 | 7.0 | 5.5 | 42 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the experimental protocols used to characterize these acrylic resins.
Synthesis of Acrylic Resins via Emulsion Polymerization
A common method for producing water-based acrylic resins is emulsion polymerization.
-
Monomer Emulsion Preparation: A pre-emulsion is prepared by mixing deionized water, surfactant (e.g., sodium dodecyl sulfate), and the monomer mixture (e.g., 2-EHA, n-BA, and AA).
-
Reactor Setup: A reactor is charged with deionized water and a portion of the monomer emulsion. The reactor is heated to the reaction temperature (typically 75-85°C) under a nitrogen atmosphere with stirring.
-
Initiation: An initiator solution (e.g., ammonium persulfate in deionized water) is added to the reactor to start the polymerization.
-
Monomer Feed: The remaining monomer emulsion is fed into the reactor over a period of 2-3 hours.
-
Completion and Cooling: After the feed is complete, the reaction is held at temperature for another 1-2 hours to ensure high monomer conversion. The resulting latex is then cooled to room temperature.
Caption: Workflow for acrylic resin synthesis via emulsion polymerization.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the polymers.
-
Sample Preparation: A small sample of the dried polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: A DSC instrument is calibrated using an indium standard.
-
Thermal Program: The sample is subjected to a heat-cool-heat cycle to erase thermal history. A typical program involves:
-
Heating from room temperature to 200°C at 20°C/min.
-
Holding at 200°C for 15 minutes.
-
Cooling to -65°C at 20°C/min.
-
Heating from -65°C to 200°C at 10°C/min.
-
-
Data Analysis: The Tg is determined from the midpoint of the transition in the heat flow curve from the second heating scan.
Molecular Weight Determination: Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the soluble portion of the polymer.
-
Sample Preparation: The soluble fraction of the polymer is dissolved in a suitable solvent, typically tetrahydrofuran (THF), to a concentration of about 2-3 mg/mL. The solution is filtered through a syringe filter (e.g., 0.45 µm) to remove any insoluble gel particles.
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector and a series of columns (e.g., polystyrene-divinylbenzene columns) is used.
-
Analysis Conditions: THF is used as the mobile phase at a flow rate of approximately 1 mL/min. The system is calibrated with narrow polystyrene standards.
-
Data Acquisition and Analysis: The sample is injected, and the elution profile is recorded. The molecular weight averages (Mn, Mw) and PDI (Mw/Mn) are calculated from the calibration curve.
Caption: Experimental workflow for acrylic resin characterization.
Adhesive Properties Testing
Standardized tests are used to quantify the performance of pressure-sensitive adhesives.
-
180° Peel Adhesion (ASTM D3330/D903):
-
An adhesive tape of a specified width (e.g., 25 mm) is applied to a standard test panel (e.g., stainless steel).
-
A roller is passed over the tape to ensure uniform contact.
-
After a specified dwell time, the panel is mounted in a tensile tester, and the tape is peeled back at a 180° angle at a constant speed.
-
The force required to peel the tape is recorded and reported as peel strength (e.g., in N/25 mm).
-
-
Loop Tack (based on ASTM D6195):
-
A loop of the adhesive tape, with the adhesive side out, is formed.
-
The loop is brought into contact with a standard surface over a defined area.
-
The force required to pull the loop away from the surface is measured as the tack value.
-
-
Shear Resistance (Cohesion) (based on ASTM D3654):
-
A strip of tape is applied to a standard panel with a defined overlapping area.
-
A standard weight is attached to the end of the tape.
-
The assembly is mounted vertically, and the time it takes for the tape to fail under the static load is recorded. This measures the internal strength of the adhesive.
-
Conclusion
This compound, specifically 2-ethylthis compound, is a versatile comonomer that effectively reduces the glass transition temperature and enhances the flexibility of acrylic resins. Its performance, particularly in adhesive applications, is distinct from that of other soft monomers like n-butyl acrylate. The inclusion of 2-EHA tends to decrease tack and peel strength while increasing cohesive strength, a direct consequence of its molecular structure which promotes chain entanglement and gel formation. For researchers and formulators, the selection and ratio of this compound to other comonomers should be carefully considered based on the desired balance of adhesive and cohesive properties, as well as the intended end-use application and operating temperature range. The experimental protocols outlined provide a framework for systematic evaluation and comparison of novel acrylic resin formulations.
References
Comparative Guide to the Cytotoxicity and Biocompatibility of Hexyl Acrylate-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic and biocompatible properties of hexyl acrylate-based polymers against common alternative materials used in biomedical applications. The information presented is based on available experimental data to assist in the selection of appropriate materials for research and development.
Executive Summary
This compound-based polymers are a class of materials with potential applications in the biomedical field due to their tunable physical properties. However, concerns regarding their biocompatibility and potential for cytotoxicity are significant factors in their consideration for use in drug delivery systems, medical devices, and tissue engineering scaffolds. This guide reveals that while data on this compound polymers is limited, the broader class of polyacrylates tends to exhibit higher cytotoxicity compared to more established biocompatible polymers such as polyethylene glycol (PEG), polylactic acid (PLA), polyurethane, and silicone. The primary mechanisms of acrylate toxicity are often linked to cellular membrane damage, oxidative stress, and the induction of inflammatory and apoptotic pathways.
Data Presentation: Comparative Cytotoxicity and Biocompatibility
The following tables summarize available quantitative and qualitative data for this compound-based polymers and their alternatives. It is important to note that specific data for poly(this compound) is scarce, and therefore, data from closely related poly(alkyl acrylates) is used for indicative comparison.
Table 1: In Vitro Cytotoxicity Data
| Polymer | Cell Line | Assay | Endpoint | Result |
| Poly(this compound) | - | - | IC50 | Data not readily available |
| Poly(n-butyl acrylate) | Human Umbilical Vein Endothelial Cells (HUVEC) | - | Cell Viability | Almost 100% viability after 72h[1] |
| Poly(2-ethylthis compound) | - | - | - | Skin irritant and sensitizer[2][3] |
| Poly(acrylic acid) | MCF-7 (breast cancer) | MTT | EC50 | 6.6 mg/mL[4][5] |
| L-929 (fibroblast) | MTT | EC50 | 1.8 mg/mL | |
| Poly(2-(dimethylamino)ethyl methacrylate) (pDMAEMA) | U937 (monocytes) | HCA | IC50 | 25-50 µg/mL |
| Caco-2 (epithelial) | HCA | IC50 | 100-250 µg/mL | |
| Polyethylene Glycol (PEG) | HeLa, L929 | MTT | IC50 | Generally high, indicating low cytotoxicity |
| Polylactic Acid (PLA) | Various | Various | - | Generally considered non-cytotoxic and biocompatible |
| Polyurethane | Various | Various | - | Generally considered biocompatible, though cytotoxicity can vary with formulation |
| Silicone | Various | Various | - | Excellent cytocompatibility |
Table 2: In Vivo Biocompatibility Data
| Polymer | Animal Model | Implantation Site | Observed Effects |
| Poly(this compound) | - | - | Data not readily available |
| Polyacrylate Nanoparticles | Murine Model | Systemic and Topical | No significant toxicity, enhanced wound healing |
| n-butyl-2-cyanoacrylate | Rats | Cervical Structures | Biologically tolerable, though a sustained foreign body reaction and fibrosis can occur |
| Polyethylene Glycol (PEG) | Various | Various | Generally considered biocompatible and non-immunogenic |
| Polylactic Acid (PLA) | Various | Various | Biodegradable with a generally mild inflammatory response that resolves over time |
| Polyurethane | Various | Various | Good biocompatibility, but can be subject to biodegradation and chemical degradation depending on the formulation |
| Silicone | Various | Various | Generally considered inert and biocompatible with minimal tissue reaction |
Experimental Protocols
Detailed methodologies for key cytotoxicity and biocompatibility assays are provided below.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Prepare extracts of the test polymer by incubating the material in a cell culture medium for a specified period (e.g., 24 or 48 hours). Remove the existing medium from the cells and add the polymer extracts at various concentrations.
-
MTT Addition: After the desired exposure period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂. During this time, viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the cell viability as a percentage relative to the control (cells not exposed to the polymer). Plot the cell viability against the polymer concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the polymer extract as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, diaphorase, and a tetrazolium salt (INT).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light. During this time, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
In Vivo Subcutaneous Implantation Study
This test evaluates the local tissue response to a material implanted subcutaneously.
-
Animal Model: Typically, rats or mice are used for this study.
-
Implantation: The sterile test material is surgically implanted into the subcutaneous tissue of the animal. A sham surgery group (incision without implant) and a negative control group (implant of a known biocompatible material) are included.
-
Observation Periods: Animals are observed for various time points (e.g., 7, 30, and 90 days) for any signs of adverse reactions.
-
Histological Analysis: At the end of each observation period, the animals are euthanized, and the implant site with surrounding tissue is excised. The tissue is then fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate the inflammatory response, fibrosis (capsule formation), and tissue integration.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate potential signaling pathways involved in the cellular response to acrylate-based polymers.
Caption: Potential intrinsic apoptosis pathway induced by this compound-based polymers.
Caption: Potential inflammatory pathway activated by this compound-based polymers.
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity testing of polymers.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. 2-Ethylthis compound, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, Propylene carbonate, Quaternary ammonium compounds, Triglycidyl isocyanurate,and Tripropyleneglycol diacrylate [www2.mst.dk]
- 3. arkema.com [arkema.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
comparative analysis of cross-linking agents for poly(hexyl acrylate) networks
A Comparative Analysis of Cross-linking Agents for Poly(hexyl acrylate) Networks
This guide provides a detailed comparison of various cross-linking agents for poly(this compound) (PHA) networks, tailored for researchers, scientists, and drug development professionals. The selection of an appropriate cross-linking agent is critical in tuning the final properties of a polymer network, including its mechanical strength, thermal stability, and swelling behavior, which are crucial for applications such as in drug delivery systems, adhesives, and coatings.
Introduction to Cross-linking in Poly(this compound) Networks
Poly(this compound) is a versatile polymer known for its flexibility and adhesive properties. Cross-linking transforms the individual linear polymer chains into a three-dimensional network, significantly altering its physical and chemical characteristics. The choice of cross-linking agent and its concentration are key parameters to control the network architecture and, consequently, the macroscopic properties of the material. This guide explores a range of common cross-linking agents and their impact on the performance of poly(this compound) networks, supported by experimental data from related polyacrylate systems.
Commonly Used Cross-linking Agents
A variety of cross-linking agents can be employed for the synthesis of poly(this compound) networks, primarily through free-radical polymerization. These agents are typically multifunctional monomers that can copolymerize with this compound to form bridges between polymer chains. Some of the most common types include:
-
Diacrylates: These are difunctional monomers containing two acrylate groups. Examples include 1,6-hexanediol diacrylate (HDDA), tri(propylene glycol) diacrylate (TPGDA), and poly(propylene glycol) diacrylate (PPGDA).[1][2]
-
Dimethacrylates: Similar to diacrylates but with methacrylate functional groups, such as ethylene glycol dimethacrylate (EGDMA). Methacrylate-based networks generally exhibit higher tensile strength and modulus compared to their acrylate counterparts.[3]
-
Multifunctional Cross-linkers: Molecules with more than two reactive groups, such as trimethylolpropane triacrylate (TMPTA), can create more densely cross-linked networks.[4]
-
Alternative Cross-linking Chemistries: Recent research has also explored cross-linking of monofunctional acrylates without traditional cross-linkers by activating C-H bonds, offering new avenues for network synthesis.[5]
Comparative Performance Data
The following tables summarize the impact of different cross-linking agents on the key properties of polyacrylate networks. While data specifically for poly(this compound) is limited in publicly available literature, the presented data from closely related polyacrylate systems provides valuable insights into the expected trends.
Thermal Properties
The glass transition temperature (Tg) is a critical parameter that indicates the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg of a cross-linked network is influenced by the cross-link density.
Table 1: Glass Transition Temperatures (Tg) of Various Polyacrylates
| Monomer | Polymer | Glass Transition Temperature (Tg) |
| Methyl Acrylate | Poly(methyl acrylate) | ~10 °C |
| Ethyl Acrylate | Poly(ethyl acrylate) | ~ -24 °C |
| n-Butyl Acrylate | Poly(n-butyl acrylate) | ~ -54 °C |
| Methyl Methacrylate | Poly(methyl methacrylate) | ~105 °C |
| Ethyl Methacrylate | Poly(ethyl methacrylate) | ~65 °C |
| n-Butyl Methacrylate | Poly(n-butyl methacrylate) | ~20 °C |
| Source: Literature values for homopolymers. |
Mechanical Properties
The mechanical properties of a cross-linked network, such as tensile modulus and elongation, are directly related to the cross-linker type and density.
Table 2: Comparison of Mechanical Properties of Acrylate vs. Methacrylate Networks
| Property | Acrylate Network (e.g., Poly(n-butyl acrylate)) | Methacrylate Network (e.g., Poly(methyl methacrylate)) |
| Tensile Modulus | Lower | 3171 MPa |
| Tensile Elongation | Higher | 5% |
| Impact Strength | Lower | Higher |
| Hardness | Lower | Higher |
| Flexibility | Higher | Lower |
| Note: Specific values are highly dependent on the specific monomer, cross-linker density, and polymerization conditions. |
Swelling Behavior
The swelling behavior of a hydrogel is inversely proportional to the cross-linking density. A higher concentration of a cross-linking agent leads to a more tightly cross-linked network with a lower swelling ratio.
Table 3: Effect of Cross-linker Concentration on Swelling Ratio
| Cross-linking Agent Concentration | Swelling Ratio (%) |
| 5 ml | 473.83 |
| 10 ml | - |
| 15 ml | 428.97 |
| Note: Data from a gelatin-PEG composite hydrogel system, illustrating the general trend of decreasing swelling with increasing cross-linker concentration. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of poly(this compound) networks.
Synthesis of Cross-linked Poly(this compound) Network
A typical procedure for the synthesis of a cross-linked poly(this compound) network via photopolymerization is as follows:
-
Monomer Mixture Preparation: A mixture of this compound (monomer), a diacrylate cross-linking agent (e.g., HDDA), and a photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone) is prepared in desired molar ratios.
-
UV Curing: The monomer mixture is placed in a mold and exposed to UV irradiation (e.g., using a UV lamp with a wavelength of λ = 365 nm) for a specified time to ensure near-total conversion of the monomers into a cross-linked network. The conversion rate can be monitored using Fourier-transform infrared (FT-IR) spectroscopy by observing the disappearance of the characteristic acrylate double bond peak.
Characterization Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to monitor the polymerization kinetics by tracking the disappearance of the acrylate C=C double bond peaks at approximately 810 cm⁻¹ and 1637 cm⁻¹.
-
Differential Scanning Calorimetry (DSC): Employed to determine the glass transition temperature (Tg) of the polymer network, providing insights into the effect of cross-linking on the polymer's thermal properties.
-
Dynamic Mechanical Thermal Analysis (DMTA): Provides information on the viscoelastic properties of the network, including the storage modulus and loss modulus, as a function of temperature.
-
Swelling Studies: The swelling ratio of the network in a specific solvent is determined by immersing a dried sample of the network in the solvent and measuring the change in weight over time until equilibrium is reached. The swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen sample and Wd is the weight of the dry sample.
Visualizing Experimental Workflows and Chemical Structures
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for synthesizing and characterizing cross-linked poly(this compound) networks and the chemical structures of common components.
Caption: Experimental workflow for synthesis and characterization.
Caption: Key chemical components in PHA network synthesis.
Conclusion
The properties of cross-linked poly(this compound) networks can be precisely controlled by the judicious selection of the cross-linking agent and its concentration. Diacrylates are commonly used to create flexible networks, while dimethacrylates can enhance mechanical strength. The concentration of the cross-linker directly impacts the cross-link density, which in turn governs the thermal stability, mechanical properties, and swelling behavior of the final material. For researchers and professionals in drug development, a thorough understanding of these relationships is essential for designing polymer networks with tailored properties for specific applications. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for the systematic investigation and development of novel poly(this compound)-based materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of nature and degree of crosslinking agent of poly(hydroxy-butyl-methacrylate-co-2-ethyl-hexyl-acrylate) networks on the swelling properties in nematic liquid crystal 5CB | Revista Mexicana de Física [rmf.smf.mx]
- 3. benchchem.com [benchchem.com]
- 4. Networks/Gels - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. New strategy for crosslinking acrylic polymers without conventional crosslinkers - European Coatings [european-coatings.com]
Anionic Polymerization: A Comparative Guide to Hexyl Acrylate and Methyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Anionic polymerization is a powerful technique for synthesizing polymers with well-defined architectures, including controlled molecular weights and narrow molecular weight distributions. This guide provides a detailed comparison of the anionic polymerization of two common monomers: hexyl acrylate (HA) and methyl methacrylate (MMA). Understanding the distinct behaviors of these monomers is crucial for designing and executing successful polymerization strategies to produce materials with desired properties for various applications, including in the pharmaceutical and biomedical fields.
Key Differences in Reactivity and Polymerization Control
The anionic polymerization of acrylates, such as this compound, is significantly more challenging to control than that of methacrylates like methyl methacrylate. This difference primarily stems from the presence of an acidic α-proton on the backbone of polyacrylates, which is absent in polymethacrylates. This structural distinction leads to a higher propensity for side reactions in acrylate polymerization, complicating the achievement of a truly living process.
Methyl Methacrylate (MMA): The anionic polymerization of MMA is well-established and can proceed in a living manner under specific conditions, leading to polymers with predictable molecular weights and low polydispersity indices (PDI)[1][2]. The absence of an α-proton on the polymer backbone minimizes chain transfer reactions. However, side reactions can still occur, particularly at higher temperatures. The primary side reaction is a "back-biting" reaction where the propagating enolate anion attacks the carbonyl group of a preceding monomer unit, leading to the formation of a cyclic β-keto ester and termination of the growing chain[1]. To suppress these side reactions, the polymerization of MMA is typically conducted at very low temperatures, often -78°C, in polar aprotic solvents like tetrahydrofuran (THF)[2].
This compound (HA): The presence of an acidic α-hydrogen in poly(this compound) makes its anionic polymerization susceptible to chain transfer reactions. The propagating carbanion can abstract this proton, leading to the termination of one chain and the initiation of a new one, resulting in a broader molecular weight distribution and loss of living characteristics[1]. Additionally, similar to MMA, back-biting reactions can also occur. Despite these challenges, controlled polymerization of acrylates can be achieved by employing specific strategies such as the use of bulky initiators, the addition of certain ligands or salts (e.g., lithium alkoxides), and carrying out the polymerization at very low temperatures.
Quantitative Data Comparison
The following tables summarize key quantitative data for the anionic polymerization of this compound (represented by its close analog n-hexyl methacrylate) and methyl methacrylate under representative conditions.
Table 1: Polymerization Conditions and Resulting Polymer Properties
| Monomer | Initiator System | Solvent | Temperature (°C) | Time | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| n-Hexyl Methacrylate | t-BuOK | THF | 0 | 30 min | ~100 | 19,100 | 1.40 | |
| n-Hexyl Methacrylate | t-BuOK | THF | 30 | 30 min | ~100 | 21,500 | 1.43 | |
| n-Hexyl Methacrylate | t-BuOK | THF | 60 | 30 min | ~100 | 25,300 | 1.52 | |
| Methyl Methacrylate | sBuLi / LiCl | THF | -78 | - | Quantitative | 15,000 | 1.05 | |
| Methyl Methacrylate | t-BuOK / iBu3Al | Toluene | 0 | 1-2 h | Quantitative | 20,000 - 80,000 | 1.05 - 1.12 | |
| 2-Ethylthis compound | DPMLi / LiOEEM | Toluene/THF | -78 | - | Quantitative | 24,000 | 1.09 |
Table 2: Tacticity of Anionically Polymerized (Meth)acrylates
| Polymer | Initiator System | Solvent | Temperature (°C) | Syndiotactic (%) | Atactic (%) | Isotactic (%) | Reference |
| Poly(methyl methacrylate) | n-BuLi | Toluene | -78 | - | - | High | |
| Poly(methyl methacrylate) | n-BuLi | THF | -78 | High | - | - | |
| Poly(1-adamantyl acrylate) | DPMK / Et2Zn | THF | -78 | - | - | 2.1 (mm triads) |
Experimental Protocols
General Anionic Polymerization Workflow
The following diagram illustrates a typical experimental workflow for anionic polymerization, which requires stringent anhydrous and anaerobic conditions.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Hexyl Acrylate
For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. The proper handling and disposal of chemicals like hexyl acrylate are critical for ensuring a safe laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound, designed to be your trusted resource for laboratory safety and chemical management.
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to strict safety and disposal protocols is therefore mandatory.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure all necessary safety measures are in place.
Personal Protective Equipment (PPE) and Safety Measures:
| Equipment/Measure | Specification | Rationale |
| Gloves | Impervious chemical-resistant gloves.[4] | To prevent skin contact and potential irritation or allergic reactions.[1] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes and vapors which can cause serious irritation. |
| Protective Clothing | Appropriate protective clothing to prevent skin exposure. | To shield skin from accidental contact. |
| Ventilation | Handle in a well-ventilated area or use a chemical fume hood. | To avoid inhalation of fumes, mists, or vapors which may cause respiratory irritation. |
| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. | This compound is a combustible liquid. |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste in compliance with all federal, state, and local regulations.
-
Waste Identification and Segregation :
-
Classify discarded this compound as hazardous waste.
-
Crucially, do not mix this compound waste with non-hazardous materials.
-
-
Containerization :
-
Collect waste this compound in a designated, sealable, and properly labeled container. Plastic containers are often preferred.
-
Ensure the container is kept tightly closed to prevent the release of vapors.
-
Never reuse containers that have held this compound for other purposes.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the chemical name, "this compound".
-
Include relevant hazard pictograms and statements as required by regulations.
-
-
Storage :
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.
-
The storage area must be cool, dry, and well-ventilated, away from sources of heat or ignition.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
The preferred disposal method for unused and uncontaminated product is through a licensed and permitted incinerator or another thermal destruction device.
-
Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and correct action is vital.
-
Immediate Action :
-
Evacuate all non-essential personnel from the immediate spill area.
-
Remove all sources of ignition.
-
Ensure the area is well-ventilated.
-
-
Containment and Cleanup :
-
Prevent further leakage or spillage if it is safe to do so.
-
Do not allow the chemical to enter drains or waterways.
-
For small spills, absorb the material with an inert substance such as vermiculite, dry sand, or earth.
-
Collect the absorbed material using spark-free tools and place it into a suitable, labeled container for disposal.
-
For larger spills, dike the area and if possible, pump the material into a suitable container. Follow your institution's established emergency response protocols.
-
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Hexyl Acrylate
This guide provides crucial procedural information for the safe handling and disposal of Hexyl acrylate in a laboratory setting, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and ensuring a safe research environment.
Hazard Summary
This compound is a combustible liquid that can cause skin irritation, allergic skin reactions, and respiratory irritation.[1][2][3] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Personal Protective Equipment (PPE) and Exposure Control
Proper selection and use of PPE are the primary defense against exposure to this compound. Engineering controls, such as adequate ventilation, are also critical.[4]
| Exposure Control Parameter | Specification | Source |
| Occupational Exposure Limits | No value has been assigned by Safe Work Australia. | [1] |
| Flash Point | 68.33°C (155°F) | |
| Glove Material | Nitrile or Butyl rubber is recommended. Natural rubber is not advised due to observed penetration by similar acrylate compounds. | |
| Eye Protection | Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166. | |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary if inhalation risk is present or if working in a poorly ventilated area. | |
| Body Protection | A lab coat or chemical-resistant apron and closed-toe shoes are required. |
Safe Handling and Storage Protocol
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. Avoid inhaling vapors or mists.
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames as it is a combustible liquid.
-
Hygiene: Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.
Storage:
-
Container: Keep the container tightly closed when not in use.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents, acids, and bases.
-
Segregation: Store away from foodstuffs.
Spill and Disposal Plan
Spill Response:
-
Evacuate: For large spills, clear the area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Containment: Prevent the spill from entering drains or waterways.
-
Absorption: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Collection: Use spark-proof tools to collect the absorbed material and place it into a properly labeled, sealed container for disposal.
Disposal:
-
Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.
Experimental Workflow for Handling this compound
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Disclaimer: This information is intended for guidance and educational purposes only. Always refer to the specific Safety Data Sheet (SDS) for this compound and follow all institutional and regulatory safety protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
